molecular formula C8H15NO B1390056 3-(Allyloxy)piperidine CAS No. 946758-97-0

3-(Allyloxy)piperidine

Cat. No.: B1390056
CAS No.: 946758-97-0
M. Wt: 141.21 g/mol
InChI Key: POGYCNKVDQXIEW-UHFFFAOYSA-N
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Description

3-(Allyloxy)piperidine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYCNKVDQXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(Allyloxy)piperidine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Allyloxy)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods for its thorough characterization. The piperidine moiety is a cornerstone in medicinal chemistry, and its functionalization is of paramount importance for the development of novel therapeutic agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental causality, protocol validation, and authoritative scientific grounding for the synthesis and analysis of this versatile chemical building block.

Introduction and Strategic Importance

The 3-substituted piperidine scaffold is a privileged structure found in numerous natural products and pharmaceutical compounds.[2] The introduction of an allyloxy group at the 3-position provides a valuable handle for further chemical transformations, such as olefin metathesis, dihydroxylation, or Heck coupling, thereby expanding the accessible chemical space for drug discovery programs. The target molecule, this compound, serves as a key intermediate for more complex molecular architectures. This guide details a common and efficient synthetic strategy starting from commercially available 3-hydroxypiperidine.[3][4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. The core transformation involves the O-alkylation of 3-hydroxypiperidine with an allyl halide.

Retrosynthetic and Mechanistic Considerations

The retrosynthetic disconnection of the target ether bond logically points to 3-hydroxypiperidine and an allyl electrophile.

Causality Behind Experimental Choices:

  • N-Protection Strategy: A critical consideration in the functionalization of piperidines is the reactivity of the secondary amine. The nitrogen atom is nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-allylation as a significant side product. To ensure selective O-allylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability to the basic conditions of the ether synthesis, followed by a straightforward deprotection under acidic conditions.

  • Choice of Base and Solvent: The Williamson ether synthesis requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature, which prevents protonation of the alkoxide, and its ability to solvate the reactants effectively.

Experimental Synthesis Workflow

The synthesis is performed in a two-stage process: N-protection followed by O-allylation and subsequent deprotection.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Allylation cluster_2 Stage 3: Deprotection & Isolation A 3-Hydroxypiperidine C N-Boc-3-hydroxypiperidine A->C DCM, TEA, 0°C to rt B Di-tert-butyl dicarbonate (Boc)₂O B->C F N-Boc-3-(allyloxy)piperidine C->F THF, 0°C to rt D Allyl Bromide D->F E Sodium Hydride (NaH) E->F I This compound (Final Product) F->I DCM, 0°C to rt G Trifluoroacetic Acid (TFA) G->I H Work-up & Purification I->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Stage 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add allyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure O-allylated intermediate.

Stage 3: Deprotection to yield this compound

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.[5]

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are employed.

G cluster_0 Spectroscopic & Spectrometric Analysis A Purified This compound B ¹H & ¹³C NMR A->B C Mass Spectrometry (MS) A->C D Infrared (IR) Spectroscopy A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Predicted chemical shifts are based on data from similar piperidine structures.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.95 ddt 1H -O-CH₂-CH =CH₂
~5.25 dq 1H -O-CH₂-CH=CH ₂ (trans)
~5.15 dq 1H -O-CH₂-CH=CH ₂ (cis)
~4.00 dt 2H -O-CH ₂-CH=CH₂
~3.60 m 1H Piperidine CH -O
~3.10 - 2.60 m 4H Piperidine CH ₂-N

| ~2.00 - 1.40 | m | 5H | Piperidine ring CH ₂ and NH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~135.0 -O-CH₂-C H=CH₂
~117.0 -O-CH₂-CH=C H₂
~75.0 Piperidine C -O
~70.0 -O-C H₂-CH=CH₂
~50.0 Piperidine C-N (adjacent to CH-O)
~46.0 Piperidine C-N
~30.0 Piperidine ring CH₂

| ~25.0 | Piperidine ring CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₉H₁₇NO), the expected molecular weight is 155.24 g/mol .[5]

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z Assignment
156.1 [M+H]⁺ (Protonated molecule)
114.1 [M - C₃H₅]⁺ (Loss of allyl group)

| 86.1 | Fragment from piperidine ring cleavage |

The fragmentation pattern of piperidine alkaloids is well-documented and can aid in structural confirmation.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250 Medium, Broad N-H stretch (secondary amine)
3080 Medium =C-H stretch (alkene)
2930 - 2850 Strong C-H stretch (alkane)
1645 Medium C=C stretch (alkene)

| 1100 | Strong | C-O-C stretch (ether) |

The presence of a strong C-O-C ether stretch and the characteristic alkene stretches, combined with the N-H stretch, provides strong evidence for the successful synthesis of the target molecule.[13][14]

Safety, Handling, and Storage

  • Reagents: Handle sodium hydride with extreme care; it is highly flammable and reacts violently with water. Allyl bromide is a lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Product: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This guide outlines a reliable and well-rationalized protocol for the synthesis of this compound via N-protection and Williamson ether synthesis. The described multi-technique approach to characterization, including NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the structural integrity and purity of the final product. This versatile building block is now ready for application in advanced synthetic programs within the fields of chemical biology and drug discovery.

References

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. [Link]

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  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1109-1114. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Allyloxy)piperidine, a heterocyclic amine, presents a scaffold of interest in medicinal chemistry and drug development due to the versatile functionalities of the piperidine ring and the reactive allyl group. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established methodologies for its synthesis and purification, and outlines standard protocols for the experimental determination of its key properties. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and leverages established principles of organic chemistry to provide a robust framework for researchers.

Chemical Identity and Structure

This compound is a derivative of piperidine where an allyloxy group is attached to the third carbon of the piperidine ring.

  • IUPAC Name: 3-(prop-2-en-1-yloxy)piperidine

  • Synonyms: this compound, RAC-3-(ALLYLOXY)PIPERIDINE[1]

  • CAS Number: 946758-97-0[1]

  • Molecular Formula: C₈H₁₅NO[1][2]

  • Molecular Weight: 141.21 g/mol [2]

The structure combines a saturated six-membered heterocycle containing a secondary amine with an ether linkage to a terminal alkene. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable initial estimates for the physicochemical properties of this compound. These values are useful for planning experiments and for preliminary computational studies.

PropertyPredicted ValueSource
Boiling Point200.1 ± 33.0 °C[2]
Density0.92 g/cm³[2]

It is crucial to note that these are predicted values and experimental verification is essential for accurate characterization.

Synthesis and Purification

While this compound may be commercially available from some suppliers, its synthesis in the laboratory is often necessary for research purposes. A common and logical synthetic route involves the allylation of a suitable precursor, 3-hydroxypiperidine. Due to the reactivity of the secondary amine of the piperidine ring, a protection-deprotection strategy is typically employed.

Synthetic Workflow

A plausible synthetic pathway is outlined below, involving the N-protection of 3-hydroxypiperidine, followed by allylation of the hydroxyl group, and subsequent deprotection of the nitrogen.

Synthesis_Workflow A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base C N-Boc-3-(allyloxy)piperidine B->C Allyl bromide, NaH D This compound C->D TFA or HCl pKa_Determination A Prepare aqueous solution of this compound B Titrate with standardized strong acid (e.g., HCl) A->B C Record pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Sources

"3-(Allyloxy)piperidine" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-(Allyloxy)piperidine

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its precise chemical identity, provide a robust and detailed synthetic protocol with mechanistic rationale, and explore its strategic value within the context of modern medicinal chemistry and fragment-based drug discovery.

Chemical Identity and Nomenclature

This compound is a substituted piperidine derivative. The piperidine ring is a six-membered heterocycle that is a ubiquitous scaffold in pharmaceuticals, and its derivatives are found in over twenty classes of drugs[1]. The substitution at the 3-position with an allyloxy group provides a key functional handle for further chemical elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number : 946758-97-0[2][3]

Proper nomenclature is critical for unambiguous scientific communication. The compound is recognized by several systematic names and synonyms:

  • Common Name : this compound

  • IUPAC Name : 3-(prop-2-en-1-yloxy)piperidine[3]

  • Synonyms : 3-prop-2-enoxypiperidine, rac-3-(Allyloxy)piperidine[2][3]

The designation "rac-" indicates that the compound is commonly supplied as a racemic mixture, containing both the (R) and (S) enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are essential for planning chemical reactions, purification, and formulation.

PropertyValueSource
Molecular Formula C₈H₁₅NO[2][3]
Molecular Weight 141.21 g/mol [2][3]
Predicted Boiling Point 200.1 ± 33.0 °C[3]
Predicted Density 0.92 g/cm³[3]

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of substituted piperidines, a highly reliable and scalable approach for preparing this compound is the Williamson ether synthesis. This classic transformation is favored for its efficiency and predictability.

Retrosynthetic Approach

The retrosynthetic analysis for this compound logically disconnects the ether linkage. This identifies 3-hydroxypiperidine as the key starting material and an allyl halide, such as allyl bromide, as the electrophilic partner. 3-Hydroxypiperidine is a readily available building block, often synthesized by the reduction of 3-piperidone[4].

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. As a self-validating system, it includes stoichiometric calculations, procedural steps, and purification guidelines.

Reaction Scheme: (3-Hydroxypiperidine) + NaH → (Sodium 3-piperidinolate) (Sodium 3-piperidinolate) + Allyl Bromide → this compound + NaBr

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )AmountMoles
3-Hydroxypiperidine1.0101.155.00 g49.4 mmol
Sodium Hydride (60% disp.)1.240.002.37 g59.3 mmol
Anhydrous THF--100 mL-
Allyl Bromide1.1120.984.70 mL54.4 mmol

Procedure:

  • Inert Atmosphere Setup : Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition : Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil). Add 50 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation : Dissolve 3-hydroxypiperidine (5.00 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the 3-hydroxypiperidine solution dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Causality Check : The choice of a strong, non-nucleophilic base like NaH is critical. It irreversibly deprotonates the hydroxyl group to form the corresponding alkoxide. The evolution of hydrogen gas is a visual indicator of reaction progress. Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add allyl bromide (4.70 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup : Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a clear oil.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Start 3-Hydroxypiperidine (in THF) Intermediate Sodium 3-piperidinolate (Nucleophile) Start->Intermediate Deprotonation (0°C to RT) Base Sodium Hydride (NaH) (Strong Base) Product This compound Intermediate->Product Williamson Ether Synthesis (SN2 Reaction) Electrophile Allyl Bromide

Caption: Williamson ether synthesis workflow for this compound.

Strategic Role in Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, valued for its ability to introduce a three-dimensional, saturated heterocyclic core into drug candidates[1][5]. This departure from flat, aromatic structures—a concept known as "escaping from flatland"—is crucial for achieving high-affinity and selective interactions with complex biological targets[1].

A Privileged Scaffold with Functional Versatility

This compound is more than just a piperidine derivative; it is a strategic building block for several reasons:

  • Modulation of Physicochemical Properties : The piperidine nitrogen provides a basic center (pKa modulation), while the ether linkage and terminal alkene offer opportunities to tune lipophilicity (LogP/LogD)[6].

  • Enhanced 3D Shape Diversity : As a 3-substituted piperidine, it exists in a conformational equilibrium (axial vs. equatorial), which can be exploited to optimize binding to protein targets[7].

  • Fragment-Based Drug Discovery (FBDD) : With a molecular weight of 141.21 g/mol , it falls squarely into the "rule-of-three" space for chemical fragments, making it an ideal starting point for FBDD campaigns[8].

  • Synthetic Handle for Diversification : The terminal allyl group is a versatile functional handle. It can undergo a wide array of subsequent chemical transformations (e.g., Heck coupling, metathesis, epoxidation, hydroboration-oxidation), enabling the rapid generation of diverse chemical libraries.

Logical Framework in Medicinal Chemistry

The diagram below outlines the logical importance of substituted piperidine scaffolds like this compound in the drug discovery process.

DrugDiscovery cluster_attributes Core Attributes cluster_applications Medicinal Chemistry Applications Scaffold Piperidine Scaffold Attr1 Privileged Structure (Proven in Marketed Drugs) Scaffold->Attr1 Attr2 3D Saturated Core ('Escape from Flatland') Scaffold->Attr2 Attr3 Tunable Basicity (pKa) Scaffold->Attr3 App4 Enable Library Synthesis (Vector for Diversification) Scaffold->App4 App2 Enhance Target Binding & Selectivity Attr1->App2 Attr2->App2 App3 Reduce hERG Toxicity Attr2->App3 App1 Improve Pharmacokinetics (ADME Properties) Attr3->App1

Caption: The role of the piperidine scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile chemical building block for researchers in organic synthesis and drug discovery. Its well-defined chemical identity, accessible synthesis, and strategic combination of a privileged piperidine scaffold with a synthetically tractable allyl ether functional group position it as a key intermediate for creating novel, three-dimensional molecules with therapeutic potential. This guide provides the foundational knowledge required for its effective utilization in research and development programs.

References

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Spectroscopic Characterization of 3-(Allyloxy)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(Allyloxy)piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights and protocols herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

This compound is a substituted piperidine derivative featuring an allyl ether linkage at the 3-position of the piperidine ring. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, imparting significant influence on their biological activity. A thorough understanding of the spectroscopic properties of substituted piperidines like this compound is paramount for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry. This guide presents a detailed interpretation of the predicted spectroscopic data for this compound, supported by experimental data from analogous structures, and provides robust protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the allyloxy side chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1 (NH)1.5 - 2.5broad singlet-
H-2ax, H-6ax2.9 - 3.1multiplet
H-2eq, H-6eq2.4 - 2.6multiplet
H-33.4 - 3.6multiplet
H-4ax, H-5ax1.3 - 1.5multiplet
H-4eq, H-5eq1.6 - 1.8multiplet
H-1' (OCH₂)3.9 - 4.1doublet~5.5
H-2' (=CH)5.8 - 6.0multiplet
H-3'a (=CH₂)5.1 - 5.2doublet of triplets~10.5, ~1.5
H-3'b (=CH₂)5.2 - 5.3doublet of triplets~17.5, ~1.5

Note: Predicted chemical shifts are based on the analysis of related structures such as 3-hydroxypiperidine and allyl ethyl ether. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-645 - 50
C-375 - 80
C-4, C-520 - 30
C-1' (OCH₂)70 - 75
C-2' (=CH)130 - 135
C-3' (=CH₂)115 - 120

Note: The predicted chemical shifts are derived from the known spectra of piperidine and allyl ether derivatives.[1][2] The resonance for C-3 is significantly downfield due to the direct attachment of the electronegative oxygen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The choice of solvent and instrument parameters are critical.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a spectrometer operating at a ¹H frequency of 400 MHz or higher for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum.[2]

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent Add_TMS Add TMS Internal Standard Prep->Add_TMS Instrument_Setup Spectrometer Setup (Lock, Shim) Add_TMS->Instrument_Setup H1_Acq ¹H NMR Acquisition Instrument_Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Instrument_Setup->C13_Acq FT Fourier Transformation H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration ¹H Peak Integration Referencing->Integration For ¹H NMR

Figure 1: Experimental workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3300 - 3500N-HStretchMedium, broad
3080 - 3010=C-HStretchMedium
2850 - 3000C-H (sp³)StretchStrong
1640 - 1650C=CStretchMedium
1050 - 1150C-O-CStretchStrong

Note: The N-H stretching frequency can be influenced by hydrogen bonding. The C-H stretches above 3000 cm⁻¹ are characteristic of the sp² hybridized carbons of the allyl group, while those below 3000 cm⁻¹ are from the sp³ hybridized carbons of the piperidine ring and the allyloxy methylene group.[4] The strong C-O-C stretch is a key indicator of the ether linkage.

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient and efficient for obtaining an IR spectrum.

Step-by-Step Protocol (ATR Method):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition Clean_Crystal Clean ATR Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply Liquid Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze Analyze Spectrum Acquire_Spectrum->Analyze Clean_Up Clean ATR Crystal Analyze->Clean_Up

Figure 2: Experimental workflow for IR data acquisition using the ATR method.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage of the ether linkage and fragmentation of the piperidine ring.

Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol

Predicted Key Fragments:

  • m/z = 141: Molecular ion (M⁺).

  • m/z = 100: Loss of the allyl group (•CH₂CH=CH₂).

  • m/z = 84: Fragmentation of the piperidine ring.

  • m/z = 57: Allyl cation ([CH₂CH=CH₂]⁺).

  • m/z = 41: Allyl radical cation.

The fragmentation of ethers often involves cleavage of the C-O bond, leading to the formation of stable carbocations. For this compound, the cleavage can occur on either side of the ether oxygen.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile compound like this compound.

Step-by-Step Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Method:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution in Volatile Solvent Injection Inject Sample Prepare_Solution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC_Analysis Analyze Total Ion Chromatogram Detection->TIC_Analysis MS_Analysis Analyze Mass Spectrum TIC_Analysis->MS_Analysis Fragmentation Propose Fragmentation MS_Analysis->Fragmentation

Figure 3: Experimental workflow for GC-MS data acquisition.

IV. Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the robust experimental protocols outlined, researchers can confidently identify and characterize this compound. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, serve as a valuable resource for scientists and professionals engaged in the synthesis and analysis of piperidine-based molecules.

References

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A Technical Guide to 3-(Allyloxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in hundreds of approved pharmaceuticals.[1][2] Its conformational rigidity, basic nitrogen center, and three-dimensional character provide an ideal framework for engaging with biological targets.[3][4] This guide delves into the untapped potential of a specific, functionalized derivative: 3-(Allyloxy)piperidine . While its direct applications are not yet extensively documented, a systematic analysis of its constituent parts—the piperidine core, the 3-oxy linkage, and the reactive allyl group—reveals a wealth of therapeutic possibilities. We present a hypothesis-driven exploration of its potential in oncology, infectious diseases, and CNS disorders, supported by detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to expand their chemical toolbox with novel, high-potential scaffolds.

The Piperidine Scaffold: A Foundation of Druggability

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][5] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that enhance "druggability":

  • Physicochemical Modulation: The basic nitrogen (typical pKa ~8-11) is often protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding.[4]

  • Pharmacokinetic Enhancement: The piperidine scaffold is generally metabolically stable and can improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, facilitating transport across biological membranes while often reducing toxicity.[3]

  • Structural Versatility: Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, enabling access to protein-ligand interactions that are inaccessible to flat, aromatic rings.[1]

Derivatives of 3-hydroxypiperidine, the direct precursor to our topic molecule, are crucial intermediates in the synthesis of major drugs, including the anticancer agent Imatinib and the beta-blocker Carvedilol, underscoring the strategic importance of functionalization at the 3-position.[6][7]

Deconstructing this compound: A Triad of Functionality

The therapeutic potential of this compound can be best understood by dissecting its three primary structural components. Each component contributes unique features that can be rationally exploited in drug design.

Caption: Logical breakdown of this compound's key functional components.

  • The Piperidine Core: As discussed, this provides the foundational scaffold, conferring favorable pharmacokinetic properties and a robust 3D geometry.[3]

  • The 3-Oxy Linkage: The ether oxygen at the 3-position serves as a hydrogen bond acceptor, a critical feature for molecular recognition at a target binding site. This linkage also provides a stable, flexible spacer between the core and the terminal group, allowing the allyl moiety to adopt various orientations.

  • The Terminal Allyl Group: This is the most chemically distinctive feature. The allyl group is a versatile functional handle that introduces several strategic advantages:

    • Modulation of Lipophilicity: It increases the lipophilicity compared to its 3-hydroxy precursor, which can enhance membrane permeability and influence oral bioavailability.

    • Source of Bioactivity: Allyl-containing organosulfur compounds, such as allicin from garlic, are known to possess a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[8][9][10] This suggests the allyl group itself may contribute directly to the pharmacological profile.

    • Potential for Covalent Targeting: The terminal double bond of the allyl group can act as a mild electrophile, or "warhead," capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on a protein target. This strategy of targeted covalent inhibition is a powerful tool for achieving high potency and prolonged duration of action.

Proposed Therapeutic Applications & Rationale

Based on the structural analysis, we propose the exploration of this compound derivatives in the following high-impact therapeutic areas.

Oncology: Targeted Covalent Inhibition

Many successful cancer drugs contain a piperidine ring.[2][11] The presence of the allyl group in this compound provides a compelling rationale for its use as a scaffold for targeted covalent inhibitors. Kinases, a major class of oncology targets, often have a cysteine residue near the ATP binding site. A molecule based on this scaffold could first bind reversibly and then, with the correct orientation, the allyl "warhead" could form an irreversible bond with the cysteine, permanently deactivating the enzyme.

Hypothesis: this compound can serve as a core for designing covalent inhibitors of oncogenic kinases (e.g., BTK, EGFR, KRAS G12C).

Infectious Diseases: A Dual-Action Approach

The O-alkylation of hydroxypiperidines has been shown to produce compounds with selective antibacterial and immunosuppressant activities.[12][13] Furthermore, allyl-containing compounds exhibit potent, broad-spectrum antimicrobial and antiviral effects.[9][10][14] A molecule containing both moieties could therefore function via a dual-action mechanism: the piperidine core could disrupt bacterial cell wall synthesis or other key processes, while the allyl group could interfere with microbial enzymes through radical scavenging or thiol interactions.[15]

Hypothesis: this compound is a promising lead scaffold for developing novel antibacterial and antiviral agents, potentially with reduced susceptibility to existing resistance mechanisms.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a privileged structure for CNS-acting drugs due to its ability to confer properties suitable for crossing the blood-brain barrier.[3] The increased lipophilicity from the allyl group could further enhance CNS penetration. The 3-substituted piperidine motif is found in drugs targeting a range of CNS receptors.[16][17]

Hypothesis: Libraries based on the this compound scaffold could yield novel modulators of CNS targets such as serotonin receptors, dopamine transporters, or NMDA receptors for the treatment of depression, anxiety, or neurodegenerative diseases.

Experimental Workflows & Protocols

To translate these hypotheses into actionable research, we provide the following validated protocols and workflows.

Synthesis and Characterization

The synthesis of this compound is readily achievable from commercially available starting materials via a standard Williamson ether synthesis. The N-Boc protected intermediate is recommended to avoid N-alkylation side reactions and facilitate purification.

Screening_Cascade start Synthesized Compound Library (Based on this compound) primary Primary Screening (Single High Concentration) start->primary inactive Inactive primary->inactive < 50% Inhibition secondary Secondary / Confirmatory Assays (Dose-Response Curves) primary->secondary > 50% Inhibition moa Mechanism of Action (MoA) Studies secondary->moa Potent Hits (IC50 < 1µM) adme In Vitro ADME/Tox Profiling secondary->adme lead Lead Candidate moa->lead adme->lead

Sources

3-(Allyloxy)piperidine: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensionality and synthetic tractability have cemented its role in the development of drugs targeting a wide spectrum of diseases. This guide delves into the potential of a specific, yet underexplored derivative: 3-(allyloxy)piperidine . By dissecting its synthetic accessibility, physicochemical properties, and plausible biological applications based on analogous structures, we present a forward-looking perspective on its utility as a novel scaffold for drug discovery.

The Strategic Advantage of the this compound Core

The unique combination of the piperidine ring and the 3-allyloxy substituent offers several strategic advantages for medicinal chemists. The piperidine moiety provides a robust, saturated heterocyclic core that can be functionalized to orient substituents in precise three-dimensional space, which is critical for optimizing interactions with biological targets. The 3-hydroxy precursor allows for the introduction of a diverse range of substituents via O-alkylation, with the allyl group being a particularly interesting choice.

The allyloxy group introduces a reactive handle for further chemical modifications through well-established chemistries such as hydroformylation, oxidation, or metathesis. This "latent reactivity" allows for the late-stage diversification of lead compounds, a valuable strategy in optimizing drug candidates. Furthermore, the ether linkage is generally more metabolically stable than an ester, potentially leading to improved pharmacokinetic profiles.

Synthetic Accessibility: A Gateway to Exploration

The practical utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, this compound can be readily prepared from commercially available starting materials through a straightforward and scalable synthetic sequence. The key precursor is 3-hydroxypiperidine, which can be synthesized via several established methods.

Synthesis of the 3-Hydroxypiperidine Precursor

Two primary routes to 3-hydroxypiperidine are commonly employed:

  • Reduction of 3-Piperidone: This method involves the reduction of the ketone functionality of 3-piperidone using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[2]

  • Hydrogenation of 3-Hydroxypyridine: Catalytic hydrogenation of 3-hydroxypyridine offers a direct route to the saturated piperidine ring.[3][4]

For subsequent selective modification, the nitrogen of 3-hydroxypiperidine is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-3-hydroxypiperidine. This protection prevents undesired N-alkylation in the subsequent step. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate for many drugs, has been optimized using both chemical and biocatalytic methods.[5][6][7]

Introduction of the Allyl Group: O-Alkylation

With the protected 3-hydroxypiperidine in hand, the allyl group is introduced via a standard Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), followed by reaction with an allyl halide (e.g., allyl bromide).

Experimental Protocol: Synthesis of N-Boc-3-(allyloxy)piperidine

  • Dissolution: Dissolve N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add allyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Drug-Likeness

The this compound scaffold possesses physicochemical properties that are highly amenable to drug design. The piperidine ring imparts a degree of conformational flexibility, allowing the molecule to adopt various shapes to fit into a binding pocket. The introduction of the allyloxy group at the 3-position is expected to increase the lipophilicity compared to the parent 3-hydroxypiperidine, which can be advantageous for cell permeability.

Property3-HydroxypiperidineThis compound (Predicted)
Molecular Weight101.15 g/mol 141.21 g/mol
LogP (Predicted)-0.5 to 0.00.5 to 1.0
Hydrogen Bond Donors21
Hydrogen Bond Acceptors22

Note: Predicted values are estimations and may vary based on the prediction software used.

Potential Biological Applications: An Extrapolation from Analogs

While specific biological data for this compound is not extensively reported, the vast body of literature on substituted piperidines allows for informed predictions of its potential therapeutic applications. The 3-substitution pattern is a common feature in many biologically active molecules.[8]

Anticancer Activity

Piperidine derivatives are well-represented among anticancer agents.[1] The cytotoxic activity of 3-alkylpyridine analogs has been shown to be dependent on the length of the alkyl chain.[9] The allyloxy group in this compound could be explored for its potential to modulate the activity of kinases or other cancer-related targets.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a key component of many CNS-active drugs, including analgesics and antipsychotics.[8] The ability of the this compound core to present substituents in a defined three-dimensional arrangement makes it an attractive starting point for the design of ligands for CNS receptors and transporters.

Antimicrobial and Antiviral Properties

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1][10] The lipophilicity and conformational flexibility of the this compound scaffold could be leveraged to design novel agents that disrupt microbial membranes or inhibit viral entry and replication.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold offers multiple points for diversification to explore structure-activity relationships.

Caption: Key diversification points for SAR studies on the this compound scaffold.

Future research should focus on the systematic exploration of these diversification points. The synthesis of a library of analogs with variations at the piperidine nitrogen, modifications of the allyl group, and further substitution on the piperidine ring will be crucial in identifying promising lead compounds for various therapeutic targets.

Getting Started: Initial Pharmacological Screening

For researchers interested in exploring the potential of the this compound scaffold, a panel of initial in vitro assays can provide valuable insights into its biological activity profile.

Experimental Workflow: Preliminary Pharmacological Screening

Screening_Workflow start Synthesized This compound Analogs antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH assay) start->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) start->cytotoxicity receptor Receptor Binding Assays (Target-specific) start->receptor data Data Analysis and Hit Identification antimicrobial->data antioxidant->data cytotoxicity->data receptor->data

Caption: A general workflow for the initial biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutics. This guide provides a foundational understanding and a strategic framework for researchers to embark on the exploration of this versatile chemical entity. The insights gleaned from closely related piperidine derivatives strongly suggest that the this compound core has the potential to yield the next generation of innovative medicines.

References

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A Technical Guide to the Reactivity of the Allyl Group in 3-(Allyloxy)piperidine: Synthetic Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(allyloxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical agents.[1][2] The piperidine ring provides a three-dimensional framework that can be tailored for optimal target engagement, while the allyloxy group serves as a versatile synthetic handle for molecular elaboration, diversification, and use as a robust protecting group.[3][4] This guide provides an in-depth exploration of the chemical reactivity inherent to the allyl group within this specific heterocyclic context. We will dissect key transformations, including palladium-catalyzed cross-coupling and allylation reactions, olefin metathesis, isomerization, and oxidative functionalization. For drug development professionals and synthetic chemists, understanding the nuances of these reactions—including the influence of the piperidine nitrogen—is paramount for efficient route design and the successful synthesis of complex molecular targets.

Introduction: The Strategic Importance of the Allyl Group

The allyl group (–CH₂–CH=CH₂) is far more than a simple alkene. Its position adjacent to an oxygen atom and a stereogenic center in this compound imparts unique reactivity. The C-H bonds on the methylene group adjacent to the double bond are weakened, making them susceptible to abstraction, while the π-system readily coordinates to transition metals.[5] This heightened reactivity allows for a diverse suite of chemical transformations that are often high-yielding and chemoselective.[6]

A critical consideration in all reactions involving this compound is the dual role of the piperidine nitrogen. As a Lewis base, it can coordinate to and potentially inhibit transition metal catalysts. As a nucleophile, it can participate in undesired side reactions.[7] Therefore, the nitrogen is typically protected, most commonly as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative, to ensure predictable and efficient reactivity of the allyl group. This guide will assume the use of an N-protected piperidine unless otherwise specified.

Palladium-Catalyzed Transformations: The Cornerstone of Allyl Chemistry

Palladium catalysis is arguably the most powerful tool for functionalizing the allyl group. These reactions almost universally proceed through a common intermediate: the η³-π-allylpalladium complex, formed via oxidative addition of a Pd(0) species to the allylic C-O bond.[8][9]

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction enables the formation of C-C, C-N, and C-O bonds by reacting the π-allylpalladium intermediate with a suitable nucleophile.[9][10] For the this compound system, this typically involves an intermolecular reaction where the allyloxy group acts as a leaving group.

Mechanistic Rationale: The choice of ligand is critical for controlling reactivity. The Pd(0) catalyst, often generated in situ, coordinates to the alkene. Subsequent oxidative addition expels the piperidin-3-ol moiety to form the cationic π-allylpalladium(II) complex.[9] Soft nucleophiles (pKa < 25), such as stabilized enolates (e.g., from malonates), attack a terminal carbon of the allyl system directly.[9]

Tsuji_Trost_Mechanism Substrate N-Boc-3-(allyloxy)piperidine + Pd(0)L_n Coordination π-Complex Coordination Substrate->Coordination Coordination PiAllyl η³-π-Allylpalladium(II) Complex (Cationic) Coordination->PiAllyl Oxidative Addition Attack Nucleophilic Attack PiAllyl->Attack Nucleophile Nucleophile (e.g., CH(CO₂R)₂⁻) Nucleophile->Attack Product Alkylated Product + Pd(0)L_n (regenerated) Attack->Product Reductive Elimination Isomerization_Deprotection AllylEther This compound (N-Protected) PropenylEther 3-(Prop-1-en-1-yloxy)piperidine (Enol Ether) AllylEther->PropenylEther Isomerization [Ru], [Ni], or Base Alcohol Piperidin-3-ol (Deprotected) PropenylEther->Alcohol Mild Acidic Hydrolysis (e.g., H₃O⁺)

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Stereochemistry of "3-(Allyloxy)piperidine" and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Oxy-Substituted Piperidines: A Focus on 3-(Allyloxy)piperidine and its Synthetic Precursors

Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical agents.[1] Among these, 3-oxy-substituted piperidines are particularly valuable chiral building blocks, where the stereochemistry at the C3 position profoundly influences biological activity, selectivity, and pharmacokinetic profiles.[2] This technical guide provides a comprehensive overview of the stereochemical landscape of this compound and its pivotal precursor, 3-hydroxypiperidine. We delve into the primary strategies for establishing and controlling the C3 stereocenter, including asymmetric synthesis and classical resolution. Furthermore, we explore the stereochemical considerations of subsequent derivatizations and detail the critical analytical methodologies for stereochemical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis, analysis, and application of these important chiral intermediates.

Part 1: The Strategic Importance of Stereochemistry in Piperidine-Based Drug Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical parameter in drug design.[3] Biological systems, composed of chiral entities like proteins and enzymes, are inherently stereoselective. Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[3][5] The tragic case of thalidomide serves as a stark reminder of the critical need to control stereochemistry in pharmaceuticals.[3]

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it an ideal scaffold for interacting with biological targets. Introducing a stereocenter, such as at the C3 position, transforms this common scaffold into a powerful tool for exploring the 3D chemical space required for optimal target binding and activity.[2][6] The (S)-enantiomer of N-Boc-3-hydroxypiperidine, a direct precursor to this compound, is a key intermediate in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[7][8] Therefore, robust and scalable methods for accessing enantiomerically pure 3-substituted piperidines are of paramount importance to the pharmaceutical industry.[9]

Part 2: Synthesis and Control of the C3-Stereocenter in Piperidine Scaffolds

The primary challenge lies in the efficient and selective synthesis of a single enantiomer of the target molecule. The two dominant strategies to achieve this are asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a racemic mixture of enantiomers.

Asymmetric Synthesis: Biocatalytic Reduction of N-Boc-3-piperidone

Asymmetric synthesis is often the more elegant and economically favorable approach, as it avoids the loss of 50% of the material inherent in classical resolutions. For the synthesis of chiral 3-hydroxypiperidine, the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, is a field-proven strategy.[10] While chemical methods exist, biocatalysis using ketoreductase (KRED) enzymes has emerged as a superior method due to its exceptional enantioselectivity (>99% ee), mild operating conditions, and environmentally friendly nature.[7][11]

Causality Behind Experimental Choices:

  • Enzyme Selection: KREDs are chosen for their inherent ability to distinguish between the two faces of the carbonyl group, delivering a hydride selectively to produce one enantiomer. Screening a panel of KREDs is a standard first step to identify the enzyme with the highest activity and selectivity for the specific substrate.[10]

  • Cofactor Recycling: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. As these cofactors are expensive, an in situ recycling system is essential for process viability. A common and effective system pairs the KRED with a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to regenerate the required NADPH/NADH.[7][12]

  • Protecting Group: The nitrogen of the piperidine ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions and improves the substrate's solubility in organic solvents, making it more amenable to both enzymatic and chemical transformations.

Asymmetric_Synthesis_Workflow cluster_0 Biocatalytic Reduction System Prochiral_Ketone N-Boc-3-Piperidone KRED Ketoreductase (KRED) Prochiral_Ketone->KRED Substrate Chiral_Alcohol (S)-N-Boc-3-Hydroxypiperidine (>99% ee) KRED->Chiral_Alcohol Enantioselective Reduction Cofactor_System NAD(P)H Cofactor + GDH/Glucose Recycling Cofactor_System->KRED Hydride Source SN2_vs_SN2_prime Reaction Pathways at an Allylic Center cluster_0 S_N 2 Pathway cluster_1 S_N 2' Pathway SN2_Start Nu⁻ + R-CH(LG)-CH=CH₂ SN2_Product R-CH(Nu)-CH=CH₂ + LG⁻ (Direct Substitution) SN2_Start->SN2_Product Attack at Cα SN2p_Start Nu⁻ + R-CH(LG)-CH=CH₂ SN2p_Product R-CH=CH-CH₂(Nu) + LG⁻ (Allylic Rearrangement) SN2p_Start->SN2p_Product Attack at Cγ

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"3-(Allyloxy)piperidine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(Allyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound incorporating both a piperidine ring and an allylic ether functional group. As with any molecule intended for pharmaceutical development, a thorough understanding of its chemical stability is paramount to ensuring safety, efficacy, and a viable shelf-life. This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of this compound. We will delve into the inherent chemical liabilities of the molecule, propose detailed degradation mechanisms under various stress conditions, and present a robust experimental framework for conducting forced degradation studies in line with regulatory expectations. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related molecules.

Introduction: The Chemical Landscape of this compound

The structure of this compound presents a unique combination of a saturated secondary amine within a six-membered ring and a reactive allylic ether. The piperidine moiety is a common scaffold in a vast number of pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and basicity, which can be crucial for interacting with biological targets.[1][2] The allyloxy group, while synthetically versatile, introduces potential sites of instability.

A comprehensive understanding of a molecule's degradation profile is not merely a regulatory requirement but a cornerstone of rational drug development.[3][4] Forced degradation studies, or stress testing, are essential to:

  • Elucidate potential degradation pathways.[4][5]

  • Identify likely degradation products.[6]

  • Develop and validate stability-indicating analytical methods.[5]

  • Inform formulation development, packaging, and storage conditions.[7][8]

This guide will systematically explore the stability of this compound by dissecting the reactivity of its constituent functional groups and proposing a strategy to experimentally verify its degradation profile.

Intrinsic Chemical Liabilities and Postulated Degradation Pathways

The stability of this compound is governed by the chemical properties of the piperidine ring and the allyloxy side chain.

The Piperidine Ring: A Locus of Basicity and Oxidation

The piperidine ring, while generally stable, is susceptible to several modes of degradation:

  • Oxidation: The secondary amine is a primary target for oxidation. Atmospheric oxygen or residual oxidizing agents can lead to the formation of a stable N-oxide . More aggressive oxidation can result in ring-opening to form amino aldehydes or amino acids.[9][10][11] Studies on the atmospheric degradation of piperidine have shown that H-abstraction can occur at the N-H bond and at adjacent C-H bonds, leading to a variety of oxidation products.[10][11]

  • Thermal Degradation: At elevated temperatures, the piperidine ring can undergo cleavage of its carbon-nitrogen bonds, potentially leading to the formation of smaller amine and alkene fragments.[12]

  • Photodegradation: Exposure to UV light can initiate radical-mediated degradation pathways.[9]

The Allyl Ether Group: A Site of Reactivity

The allyl ether functionality introduces additional degradation routes:

  • Hydrolysis: While ethers are generally stable to hydrolysis, the allylic position can facilitate cleavage under acidic conditions. Protonation of the ether oxygen followed by nucleophilic attack by water could lead to the formation of 3-hydroxypiperidine and allyl alcohol .

  • Oxidative Cleavage: The double bond of the allyl group is susceptible to oxidation. Strong oxidizing agents can cleave the double bond, leading to the formation of a glycol intermediate, which can be further oxidized to an aldehyde and ultimately a carboxylic acid .

  • Isomerization: Under certain conditions, such as the presence of transition metal catalysts, the allyl ether can isomerize to the more labile prop-1-enyl ether, which is readily hydrolyzed to 3-hydroxypiperidine and propionaldehyde .[13]

  • Thermal Rearrangement: While the Claisen rearrangement is a well-known thermal reaction of allyl aryl ethers, a similar[9][9]-sigmatropic rearrangement is not expected for this compound due to the saturated nature of the piperidine ring at the point of attachment.[14] However, other radical-mediated thermal decomposition pathways of the allylic system are possible.[15]

Proposed Degradation Pathways

Based on the above analysis, we can propose several key degradation pathways for this compound under forced degradation conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the ether linkage. The piperidine nitrogen will be protonated, but the ether oxygen can also be protonated, making the allylic carbon susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Ethers are generally stable under basic conditions. Therefore, significant degradation is not anticipated under mild basic stress.

Oxidative stress is likely to be a significant degradation pathway, targeting both the piperidine nitrogen and the allyl double bond.

High temperatures can induce cleavage of the weakest bonds. In this compound, this could be the C-O bond of the ether or C-N bonds within the piperidine ring.

Exposure to light, particularly in the presence of a photosensitizer, can generate radical species that can initiate a cascade of degradation reactions.

The following diagram illustrates the postulated major degradation pathways.

G cluster_conditions Stress Conditions Acid Hydrolysis Acid Hydrolysis 3-Hydroxypiperidine 3-Hydroxypiperidine Acid Hydrolysis->3-Hydroxypiperidine Oxidation Oxidation N_Oxide This compound N-Oxide Oxidation->N_Oxide Ring_Opened_1 Ring-Opened Products (e.g., Amino Aldehydes) Oxidation->Ring_Opened_1 Glycol_Intermediate Glycol Intermediate Oxidation->Glycol_Intermediate Thermal Thermal Thermal->Ring_Opened_1 3-Allyloxypiperidine 3-Allyloxypiperidine 3-Allyloxypiperidine->3-Hydroxypiperidine Ether Cleavage Allyl_Alcohol Allyl Alcohol 3-Allyloxypiperidine->Allyl_Alcohol 3-Allyloxypiperidine->N_Oxide N-Oxidation 3-Allyloxypiperidine->Ring_Opened_1 C-N Cleavage 3-Allyloxypiperidine->Glycol_Intermediate Double Bond Oxidation Piperidin-3-one Piperidin-3-one 3-Allyloxypiperidine->Piperidin-3-one Isomerization & Hydrolysis (minor pathway) Aldehyde_Product Piperidin-3-yloxy-acetaldehyde Glycol_Intermediate->Aldehyde_Product Oxidative Cleavage

Caption: Proposed degradation pathways of this compound.

Experimental Design: A Forced Degradation Study Protocol

A forced degradation study should be designed to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.[4]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • AIBN (Azobisisobutyronitrile) as a radical initiator (for photostability)

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stock_Solution->Base Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (Solid & Solution, 80°C) Stock_Solution->Thermal Photolytic Photolytic (ICH Q1B conditions) Stock_Solution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C.

    • Withdraw aliquots at 2, 4, 8, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same temperature and time point protocol as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature and protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a few milligrams of solid this compound in an open vial in an oven at 80°C.

    • Analyze samples at 24, 48, and 72 hours.

  • Photolytic Degradation (as per ICH Q1B):

    • Expose a solution (in a photostable, transparent container) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[5]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection.

  • Rationale: RP-HPLC is well-suited for separating small organic molecules of varying polarity. UV detection is a standard method, while mass spectrometry (MS) is invaluable for identifying the molecular weights of unknown degradation products.

  • Starting HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (as there are no strong chromophores) and in-line MS detection (ESI+).

  • Method Validation: Once degradation products are generated, the method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% Total ImpuritiesMajor Degradant RRT
Control 48Room Temp99.8<0.1-
0.1 M HCl 246085.214.50.65
0.1 M NaOH 486098.51.2-
3% H₂O₂ 8Room Temp82.117.60.88, 1.15
Thermal (Solid) 728095.34.5-
Photolytic --92.77.10.95

RRT = Relative Retention Time

The data in Table 1 would be used to:

  • Establish the intrinsic stability of the molecule.

  • Identify the conditions under which the drug is most and least stable.

  • Guide the structural elucidation of the major degradants observed at specific RRTs.

Conclusion and Recommendations

This technical guide provides a scientifically grounded framework for investigating the stability and degradation of this compound. Based on the chemical functionalities present, the molecule is anticipated to be most susceptible to acidic hydrolysis and oxidation . The piperidine nitrogen is a likely site for N-oxide formation, while the ether linkage and the allylic double bond are other potential points of degradation.

It is strongly recommended that a comprehensive forced degradation study, as outlined in this document, be executed early in the drug development process. The insights gained will be invaluable for developing a stable formulation, selecting appropriate packaging, and establishing a robust analytical control strategy, ultimately ensuring the quality and safety of the final drug product.

References

  • BIOSYNCE. (2025, August 25).
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • MacSphere. PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
  • ACS Publications.
  • NIH. Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
  • MedCrave online. (2016, December 14).
  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement.
  • A Brief Study on Forced Degradation Studies with Regul
  • ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg | Request PDF.
  • (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • NIH.
  • PMC - PubMed Central.
  • ACS Publications. (2024, April 9).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

A Technical Guide to 3-(Allyloxy)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 3-(Allyloxy)piperidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will detail its commercial availability, provide a robust synthetic protocol, and discuss its applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold and the Role of 3-Alkoxy Substitution

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique three-dimensional structure and its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[3][4] The saturated, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[2]

Substitution at the 3-position of the piperidine ring is a common strategy to modulate a compound's biological activity and properties. The introduction of an alkoxy group, such as the allyloxy group in this compound, can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. The allyl group, in particular, offers a reactive handle for further chemical elaboration, making this compound a valuable and versatile intermediate in the synthesis of compound libraries for drug discovery programs.[5]

Commercial Availability and Suppliers

This compound (CAS No. 946758-97-0) is available from a number of chemical suppliers. Researchers should note that it is often supplied as the racemic mixture. The table below provides a summary of known suppliers. It is recommended to contact the suppliers directly for the most current pricing, purity, and availability information.

SupplierWebsiteNotes
American Custom Chemicals Corporation(Not directly available)Listed as a supplier on ChemicalBook.[6]
Matrix Scientific(Not directly available)Listed as a supplier on ChemicalBook.[6]
Santa Cruz BiotechnologyOffers related compounds such as 3-[(Allyloxy)methyl]piperidine.[7]
BLD PharmOffers a variety of substituted piperidines.
ChemWhat[Link]Lists this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Note that some of these values are predicted and should be used as a guide.

PropertyValueSource
Molecular Formula C₈H₁₅NO[6]
Molecular Weight 141.21 g/mol [6]
CAS Number 946758-97-0[6]
Boiling Point (Predicted) 200.1 ± 33.0 °C[6]
Density (Predicted) 0.92 ± 0.1 g/cm³[6]
pKa (Predicted) 9.51 ± 0.10[6]

Synthesis of this compound: A Detailed Protocol

The most direct and logical synthetic route to this compound is via the Williamson ether synthesis, starting from the readily available precursor, 3-hydroxypiperidine. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, such as allyl bromide.

Rationale for Synthetic Strategy

The Williamson ether synthesis is a robust and well-established method for forming ether linkages. The choice of a strong base is crucial to ensure complete deprotonation of the alcohol, thereby maximizing the yield of the desired ether. Sodium hydride is a suitable choice as it is a strong, non-nucleophilic base, and the byproduct of the reaction, hydrogen gas, is easily removed from the reaction mixture. Anhydrous conditions are essential to prevent quenching of the base and the reactive alkoxide intermediate. The piperidine nitrogen must be protected prior to the ether synthesis to prevent it from competing with the hydroxyl group as a nucleophile. A tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose as it is stable under basic conditions and can be readily removed under acidic conditions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: N-Boc Protection cluster_ether_synthesis Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine Protection_Reaction Reaction in DCM 3-Hydroxypiperidine->Protection_Reaction N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Protection_Reaction Protection_Reaction->N-Boc-3-hydroxypiperidine Ether_Synthesis_Reaction Reaction in THF N-Boc-3-hydroxypiperidine->Ether_Synthesis_Reaction N-Boc-3-(allyloxy)piperidine N-Boc-3-(allyloxy)piperidine NaH NaH NaH->Ether_Synthesis_Reaction Allyl_Bromide Allyl_Bromide Allyl_Bromide->Ether_Synthesis_Reaction Ether_Synthesis_Reaction->N-Boc-3-(allyloxy)piperidine Deprotection_Reaction Reaction in DCM N-Boc-3-(allyloxy)piperidine->Deprotection_Reaction This compound This compound TFA TFA TFA->Deprotection_Reaction Deprotection_Reaction->this compound

Sources

Methodological & Application

Enantioselective Synthesis of 3-(Allyloxy)piperidine: A Protocol for Accessing Key Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The 3-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The ability to control the stereochemistry at the C3 position is critical for optimizing pharmacological activity and minimizing off-target effects. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of 3-(allyloxy)piperidine, a versatile building block for drug discovery. We present a robust, two-part strategy centered on the highly efficient enzymatic asymmetric reduction of a ketone precursor, followed by a standard O-allylation. This approach is designed for scalability, high enantiopurity, and operational simplicity. Furthermore, we provide a self-validating framework that includes a definitive protocol for the determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Strategic Overview: A Two-Step Path to Enantiopurity

The synthesis of chiral this compound is most reliably achieved through a two-step sequence starting from a commercially available prochiral ketone. This strategy decouples the stereochemistry-defining step from the functionalization step, allowing for optimization of each.

  • Enantioselective Reduction: The core of the synthesis is the asymmetric reduction of N-Boc-3-piperidone to (S)- or (R)-N-Boc-3-hydroxypiperidine. While various chemical methods exist, enzymatic reduction using a ketoreductase (KRED) offers unparalleled selectivity (>99% ee), mild reaction conditions, and a favorable environmental profile.[4][5] A co-expressed glucose dehydrogenase (GDH) is used to regenerate the NADPH cofactor, making the process catalytic in the expensive cofactor.[5]

  • O-Allylation: The resulting chiral alcohol is then functionalized via a Williamson ether synthesis. This classic and dependable reaction uses a strong base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a halide from allyl bromide, forming the desired ether linkage.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Stereochemistry-Defining Step cluster_1 Part 2: Functionalization cluster_2 Part 3: Deprotection (Optional) Prochiral_Ketone N-Boc-3-Piperidone Chiral_Alcohol (S)-N-Boc-3-Hydroxypiperidine Prochiral_Ketone->Chiral_Alcohol Enzymatic Asymmetric Reduction (KRED/GDH, NADPH) >99% ee Final_Product (S)-N-Boc-3-(Allyloxy)piperidine Chiral_Alcohol->Final_Product O-Allylation (NaH, Allyl Bromide, THF) Deprotected_Product (S)-3-(Allyloxy)piperidine Final_Product->Deprotected_Product Boc Deprotection (TFA or HCl)

Figure 1: Overall workflow for the enantioselective synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and validation of enantiopure this compound.

This protocol details the synthesis of (S)-N-Boc-3-hydroxypiperidine. To synthesize the (R)-enantiomer, a ketoreductase with the opposite stereochemical preference would be required.

Causality Behind Experimental Choices:

  • Biocatalyst: A whole-cell catalyst (e.g., E. coli co-expressing KRED and GDH) is chosen for its operational simplicity, as it negates the need for enzyme purification.[5] The GDH enzyme is essential for regenerating the NADPH cofactor consumed by the KRED, allowing for a high substrate-to-catalyst ratio and reducing the cost associated with stoichiometric NADPH.[4]

  • Buffer and pH: A phosphate buffer at pH 7.0 provides a stable environment for the enzymes, maintaining their catalytic activity.

  • Temperature: The reaction is run at 30°C, a common optimal temperature for mesophilic enzymes like those from E. coli, balancing reaction rate with enzyme stability.

Materials:

  • N-Boc-3-piperidone

  • Recombinant E. coli cells co-expressing a suitable (S)-selective ketoreductase and glucose dehydrogenase

  • Glucose

  • NADP+ (Sodium Salt)

  • Phosphate Buffer (pH 7.0, 100 mM)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend 1 g (wet weight) of the recombinant E. coli cell paste in 15 mL of phosphate buffer (pH 7.0).

  • Reagent Addition: To the cell suspension, add glucose (to a final concentration of ~300 mM), N-Boc-3-piperidone (to a final concentration of 40 g/L), and NADP+ (to a final concentration of 0.1 mM).[4]

  • Reaction Execution: Stir the mixture at 200 rpm and maintain the temperature at 30°C. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 6-12 hours, with substrate conversion rates often exceeding 99%.[4]

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid or colorless oil. The product is often of sufficient purity (>98%) for the next step without further purification.

ParameterValueReference
Substrate Conc.40 g/L[4]
Temperature30 °C[4]
pH7.0[4]
Typical Yield>98%[4]
Enantiomeric Excess>99% ee[4]

Table 1: Typical parameters and results for the enzymatic reduction.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it solubilizes the starting material and does not interfere with the strong base.

  • Temperature: The initial deprotonation is performed at 0°C to control the exothermic reaction with NaH. The subsequent alkylation is allowed to proceed at room temperature for a convenient reaction rate.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Allyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-N-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting slurry at 0°C for 30 minutes.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully cool the flask back to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-N-Boc-3-(allyloxy)piperidine.

Analytical Validation: Protocol for Determining Enantiomeric Excess

A protocol is only as reliable as its validation. Determining the enantiomeric excess (ee) is a mandatory step to confirm the success of the asymmetric synthesis. Chiral HPLC is the gold standard for this analysis.[6]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel® OD-H) is selected for its broad applicability in separating enantiomers of various compound classes. The chiral environment of the CSP allows for differential interaction with the two enantiomers, leading to different retention times.

  • Mobile Phase: An isocratic mobile phase of hexane and isopropanol is used. Hexane is the weak solvent, while isopropanol acts as the polar modifier. The ratio is optimized to achieve baseline separation of the enantiomeric peaks within a reasonable analysis time.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A1 Dissolve ~1 mg of (S)-N-Boc-3-hydroxypiperidine in mobile phase A2 Filter through 0.45 µm syringe filter A1->A2 B1 Inject sample onto Chiral HPLC system A2->B1 10 µL injection B2 Record chromatogram B1->B2 C1 Integrate peak areas for each enantiomer (Area_S and Area_R) B2->C1 C2 Calculate ee: % ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 C1->C2

Figure 2: Workflow for the determination of enantiomeric excess by chiral HPLC.

Protocol:

  • Standard Preparation: Prepare a solution of the racemic N-Boc-3-hydroxypiperidine (~1 mg/mL) in the mobile phase. This is crucial for identifying the retention times of both the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a solution of your synthesized (S)-N-Boc-3-hydroxypiperidine (~1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the racemic standard to determine the retention times (t_R) for both enantiomers. Then, inject the synthesized sample.

  • Calculation: Integrate the peak areas for the two enantiomers in your sample chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society. [Link]

  • Bull, J. A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-21. [Link]

  • Google Patents. (2016). Method for preparing (S)
  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Le, A. N., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2395–2404. [Link]

  • Zhang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(6220). [Link]

  • Li, C., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Stoltz, B. M., & Ferreira, E. M. (2004). The Enantioselective Tsuji Allylation. Caltech. [Link]

  • Enders, D., & Gries, J. (2005). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • ResearchGate. (2020). Examples of biologically active 3-substituted piperidines. [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. Journal of Organic Chemistry, 72(12), 4431-9. [Link]

  • Scribd. Sharpless Asymmetric Epoxidation Process. [Link]

  • Zhang, J., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(11), 6315–6324. [Link]

  • Knippel, J. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. DSpace@MIT. [Link]

  • ChemistryViews. (2021). Chiral Ligands for Pd-Catalyzed Asymmetric N-Allylations. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Obi, C. C., et al. (2020). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications, 11(5298). [Link]

  • Nieto, S., et al. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. [Link]

  • Myers, A. G. Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]

  • Li, S., et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications, 15(117). [Link]

  • Gao, Y., et al. (1987). Asymmetric Epoxidation of Allylic Alcohols. Organic Syntheses. [Link]

  • Wang, C., et al. (2022). Non-C2 symmetric chiral ligand dictating allyl-allyl coupling. Nature Communications, 13(4168). [Link]

Sources

The Versatile Building Block: A Guide to the Synthetic Applications of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of novel therapeutics. Within the diverse family of piperidine derivatives, 3-(Allyloxy)piperidine emerges as a particularly versatile and valuable building block. This guide provides a comprehensive overview of its synthetic utility, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The strategic placement of the allyloxy group at the 3-position of the piperidine ring endows this molecule with two key reactive handles: the secondary amine of the piperidine nucleus and the terminal double bond of the allyl group. This unique combination allows for a wide range of orthogonal chemical transformations, enabling the construction of complex molecular architectures with a high degree of control. This document will explore the fundamental reactions of this compound, from its synthesis to its functionalization, and its potential application in the synthesis of bioactive molecules.

I. Synthesis of the Building Block: this compound

The most direct and common method for the synthesis of this compound is through a Williamson ether synthesis, starting from the commercially available 3-hydroxypiperidine. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from N-Boc-3-hydroxypiperidine, followed by deprotection. The Boc protecting group is utilized to prevent N-allylation of the piperidine nitrogen.

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Allylation cluster_1 Step 2: Deprotection start N-Boc-3-hydroxypiperidine reagents1 1. NaH, THF 2. Allyl bromide product1 N-Boc-3-(allyloxy)piperidine reagents1->product1 Williamson Ether Synthesis reagents2 TFA or HCl in Dioxane final_product This compound reagents2->final_product Boc Deprotection

A two-step synthesis of this compound.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles (equiv.)
N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.2610.0 g49.7 mmol (1.0)
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.38 g59.6 mmol (1.2)
Allyl BromideC₃H₅Br120.986.6 mL74.5 mmol (1.5)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0220 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated aq. NH₄Cl--50 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol). Dissolve the starting material in anhydrous THF (150 mL). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 2.38 g, 59.6 mmol) portion-wise over 15 minutes.

    • Expert Insight: The portion-wise addition of NaH is crucial to control the evolution of hydrogen gas. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional hour to ensure complete deprotonation.

  • Allylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (6.6 mL, 74.5 mmol) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up (Step 1): Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-3-(allyloxy)piperidine.

  • Purification (Step 1): Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield N-Boc-3-(allyloxy)piperidine as a colorless oil.

  • Deprotection: Dissolve the purified N-Boc-3-(allyloxy)piperidine in dichloromethane (100 mL) and cool to 0 °C. Add trifluoroacetic acid (20 mL) dropwise. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Alternative: A solution of 4M HCl in dioxane can also be used for deprotection.

  • Work-up (Step 2): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid. Extract the aqueous layers with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate to afford the final product, this compound. The product can be further purified by distillation if necessary.

II. Functionalization of the Piperidine Nitrogen

The secondary amine of this compound is a key site for diversification. Standard N-functionalization reactions such as acylation, sulfonylation, alkylation, and arylation can be readily performed.

Protocol 2: N-Acylation with Benzoyl Chloride

This protocol details the N-benzoylation of this compound, a representative N-acylation reaction.

Reaction Scheme:

N-Acylation start This compound reagents Benzoyl Chloride, Et₃N, DCM product N-Benzoyl-3-(allyloxy)piperidine reagents->product Schotten-Baumann Reaction Buchwald-Hartwig Amination start This compound reagents Aryl Bromide, Pd₂(dba)₃, Bulky Phosphine Ligand, Base product N-Aryl-3-(allyloxy)piperidine reagents->product Pd-catalyzed C-N coupling O-Deallylation start N-Boc-3-(allyloxy)piperidine reagents Pd(PPh₃)₄, Scavenger (e.g., dimedone) product N-Boc-3-hydroxypiperidine reagents->product Pd-catalyzed deallylation

Sources

Application Notes and Protocols: Derivatization of "3-(Allyloxy)piperidine" via the Allyl Group

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 3-(allyloxy)piperidine scaffold is a privileged motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The reactivity of the terminal allyl group provides a strategic entry point for a wide array of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of key derivatization strategies targeting the allyl moiety, including detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis. We will explore transformations such as olefin metathesis, dihydroxylation, epoxidation, and the Heck reaction, furnishing a diverse set of functionalized piperidine derivatives.

Introduction: The Strategic Value of Allyl Group Functionalization

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for molecular recognition at biological targets. The introduction of an allyloxy substituent at the 3-position not only modulates the physicochemical properties of the piperidine core but also presents a reactive handle for post-synthetic modifications.

The terminal double bond of the allyl group is amenable to a rich variety of well-established and robust chemical reactions. This allows for the late-stage diversification of a common intermediate, a highly desirable strategy in modern drug discovery programs. By modifying the allyl group, researchers can introduce a range of functionalities designed to enhance potency, improve pharmacokinetic profiles, or probe specific interactions within a biological target.

This application note will serve as a practical guide for the derivatization of this compound, with a focus on providing reliable, step-by-step protocols and the underlying scientific rationale for each transformation.

Overview of Derivatization Pathways

The allyl group of this compound can be transformed into a variety of other functional groups through several key reactions. The following diagram illustrates the primary derivatization pathways that will be discussed in this guide.

Derivatization_Pathways cluster_main Derivatization of this compound cluster_products Derivative Products This compound This compound Diol Diol This compound->Diol Dihydroxylation (OsO4, NMO) Epoxide Epoxide This compound->Epoxide Epoxidation (m-CPBA) Coupled Arene/Vinyl Coupled Arene/Vinyl This compound->Coupled Arene/Vinyl Heck Coupling (Pd Catalyst, Base) Metathesis Product Metathesis Product This compound->Metathesis Product Olefin Metathesis (Grubbs' Catalyst)

Caption: Key derivatization pathways of the allyl group in this compound.

Olefin Metathesis: A Gateway to Novel Scaffolds

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds.[3] For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be employed to generate novel and structurally diverse derivatives.[4][5]

Scientific Principles and Mechanistic Insights

The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which form a metallacyclobutane intermediate with the alkene. This intermediate then undergoes a retro-[2+2] cycloaddition and subsequent recombination to yield the metathesis product. The choice of catalyst is crucial and depends on the specific substrates and desired outcome.

Experimental Protocol: Cross-Metathesis with a Partner Olefin

This protocol describes a general procedure for the cross-metathesis of this compound with a generic partner olefin.

3.2.1. Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>95%Commercially Available
Partner Olefin>95%Commercially Available
Grubbs' Catalyst, 2nd GenCatalyst GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
3.2.2. Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the partner olefin (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs' Catalyst, 2nd Generation (0.02-0.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cross-metathesis product.

Cross_Metathesis_Workflow cluster_workflow Cross-Metathesis Protocol A Dissolve Reactants in DCM B Add Grubbs' Catalyst A->B C Stir at Room Temperature B->C D Monitor by TLC/GC-MS C->D E Quench with Ethyl Vinyl Ether D->E Reaction Complete F Concentrate E->F G Purify by Chromatography F->G H Characterize Product G->H

Caption: Workflow for the cross-metathesis of this compound.

Dihydroxylation: Introducing Hydrophilic Functionality

The conversion of the allyl group to a vicinal diol is a valuable transformation that introduces two hydroxyl groups, significantly increasing the hydrophilicity of the molecule. This can have a profound impact on its pharmacokinetic properties and ability to form hydrogen bonds with a biological target. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.[6][7]

Scientific Principles and Mechanistic Insights

The dihydroxylation is typically achieved using osmium tetroxide (OsO₄) as a catalyst and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[7][8] The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the double bond, forming an osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: Upjohn Dihydroxylation

This protocol outlines the Upjohn conditions for the dihydroxylation of this compound.[7]

4.2.1. Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>95%Commercially Available
Osmium Tetroxide (OsO₄)4% solution in waterCommercially Available
N-Methylmorpholine N-oxide (NMO)>97%Commercially Available
AcetoneACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Sodium SulfiteAnhydrousCommercially Available
4.2.2. Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath and add a catalytic amount of osmium tetroxide solution (0.01-0.02 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the diol.

Dihydroxylation_Workflow cluster_workflow Dihydroxylation Protocol A Dissolve Substrate in Acetone/Water B Add NMO A->B C Cool to 0 °C and Add OsO4 B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Na2SO3 E->F Reaction Complete G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I Characterize Diol Product H->I

Caption: Workflow for the dihydroxylation of this compound.

Epoxidation: Formation of a Reactive Electrophile

Epoxidation of the allyl group in this compound yields a reactive epoxide ring, which can be opened by a variety of nucleophiles to introduce further diversity. This three-membered ring is a valuable synthetic intermediate for accessing a range of functionalized derivatives.[9]

Scientific Principles and Mechanistic Insights

The epoxidation is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.[10][11]

Experimental Protocol: m-CPBA Epoxidation

This protocol provides a general procedure for the epoxidation of this compound using m-CPBA.[12][13]

5.2.1. Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>95%Commercially Available
m-Chloroperoxybenzoic acid (m-CPBA)77%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionAqueousLaboratory Prepared
5.2.2. Step-by-Step Procedure
  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Epoxidation_Workflow cluster_workflow Epoxidation Protocol A Dissolve Substrate in DCM B Cool to 0 °C and Add m-CPBA A->B C Stir at 0 °C B->C D Monitor by TLC C->D E Quench with NaHCO3 D->E Reaction Complete F Extract and Wash E->F G Dry and Concentrate F->G H Characterize Epoxide Product G->H

Caption: Workflow for the epoxidation of this compound.

Heck Reaction: Carbon-Carbon Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] This reaction allows for the introduction of aryl or vinyl substituents onto the allyl group of this compound, providing access to a wide range of conjugated systems.[16][17][18]

Scientific Principles and Mechanistic Insights

The catalytic cycle of the Heck reaction involves the oxidative addition of the unsaturated halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and a palladium-hydride species, which undergoes reductive elimination to regenerate the Pd(0) catalyst.[14]

Experimental Protocol: Heck Coupling with an Aryl Halide

This protocol describes a general procedure for the Heck coupling of this compound with an aryl halide.

6.2.1. Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>95%Commercially Available
Aryl Halide (e.g., Iodide or Bromide)>98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)>99%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Acetonitrile (MeCN) or DMFAnhydrousCommercially Available
6.2.2. Step-by-Step Procedure
  • Reaction Setup: In a Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and triphenylphosphine (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF and triethylamine (2.0 eq).

  • Reaction Conditions: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Heck_Reaction_Workflow cluster_workflow Heck Reaction Protocol A Combine Reactants and Catalyst B Add Solvent and Base A->B C Degas and Heat B->C D Monitor by TLC/LC-MS C->D E Work-up and Extraction D->E Reaction Complete F Purify by Chromatography E->F G Characterize Coupled Product F->G

Sources

Palladium-catalyzed cross-coupling reactions with "3-(Allyloxy)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions with 3-(allyloxy)piperidine, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its three-dimensional structure is crucial for molecular recognition and binding to biological targets. The substituent at the 3-position significantly influences the molecule's pharmacological profile. This compound, in particular, is a versatile building block that combines the desirable piperidine core with a reactive allylic ether handle. This dual functionality opens a gateway to a diverse chemical space through strategic, late-stage functionalization using palladium-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of how to leverage the reactivity of both the piperidine nitrogen and the allyloxy group. We will delve into the mechanistic underpinnings of these transformations, offer field-tested protocols, and provide insights into overcoming common experimental challenges.

Pillar 1: Palladium-Catalyzed Reactions at the Allyloxy Moiety

The allyl group is not merely a protecting group; it is a reactive functional handle ripe for carbon-carbon and carbon-heteroatom bond formation. The Tsuji-Trost reaction, a cornerstone of palladium catalysis, is the primary tool for functionalizing this position.[2][3]

Mechanistic Overview: The Tsuji-Trost Allylic Alkylation

The reaction proceeds via the formation of a π-allylpalladium complex. A Pd(0) catalyst first coordinates to the double bond of the allylic ether. Subsequent oxidative addition cleaves the C-O bond, forming a cationic (η³-allyl)palladium(II) intermediate and liberating the alkoxy leaving group.[2][3] This complex can then be attacked by a nucleophile.

The regioselectivity of the nucleophilic attack is a key consideration. "Soft" nucleophiles (pKa < 25), such as stabilized enolates, typically attack directly at one of the terminal carbons of the allyl moiety.[3] In contrast, "hard" nucleophiles may attack the palladium center first, followed by reductive elimination.[3] For non-symmetrical allyl groups, attack generally occurs at the less sterically hindered position.[3]

Tsuji_Trost_Mechanism Substrate This compound + Pd(0)L_n Pi_Complex η²-π-Allyl Pd(0) Complex Substrate->Pi_Complex Coordination Ox_Add η³-π-Allyl Pd(II) Complex Pi_Complex->Ox_Add Oxidative Addition Nuc_Attack Nucleophilic Attack Ox_Add->Nuc_Attack + Nucleophile Product Coupled Product + Pd(0)L_n Product->Substrate Catalyst Regeneration Nuc_Attack->Product

Caption: Catalytic cycle of the Tsuji-Trost allylic alkylation.

Application Protocol: Tsuji-Trost Reaction with Malonate Nucleophiles

This protocol details the palladium-catalyzed allylic alkylation of this compound with diethyl malonate, a classic "soft" nucleophile.

Table 1: Reagents and Conditions for Tsuji-Trost Alkylation

ComponentRoleSuggested ReagentStoichiometry
SubstrateAllyl SourceThis compound1.0 equiv
NucleophileCarbon SourceDiethyl malonate1.2 - 1.5 equiv
Pd PrecatalystCatalystPd₂(dba)₃1-2.5 mol%
LigandCatalyst Modifierdppe or PPh₃2-5 mol%
BaseNucleophile ActivatorNaH or K₂CO₃1.5 - 2.0 equiv
SolventReaction MediumAnhydrous THF or Toluene0.1 - 0.5 M

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).

  • Nucleophile Activation: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Catalyst Preparation: In a separate flask, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., dppe, 2 mol%) in anhydrous THF. Stir for 15 minutes until a homogeneous solution is formed.

  • Reaction Assembly: Add the this compound substrate (1.0 equiv) to the activated nucleophile solution.

  • Initiation: Transfer the prepared catalyst solution to the main reaction flask via cannula.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Pillar 2: N-Arylation via Buchwald-Hartwig Amination

The secondary amine of the piperidine ring is a prime target for constructing C-N bonds, a critical transformation in pharmaceutical synthesis.[4] The Buchwald-Hartwig amination is the preeminent method for this purpose, allowing for the coupling of amines with aryl halides or pseudohalides.[5][6]

Mechanistic Rationale: The Buchwald-Hartwig Cycle

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[6] The secondary amine then coordinates to this complex. A base facilitates deprotonation of the coordinated amine to form a palladium amide intermediate. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical as it accelerates the reductive elimination step.[7]

Buchwald_Hartwig_Mechanism Pd0 L_nPd(0) Ox_Add Oxidative Addition Complex (L_nPd(II)(Ar)(X)) Pd0->Ox_Add Oxidative Addition Amine_Complex Amine Coordination Complex Ox_Add->Amine_Complex Ligand Exchange Amide_Complex Palladium Amide Complex Amine_Complex->Amide_Complex Deprotonation Product N-Arylpiperidine Amide_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->Ox_Add Amine This compound Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol: N-Arylation with an Aryl Bromide

This protocol provides a general procedure for the N-arylation of this compound with a representative aryl bromide.

Table 2: Reagents and Conditions for Buchwald-Hartwig N-Arylation

ComponentRoleSuggested ReagentStoichiometry
SubstrateAmine SourceThis compound1.2 equiv
Coupling PartnerAryl SourceAryl Bromide1.0 equiv
Pd PrecatalystCatalystPd₂(dba)₃ or Pd(OAc)₂1-2 mol%
LigandCatalyst ModifierXPhos or RuPhos2-4 mol%
BaseDeprotonation AgentNaOtBu or K₃PO₄1.4 - 2.0 equiv
SolventReaction MediumAnhydrous Toluene or Dioxane0.1 - 0.5 M

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), phosphine ligand (e.g., XPhos, 2 mol%), and base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried vial or flask equipped with a magnetic stir bar inside a glovebox.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vial or flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography.

Pillar 3: Advanced Applications & Troubleshooting

Emerging Frontiers: C-H Activation

Direct palladium-catalyzed α-arylation of the piperidine ring is a more advanced strategy.[8][9] This transformation typically requires a pre-formed enolate or related species and can be challenging due to the acidity of the α-protons.[9] Research in this area often focuses on developing specialized ligands and reaction conditions to achieve high selectivity for mono-arylation and to avoid side reactions.[8]

Troubleshooting Common Cross-Coupling Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd or ligand).Ensure strictly inert conditions; degas solvents thoroughly.[10] Use a fresh bottle of ligand/catalyst.
Insufficiently strong base or poor base solubility.Switch to a stronger or more soluble base (e.g., K₃PO₄ to NaOtBu). Consider using a solvent like dioxane that can better solubilize salts.
Low reaction temperature.Incrementally increase the reaction temperature by 10-20 °C.
Dehalogenation of Aryl Halide Presence of water or protic impurities.Use anhydrous solvents and reagents. Dry bases in a vacuum oven before use.
β-Hydride elimination from the Pd-amide intermediate.[6]This is less common with secondary amines but can occur. Changing the ligand may alter the rate of reductive elimination vs. β-hydride elimination.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination leading to oxidative homocoupling.Thoroughly degas the reaction mixture before and during heating.[10]
Protodeborylation (Suzuki) Basic conditions, especially with electron-deficient or heteroaromatic boronic acids.[11]Use a milder base (e.g., K₂CO₃). Minimize reaction time. Add the boronic acid portion-wise.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. By understanding the distinct reactivity of its allyloxy and piperidine N-H functionalities, researchers can strategically employ palladium-catalyzed cross-coupling reactions to rapidly access a wide array of complex and novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable syntheses, empowering the creation of next-generation therapeutics.

References

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  • American Chemical Society. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
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  • American Chemical Society. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters. [Link]

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  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

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Sources

Application Notes and Protocols for the Synthesis of 3-(Allyloxy)piperidine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into molecular architectures.[1][2] Specifically, 3-substituted piperidines are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds, targeting conditions from neurological disorders to cancers.[3] The synthesis of analogs based on a core structure, such as 3-(allyloxy)piperidine, is a cornerstone of structure-activity relationship (SAR) studies, allowing for the systematic evaluation of how structural modifications impact biological activity.[2][4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a library of this compound analogs. We will explore the key synthetic transformations required to introduce diversity at the piperidine nitrogen and other positions, providing researchers with a robust platform for generating novel chemical entities for drug discovery programs.

Synthetic Strategy Overview

The overall strategy for generating a library of this compound analogs is a modular approach. This begins with the synthesis of a common intermediate, N-Boc-3-(allyloxy)piperidine, which can then be deprotected and subsequently functionalized at the nitrogen atom. This modularity allows for the rapid generation of a diverse set of analogs from a single, readily accessible precursor.

G cluster_0 Core Synthesis cluster_1 Analog Generation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc Protection N-Boc-3-(allyloxy)piperidine N-Boc-3-(allyloxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(allyloxy)piperidine Williamson Ether Synthesis This compound This compound N-Boc-3-(allyloxy)piperidine->this compound N-Boc Deprotection N-Alkyl Analogs N-Alkyl Analogs This compound->N-Alkyl Analogs N-Alkylation N-Aryl Analogs N-Aryl Analogs This compound->N-Aryl Analogs N-Arylation G N-Boc-3-(allyloxy)piperidine N-Boc-3-(allyloxy)piperidine This compound This compound N-Boc-3-(allyloxy)piperidine->this compound Deprotection TFA/DCM TFA/DCM TFA/DCM->this compound

Sources

Use of "3-(Allyloxy)piperidine" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-(Allyloxy)piperidine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast range of pharmaceuticals and biologically active natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to achieve precise interactions with biological targets.[4] This guide focuses on a particularly versatile, yet underexplored, building block: This compound . This molecule is strategically designed for the synthesis of complex heterocyclic systems, incorporating three key reactive features: a modifiable secondary amine, a stereogenic center at the 3-position, and a reactive allyl group poised for a variety of cyclization strategies.

The presence of the allyl ether functionality transforms the simple piperidine core into a powerful precursor for constructing fused and spirocyclic ring systems. Such motifs are of high interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][5] This document serves as a technical guide, elucidating the core synthetic strategies and providing detailed, field-tested protocols for leveraging this compound in the creation of novel molecular architectures.

Core Synthetic Strategies & Mechanistic Insights

The synthetic utility of this compound is primarily unlocked through intramolecular reactions that exploit the reactivity of the allyl group. These transformations allow for the efficient construction of new rings fused to the piperidine core.

Strategy 1: Intramolecular Radical Cyclization

Radical cyclizations are powerful C-C bond-forming reactions that proceed under neutral conditions, making them compatible with a wide range of functional groups. The allyl group in this compound serves as an excellent radical acceptor.

Mechanistic Rationale: The process is initiated by generating a radical at a position tethered to the piperidine nitrogen. This is typically achieved by N-alkylation with a suitable precursor, such as an α-bromoacetamide. The subsequent addition of a radical initiator (e.g., AIBN) and a mediator (e.g., tributyltin hydride) generates the key radical intermediate. This intermediate undergoes an intramolecular cyclization onto the allyl double bond. Kinetically, 5-exo-trig cyclizations are strongly favored over 6-endo-trig pathways, leading to the regioselective formation of a five-membered ring fused to the piperidine scaffold.[6]

G cluster_prep Precursor Synthesis cluster_cyclization Radical Cyclization Cascade A This compound B N-Alkylation with 2-bromo-N-phenylacetamide A->B C N-Substituted Precursor B->C D Radical Initiation (AIBN, Bu3SnH) C->D Initiate Reaction E Carbon-centered Radical Formation D->E F 5-exo-trig Cyclization E->F G Fused Bicyclic Radical F->G H H-atom Abstraction (from Bu3SnH) G->H I Final Fused Heterocyclic Product H->I

Caption: Workflow for Fused Heterocycle Synthesis via Radical Cyclization.

Strategy 2: Electrophile-Induced Cyclization (Oxycyclization)

The electron-rich double bond of the allyl group is susceptible to attack by various electrophiles. When the piperidine nitrogen is suitably protected, the ether oxygen can act as an internal nucleophile, leading to the formation of a fused tetrahydrofuran ring. This strategy, often employing mercury, iodine, or other electrophilic species, is a reliable method for constructing oxygen-containing heterocycles.

Mechanistic Rationale: In a classic oxymercuration-demercuration sequence, an electrophilic mercury(II) species (from Hg(OAc)₂) adds to the allyl double bond, forming a mercurinium ion intermediate. The neighboring ether oxygen atom then attacks this intermediate in an intramolecular Sₙ2-like fashion. This ring-opening is highly regioselective, following Markovnikov's rule, and typically results in a 5-exo cyclization to form a substituted tetrahydrofuran ring fused to the piperidine. The resulting organomercurial is then reductively cleaved, usually with sodium borohydride (NaBH₄), to install a hydrogen atom and yield the final product. The stereochemistry of the newly formed centers is often well-controlled by this concerted, anti-addition mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Fused Pyrrolidinone-Piperidine System via Intramolecular Radical Cyclization

This protocol details the synthesis of a bicyclic lactam starting from this compound. The key step is a tin-mediated 5-exo-trig radical cyclization.

PART A: Synthesis of the Radical Precursor

  • N-Alkylation: To a stirred solution of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (0.2 M), add 2-bromo-N-phenylacetamide (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-substituted precursor, N-(3-(allyloxy)piperidin-1-yl)-N-phenylacetamide.

PART B: Radical Cyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the precursor from Part A (1.0 eq) in degassed toluene (0.02 M).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).

    • Causality Note: Toluene is an ideal solvent due to its high boiling point and inability to participate in the radical reaction. AIBN serves as a thermal initiator, decomposing to form radicals upon heating, while Bu₃SnH is the hydrogen atom donor that propagates the radical chain reaction.[6]

  • Reaction: Heat the solution to 110°C. The reaction progress can be monitored by TLC or LC-MS. The reaction is generally complete in 2-4 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The crude product will contain tin residues. To remove these, dissolve the residue in acetonitrile and wash multiple times with hexanes.

  • Purification: Purify the product from the acetonitrile layer by column chromatography on silica gel to afford the desired fused pyrrolidinone-piperidine product.

ReagentMW ( g/mol )Molar Eq.Sample Amount
Part A: Alkylation
This compound141.211.01.41 g
K₂CO₃138.212.53.45 g
2-bromo-N-phenylacetamide214.071.12.35 g
Acetonitrile--50 mL
Part B: Cyclization
N-Alkylated Precursor(Varies)1.0(Assumed 10 mmol scale)
Bu₃SnH291.061.23.49 g (3.2 mL)
AIBN164.210.1164 mg
Toluene (degassed)--500 mL
Protocol 2: Synthesis of a Fused Tetrahydrofuran-Piperidine System via Oxymercuration-Demercuration

This protocol describes the construction of an oxygen-fused bicyclic system from N-Boc protected this compound.

PART A: N-Protection

  • Reaction: Dissolve this compound (1.0 eq) in dichloromethane (0.2 M). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected piperidine, which is often used without further purification.

PART B: Oxymercuration-Demercuration

  • Oxymercuration: To a solution of N-Boc-3-(allyloxy)piperidine (1.0 eq) in a 1:1 mixture of THF and water (0.1 M), add mercury(II) acetate (Hg(OAc)₂, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour. The disappearance of the starting material can be monitored by TLC.

    • Causality Note: The use of a THF/water solvent system is crucial. Water acts as the nucleophile in intermolecular reactions, but in this intramolecular setup, it primarily ensures the solubility of the mercury salt while the THF solubilizes the organic substrate.

  • Demercuration: Cool the reaction to 0°C and add an aqueous solution of sodium hydroxide (3M, 1.5 eq), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq) in the same NaOH solution. A black precipitate of elemental mercury will form.

  • Work-up: Stir for an additional hour, then filter the mixture through a pad of Celite to remove the mercury. Extract the aqueous filtrate with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the fused tetrahydrofuran-piperidine product.

G cluster_path1 Radical Pathway cluster_path2 Electrophilic Pathway A This compound B N-Alkylation (e.g., with α-bromo amide) A->B E N-Protection (e.g., Boc group) A->E C Radical Cyclization (AIBN, Bu3SnH) B->C D Fused Pyrrolidinone- Piperidine System C->D F Oxymercuration- Demercuration E->F G Fused Tetrahydrofuran- Piperidine System F->G

Caption: Divergent Synthesis from this compound.

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable building block for the synthesis of complex heterocyclic compounds. The protocols detailed herein for radical and electrophile-induced cyclizations represent robust and reproducible methods for accessing novel fused piperidine systems. These strategies provide a clear pathway for researchers in drug discovery to generate libraries of structurally diverse molecules with promising therapeutic potential.[7][8] Future explorations could involve transitioning these reactions to greener methods, such as employing photoredox catalysis for the radical cyclizations or developing asymmetric versions of the oxycyclization to control the absolute stereochemistry of the resulting products. The modular nature of this precursor ensures its continued relevance in the ongoing quest for next-generation therapeutics.[9]

References

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  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wang, S., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(23), 10877-10893. [Link]

  • Xin, D., et al. (2021). Piperidine‐Mediated [3+2] Cyclization of Donor‐Acceptor Cyclopropanes and β‐Nitrostyrenes: Access to Polysubsituted Cyclopentenes with High Diastereoselectivity. ChemistrySelect, 6(13), 3209-3212. [Link]

  • Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin, 1-Allyloxy(2-hydroxypropyl)-substituted Benzotriazole and Benzimidazole, and N-allyloxy(2-hydroxypropyl)-substituted Pyrrolidone, Caprolactam, and Phthalimide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • Study of Heterocyclic Compound Piperidine. (2014). International Journal of Research in Science And Technology. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115 Lecture Notes. Harvard University. Retrieved January 19, 2026, from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Chemical & Engineering News. Retrieved January 19, 2026, from [Link]

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Sources

The Strategic Application of 3-(Allyloxy)piperidine in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Unique Advantage of the 3-Allyloxy Substituent

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule, such as modulating solubility and lipophilicity, and providing a three-dimensional architecture for precise interaction with biological targets.[3] Among the vast library of substituted piperidines, 3-(allyloxy)piperidine emerges as a particularly versatile and strategic building block for the synthesis of complex, potentially bioactive molecules.

The true synthetic power of this compound lies in the latent reactivity of its allyloxy group. This functional moiety is not merely a passive substituent; it is a key that unlocks a variety of powerful chemical transformations, enabling the construction of intricate molecular architectures that would otherwise require lengthy and complex synthetic routes. Specifically, the allyl group can participate in sigmatropic rearrangements, olefin metathesis, and various addition reactions, providing multiple avenues for molecular diversification.

This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel heterocyclic scaffolds with therapeutic potential. We will focus on two powerful, sequential transformations: the thermal Claisen rearrangement to create a highly functionalized piperidinone intermediate, followed by a ring-closing metathesis to construct a novel bicyclic system.

Part 1: The Claisen Rearrangement of N-Acyl-3-(allyloxy)piperidine – A Gateway to Functionalized Piperidinones

The Claisen rearrangement is a powerful, thermally-driven[4][4]-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound.[3][5][6] In the context of this compound, this reaction provides an elegant method for transferring the allyl group from the oxygen at the 3-position to the carbon at the 2-position, with concomitant formation of a ketone at the 3-position. This transformation is particularly valuable as it generates a highly functionalized, chiral piperidinone scaffold in a single, stereospecific step.

Causality Behind Experimental Choices:
  • N-Protection: The piperidine nitrogen must be protected to prevent side reactions and to facilitate the formation of the necessary enol ether intermediate. An acyl group (e.g., acetyl or benzoyl) is chosen as it is sufficiently electron-withdrawing to facilitate enolization while being stable under the reaction conditions.

  • Enolization: The Claisen rearrangement of 3-allyloxy-piperidine requires the transient formation of an enol ether. While not explicitly isolated, the N-acyl-3-allyloxy-Δ²-piperidine intermediate is the key species that undergoes the rearrangement.

  • Thermal Conditions: The rearrangement is typically induced by heat, which provides the energy to overcome the activation barrier of the concerted pericyclic reaction.[3] The reaction is often performed in a high-boiling, non-polar solvent to ensure an appropriate reaction temperature and to minimize side reactions.

Experimental Workflow: Claisen Rearrangement

G cluster_0 Preparation cluster_1 Claisen Rearrangement cluster_2 Workup & Purification A N-Acylation of This compound B Purification of N-Acyl Intermediate A->B Standard acylation (e.g., AcCl, base) C Dissolve in High-Boiling Solvent (e.g., Toluene) B->C D Heat under Reflux (e.g., 110°C) C->D E Monitor Reaction by TLC/LC-MS D->E Typically 12-24h F Solvent Removal E->F G Column Chromatography F->G H Characterization of Product G->H

Caption: Workflow for the Claisen Rearrangement.

Detailed Protocol 1: Synthesis of N-Acetyl-2-allylpiperidin-3-one

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • N-Acetylation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-acetyl-3-(allyloxy)piperidine.

  • Thermal Claisen Rearrangement:

    • Dissolve the purified N-acetyl-3-(allyloxy)piperidine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

    • Heat the solution to reflux (approx. 110 °C) and maintain for 18 hours.

    • Monitor the progress of the rearrangement by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more polar spot.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

  • Purification and Characterization:

    • Purify the resulting crude oil by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure N-acetyl-2-allylpiperidin-3-one.

    • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Compound Starting Material Product Typical Yield
Structure This compound -> N-Acetyl-3-(allyloxy)piperidineN-Acetyl-2-allylpiperidin-3-one75-85%
Molecular Weight 183.25 g/mol 183.25 g/mol
Key Spectroscopic Data Appearance of acetyl signals in NMRDisappearance of ether proton signals, appearance of ketone in ¹³C NMR (~200-210 ppm)

Part 2: Ring-Closing Metathesis – Constructing Bicyclic Scaffolds

The N-acetyl-2-allylpiperidin-3-one synthesized via the Claisen rearrangement is a valuable intermediate. Its true potential is realized when the newly installed allyl group is utilized in further transformations. Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful tool for carbon-carbon double bond formation.[7][8] Specifically, ring-closing metathesis (RCM) can be employed to construct a new ring by cyclizing a diene.

To achieve this, a second olefin must be introduced. This can be readily accomplished by N-allylation of a related piperidinone intermediate. The resulting diene can then be subjected to RCM to form a novel 6,5-fused bicyclic nitrogen heterocycle, a scaffold with significant potential in drug discovery.

Causality Behind Experimental Choices:
  • Choice of Metathesis Catalyst: Second-generation Grubbs-type catalysts are often chosen for their high efficacy, stability, and tolerance to various functional groups, including amides and ketones.[9][10]

  • Reaction Conditions: RCM reactions are typically run in a non-coordinating solvent like dichloromethane or toluene at dilute concentrations to favor the intramolecular cyclization over intermolecular polymerization. Gentle heating may be required to improve reaction rates.

  • Ethylene Removal: The by-product of RCM is ethylene gas. Performing the reaction under a gentle stream of inert gas or under vacuum can help drive the equilibrium towards the product.

Experimental Workflow: Synthesis and Ring-Closing Metathesis

G cluster_0 Intermediate Preparation cluster_1 Ring-Closing Metathesis cluster_2 Workup & Purification A N-Allyl-2-allyl- piperidin-3-one (Diene Precursor) B Dissolve Diene in DCM (dilute) A->B C Add Grubbs Catalyst (e.g., 2-5 mol%) B->C D Stir at RT or Gentle Heat (e.g., 40°C) C->D E Monitor by TLC/LC-MS D->E F Quench with Ethyl Vinyl Ether E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization of Bicyclic Product H->I

Caption: Workflow for Ring-Closing Metathesis.

Detailed Protocol 2: Synthesis of a Novel Bicyclic Enone

Materials:

  • N-Allyl-2-allylpiperidin-3-one (synthesized from the product of Protocol 1 via deacetylation and subsequent N-allylation)

  • Grubbs Catalyst, 2nd Generation

  • Dichloromethane (DCM), anhydrous and deoxygenated

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

  • Ring-Closing Metathesis Reaction:

    • In a flask under an inert atmosphere, dissolve the N-allyl-2-allylpiperidin-3-one (1.0 eq) in deoxygenated, anhydrous DCM to make a dilute solution (e.g., 0.01 M).

    • Add the Grubbs Catalyst, 2nd Generation (0.02-0.05 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat gently to 40 °C.

    • Monitor the reaction by TLC. The product is typically less polar than the starting diene.

  • Quenching and Workup:

    • Once the starting material is consumed (typically 2-6 hours), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification and Characterization:

    • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic enone.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of the newly formed bicyclic system.

Reaction Starting Material Product Typical Yield
RCM N-Allyl-2-allylpiperidin-3-oneFused Bicyclic Enone80-95%
Catalyst Loading 2-5 mol%
Key Transformation Diene -> Cycloalkene + Ethylene

Conclusion and Future Prospects

The strategic use of this compound as a starting material provides a rapid and efficient entry into complex and diverse molecular scaffolds. The Claisen rearrangement offers a powerful method for generating a key piperidinone intermediate, which can be further elaborated using modern synthetic techniques like olefin metathesis. The resulting bicyclic systems are of significant interest in drug discovery, as they present novel three-dimensional shapes for probing biological space. These protocols demonstrate the immense potential of this compound as a versatile building block for the creation of the next generation of bioactive molecules.

References

  • Daly, J. W., et al. (1992). Epibatidine: A new natural product with potent analgesic activity. Journal of the American Chemical Society.
  • Rádl, S., et al. (2000). Synthesis and binding studies of some epibatidine analogues. Bioorganic & Medicinal Chemistry Letters.
  • Carroll, F. I., et al. (2014). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—A review. PMC - NIH.
  • Dolezal, M. (n.d.). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics.
  • Shen, T. Y., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry.
  • Lakeland, C. (n.d.).
  • Reddy, G. S., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Wikipedia. (n.d.). Claisen rearrangement.
  • YouTube. (2020).
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  • O'Brien, P., et al. (2022).
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  • Chemistry LibreTexts. (2023).
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  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
  • Pérez-Castells, J., & Blanco-Urgoiti, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry.
  • Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions.
  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Feng, X., et al. (2024). Asymmetric catalytic[4][11]- or[4][4]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Chemical Science.

  • Wang, J., et al. (2022).
  • Mokhtary, M. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry of Heterocyclic Compounds.
  • Gotor-Gotor, V., & Gotor, V. (2017). Alkaloids Derived from Lysine: Piperidine Alkaloids.

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Application Note: A Practical Guide to the Chromatographic Purification of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, step-by-step protocol for the purification of 3-(Allyloxy)piperidine from a crude synthetic mixture using normal-phase flash column chromatography. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and obtaining them with high purity is paramount for reliable biological evaluation and further synthetic elaboration.[1][2] This document details a robust methodology, from initial method development using Thin-Layer Chromatography (TLC) to a full preparative separation on a silica gel column, including strategies to mitigate common challenges associated with purifying basic amines.

Introduction: The Importance of Purifying Piperidine Scaffolds

The piperidine ring is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are explored for a vast range of therapeutic applications, from neurological disorders to oncology.[3][] this compound serves as a versatile intermediate, with the allyl group providing a reactive handle for further chemical modification.

The integrity of downstream applications—be it biological assays or multi-step synthetic campaigns—is directly dependent on the purity of such intermediates. Common impurities from synthesis, such as unreacted starting materials, over-alkylated byproducts, or reagents, can confound experimental results or lead to undesired side reactions. Therefore, an efficient and reproducible purification strategy is not merely a procedural step but a critical component of the research and development workflow. Flash column chromatography is a widely adopted, efficient technique for preparative purification in organic synthesis.[5]

Foundational Principles: Compound Profile and Method Selection

Analyte Profile: this compound
  • Molecular Formula: C₉H₁₇NO[6]

  • Molecular Weight: 155.24 g/mol [6]

  • Key Structural Features:

    • Piperidine Ring: A basic secondary amine (pKa of protonated piperidine is ~11.2) that readily interacts with acidic surfaces.

    • Allyloxy Group: An ether linkage that imparts moderate polarity and a reactive alkene functionality.

Anticipated Impurities

A typical synthesis of this compound via Williamson ether synthesis would involve reacting 3-hydroxypiperidine with an allyl halide (e.g., allyl bromide) in the presence of a base. Potential impurities include:

  • Unreacted 3-hydroxypiperidine: More polar than the product.

  • Unreacted allyl bromide: Non-polar and volatile.

  • N-allylated byproduct (1-allyl-3-(allyloxy)piperidine): Less polar than the desired product.

  • Base and salts: Typically removed during aqueous workup but can persist.

Rationale for Method Selection

Normal-phase flash chromatography using silica gel is the chosen method for the following reasons:

  • Polarity Mismatch: The moderate polarity of this compound is well-suited for retention on a polar stationary phase like silica gel. It allows for effective separation from both less polar byproducts and more polar starting materials.[5]

  • Scalability: The technique is easily scalable from milligrams to multi-gram quantities, making it ideal for laboratory-scale synthesis.

  • Cost-Effectiveness: Silica gel and common solvents like hexanes and ethyl acetate are relatively inexpensive and readily available.

A critical challenge in purifying amines on standard silica gel is the interaction between the basic amine and acidic silanol groups on the silica surface.[7][8] This interaction can cause significant peak tailing, poor resolution, and even irreversible adsorption of the product. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA acts as a competing base, neutralizing the active silanol sites and allowing the target amine to elute with improved peak shape.[8][9]

Experimental Workflow and Protocols

The purification process is a systematic workflow, beginning with analytical method development and culminating in the preparative separation and purity verification.

dot graph Purif_Workflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Crude [label="Crude Sample\n(this compound + Impurities)", fillcolor="#F1F3F4"]; TLC [label="TLC Method Development\n(Hex/EtOAc + 1% TEA)", fillcolor="#FBBC05"]; Optimize [label="Optimize Rf to ~0.3?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flash [label="Preparative Flash Chromatography\n(Silica Gel Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions by TLC", fillcolor="#FBBC05"]; Pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evap [label="Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product\n(>95% Purity)", shape=ellipse, fillcolor="#FFFFFF"]; Verify [label="Verify Purity\n(HPLC-MS, NMR)", fillcolor="#FBBC05"];

// Nodes Crude [label="Crude Sample\n(this compound + Impurities)", fillcolor="#F1F3F4"]; TLC [label="TLC Method Development\n(Hex/EtOAc + 1% TEA)", fillcolor="#FBBC05"]; Optimize [label="Optimize Rf to ~0.3?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flash [label="Preparative Flash Chromatography\n(Silica Gel Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions by TLC", fillcolor="#FBBC05"]; Pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evap [label="Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product\n(>95% Purity)", shape=ellipse, fillcolor="#FFFFFF"]; Verify [label="Verify Purity\n(HPLC-MS, NMR)", fillcolor="#FBBC05"];

// Edges Crude -> TLC [label="Dissolve small amount"]; TLC -> Optimize [label="Evaluate Rf"]; Optimize -> Flash [label="Yes"]; Optimize -> TLC [label="No, adjust\nsolvent ratio", dir="back"]; Flash -> Fractions; Fractions -> Analyze; Analyze -> Pool; Pool -> Evap; Evap -> Pure; Pure -> Verify; }

Caption: Purification workflow for this compound.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase composition for preparative flash chromatography. The ideal system will provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound and good separation from all major impurities.[10]

Materials:

  • TLC plates (Silica Gel 60 F254)

  • TLC developing chamber

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Staining solution: Potassium permanganate (KMnO₄) stain

  • Crude this compound sample

Procedure:

  • Prepare Eluents: Prepare three different mobile phase mixtures in beakers. For example:

    • System A: 80:20 Hexanes/EtOAc + 1% TEA

    • System B: 70:30 Hexanes/EtOAc + 1% TEA

    • System C: 60:40 Hexanes/EtOAc + 1% TEA (Note: The 1% TEA is crucial and should be added to the total volume, e.g., for 10 mL total, use 0.1 mL of TEA).

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place a small amount of a test eluent into the TLC chamber, line it with filter paper to ensure vapor saturation, and place the spotted TLC plate inside. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if any components are UV active). Then, dip the plate into a potassium permanganate stain and gently heat with a heat gun. The product (containing an alkene) and other impurities will appear as yellow/brown spots on a purple background.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system where the main product spot has an Rf of ~0.3 and is well-separated from other spots. This will be the starting eluent for the flash chromatography.

Protocol 2: Preparative Flash Column Chromatography

Objective: To isolate this compound in high purity from the crude mixture.

Materials:

  • Glass chromatography column or pre-packed silica cartridge (particle size 40-63 µm)

  • Silica gel (if packing manually)

  • Mobile phase (optimized from Protocol 1)

  • Crude sample, celite (optional, for dry loading)

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica:crude by weight).

    • If packing manually, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA). Pour the slurry into the column and use pressure to pack it firmly and evenly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a few grams of silica gel or celite and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with a slightly less polar solvent mixture than the one determined by TLC (e.g., if 70:30 Hex/EtOAc was optimal, start with 80:20 Hex/EtOAc).

    • Run the solvent through the column, collecting fractions of a consistent volume. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 80:20 to 70:30 to 60:40 Hex/EtOAc), often provides the best separation.[5]

  • Monitoring:

    • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.

  • Fraction Pooling and Solvent Removal:

    • Once the product has fully eluted, identify the fractions that contain only the pure compound.

    • Combine these pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces. The final product should be a clear oil.

Expected Results and Purity Assessment

This protocol is expected to yield this compound with a purity of >95%.

ParameterTLC AnalysisFlash ChromatographyPurity Analysis
Stationary Phase Silica Gel 60 F₂₅₄Silica Gel (40-63 µm)C18 Reverse-Phase HPLC
Mobile Phase Hexanes/EtOAc + 1% TEAGradient of Hexanes/EtOAc + 1% TEAAcetonitrile/Water + 0.1% Formic Acid
Target Rf / Elution ~0.30 in 70:30 Hex/EtOAcElutes after non-polar impurities and before polar impuritiesSingle sharp peak
Expected Purity N/A>95% (by TLC)>95% (by HPLC peak area)
Expected Yield N/A60-85% (dependent on crude purity)N/A

Purity Verification: The purity of the final product should be rigorously confirmed by analytical techniques:

  • HPLC-MS: To confirm the purity and verify the molecular weight (Expected [M+H]⁺: 156.1).[2][11]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.[12][13][14]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Significant Peak Tailing Acid-base interaction between the piperidine and silica gel.Ensure at least 0.5-1% triethylamine (TEA) is present in the mobile phase.[8] Alternatively, use an amine-functionalized silica column.[7]
Poor Separation Incorrect mobile phase polarity; column overloading.Re-optimize the mobile phase using TLC to achieve better spot separation. Reduce the amount of crude material loaded onto the column.
Product Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Multiple Peaks in HPLC of a "Pure" Fraction On-column ionization or conformation issues in HPLC.[15]Ensure the HPLC mobile phase is adequately buffered (e.g., with formic acid or TFA) to protonate the amine consistently.[16]

Conclusion

The protocol described provides a reliable and systematic approach to obtaining high-purity this compound, a valuable synthetic intermediate. By employing careful method development with TLC and mitigating the challenges of amine chromatography through the use of a basic modifier, researchers can achieve excellent separation and yield. The final verification of purity by spectroscopic and analytical methods is a critical step to ensure the quality required for demanding applications in drug discovery and chemical synthesis.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blogs. [Link]

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  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Hertel, M. O., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • ResearchGate. Examples of biologically active 3-substituted piperidines. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin...[Link]

  • Ilovaisky, A. I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Proctor, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis... Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2020, August 31). Piperine Isolation and Characterization via Chromatographic technique. [Link]

  • Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction...[Link]

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  • ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Allyloxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(Allyloxy)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and direct route to synthesizing this compound is through the Williamson ether synthesis . This classic SN2 reaction involves the deprotonation of 3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to attack an allyl halide (typically allyl bromide).[1][2][3]

While straightforward in principle, this reaction presents a significant regioselectivity challenge. The 3-hydroxypiperidine molecule contains two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. The nitrogen atom is inherently more nucleophilic than the oxygen atom, which often leads to the formation of the undesired N-alkylated byproduct, 1-allyl-3-hydroxypiperidine, in addition to the desired O-alkylated product.[4]

Controlling the competition between O-alkylation and N-alkylation is the central challenge in optimizing this synthesis for yield and purity.[5][6]

Core Reaction Pathways

G cluster_start Reactants cluster_products Potential Products 3-HP 3-Hydroxypiperidine O_Alk This compound (Desired Product) 3-HP->O_Alk O-Alkylation (SN2 at Oxygen) N_Alk 1-Allyl-3-hydroxypiperidine (Side Product) 3-HP->N_Alk N-Alkylation (SN2 at Nitrogen) Allyl-Br Allyl Bromide Allyl-Br->O_Alk Allyl-Br->N_Alk

Caption: Competing N- and O-alkylation pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing this compound?

A1: The primary challenge is controlling regioselectivity. 3-Hydroxypiperidine is an ambident nucleophile with both a secondary amine (N) and a hydroxyl group (O). The nitrogen is typically more nucleophilic than the oxygen, leading to a competitive side reaction where the allyl group attaches to the nitrogen (N-alkylation) instead of the desired oxygen (O-alkylation).[4] Your main goal is to create conditions that favor the reactivity of the oxygen atom over the nitrogen atom.

Q2: Should I protect the piperidine nitrogen before the reaction?

A2: This is a key strategic decision.

  • Direct Approach (No Protection): This is a faster, one-step process but requires careful optimization of reaction conditions (base, solvent, temperature) to maximize the O/N alkylation ratio. It is often plagued by difficult purification challenges.

  • Protection Strategy: Protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) is a more robust, albeit longer, approach.[7][8] It involves three steps: N-protection, O-alkylation, and N-deprotection. This method completely prevents N-alkylation, simplifying purification and often leading to higher overall yields of the pure desired product. For high-purity applications, the protection strategy is highly recommended.

Q3: Which allyl halide is best: allyl bromide or allyl chloride?

A3: Allyl bromide is generally preferred. The Williamson ether synthesis is an SN2 reaction, and the reaction rate depends on the leaving group's ability. Bromide is a better leaving group than chloride, leading to faster reaction rates and often allowing for milder reaction conditions.

Q4: What are the most critical parameters to control for a successful direct alkylation?

A4: The three most critical parameters are the choice of base , solvent , and temperature . The base must be strong enough to deprotonate the hydroxyl group to form the more reactive alkoxide. The solvent influences the solubility of the reactants and the kinetics of the competing SN2 reactions. Temperature affects the reaction rate and can also influence the O/N selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Yield of Desired Product

Q: My reaction has stalled. After several hours, TLC analysis shows only starting material. What are the likely causes?

A: This issue almost always points to insufficient activation of the hydroxyl group or poor reagent quality.

  • Cause 1: Inappropriate Base. The base you are using may not be strong enough to deprotonate the 3-hydroxyl group effectively. For example, weaker bases like potassium carbonate (K₂CO₃) may lead to slow or incomplete reactions, especially in certain solvents.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[1][9] NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a much more potent nucleophile for the subsequent SN2 attack. Use at least 1.1 equivalents to ensure complete deprotonation.

  • Cause 2: Inactive Reagents. Your reagents may have degraded.

    • Solution:

      • 3-Hydroxypiperidine: This compound can be hygroscopic. Ensure it is dry.

      • Sodium Hydride (NaH): NaH reacts with moisture in the air. Use a fresh bottle or a sample that has been properly stored under an inert atmosphere. A common sign of old NaH is a grayish appearance instead of white/off-white.

      • Allyl Bromide: This reagent can degrade over time. Use a freshly opened bottle or distill it before use if you suspect impurities.

  • Cause 3: Incorrect Solvent. The solvent must be anhydrous (dry).

    • Solution: Use a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[9] Any water present will quench the strong base (like NaH) and the alkoxide intermediate. Ensure your glassware is thoroughly dried before starting the reaction.

Problem: Purity Issues & Dominant Side Reactions

Q: My main product is not the one I want. I've isolated a compound that appears to be 1-allyl-3-hydroxypiperidine. Why did this happen and how can I fix it?

A: This is the classic N-alkylation problem. The nitrogen on the piperidine ring has reacted instead of the oxygen.

  • Cause: Higher Nucleophilicity of Nitrogen. In neutral or weakly basic conditions, the lone pair on the secondary amine is more available and nucleophilic than the hydroxyl group.[4]

    • Solution 1: Maximize Alkoxide Formation. As detailed above, using a strong base like NaH in an aprotic solvent (THF, DMF) is the best way to favor O-alkylation. By converting the hydroxyl group into a much more reactive alkoxide, you increase its nucleophilicity to a level where it can effectively compete with, and often outcompete, the nitrogen.

    • Solution 2: Use a Phase-Transfer Catalyst (PTC). In a biphasic system (e.g., toluene/water with NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can selectively transport the deprotonated alkoxide into the organic phase to react with the allyl bromide, potentially improving O-selectivity.[10][11][12]

    • Solution 3: Adopt the N-Protection Strategy. If direct alkylation consistently fails to provide the desired selectivity, the most reliable solution is to protect the nitrogen first. Reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) will yield N-Boc-3-hydroxypiperidine.[13] This protected intermediate has only one nucleophilic site (the hydroxyl group), guaranteeing that the subsequent Williamson ether synthesis will proceed exclusively at the oxygen. The Boc group can be easily removed at the end with an acid like HCl.[14]

Problem: Difficult Purification

Q: How can I effectively separate this compound from the N-alkylated byproduct and unreacted starting material?

A: Separating these closely related compounds can be challenging due to their similar polarities and boiling points.

  • Solution 1: Column Chromatography. This is the most common method.[14][15]

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A gradient of a polar solvent (like methanol or ethanol) in a non-polar solvent (like dichloromethane or ethyl acetate) is typically effective. Because the products are basic, adding a small amount of a base like triethylamine (~1%) or ammonium hydroxide to the mobile phase can prevent streaking and improve peak shape.[15]

    • TLC Monitoring: The N-alkylated product (a tertiary amine) is often slightly less polar than the desired O-alkylated product (a secondary amine), which is in turn less polar than the starting diol. Develop a TLC system that gives good separation (ΔRf > 0.2) before running the column.

  • Solution 2: Acid-Base Extraction (for removing starting material).

    • If you have a significant amount of unreacted 3-hydroxypiperidine, you can perform an acid-base extraction.[9] However, since both your desired product and the N-alkylated byproduct are also basic, this technique will not separate them from each other. It is primarily useful for removing non-basic impurities.

Recommended Experimental Protocols

Protocol 1: Direct O-Alkylation (Optimized for Selectivity)

This protocol aims to maximize O-alkylation by using a strong base. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexanes (3x) to remove the oil. Carefully decant the hexanes each time. Suspend the washed NaH in anhydrous DMF (approx. 0.5 M relative to the substrate).

  • Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 3-hydroxypiperidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in the purification guide above.

Protocol 2: N-Protection Strategy (High Purity Route)

This multi-step approach guarantees regioselectivity.

G A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Step 1: N-Protection (Boc₂O, Base) C N-Boc-3-(allyloxy)piperidine B->C Step 2: O-Alkylation (NaH, Allyl Bromide) D This compound (Final Product) C->D Step 3: Deprotection (HCl or TFA)

Caption: Workflow for the N-Protection synthesis strategy.

  • Step 1: N-Protection. Dissolve 3-hydroxypiperidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM). Cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-hydroxypiperidine, which can often be used without further purification.

  • Step 2: O-Alkylation. Following Protocol 1 , use N-Boc-3-hydroxypiperidine as your starting alcohol. The reaction will cleanly yield N-Boc-3-(allyloxy)piperidine. The work-up is identical. Purification is significantly easier as there are no N-alkylated byproducts.

  • Step 3: Deprotection. Dissolve the purified N-Boc-3-(allyloxy)piperidine in a suitable solvent like ethyl acetate or DCM. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[14] Stir at room temperature for 1-4 hours until TLC confirms the removal of the Boc group. Concentrate under reduced pressure. To obtain the free base, dissolve the resulting salt in water, basify with NaOH or K₂CO₃, and extract with an organic solvent. Dry and concentrate to yield the final, pure this compound.

Data Summary

Table 1: Comparison of Common Reaction Conditions for Direct Alkylation
Base Solvent Temperature Typical O/N Ratio Comments & References
NaH DMF, THF0 °C to RTGood to ExcellentStrong, non-nucleophilic base. Ensures full deprotonation of the hydroxyl group, maximizing its nucleophilicity.[1][9]
K₂CO₃ AcetonitrileRefluxPoor to ModerateWeaker base. Often results in significant N-alkylation due to incomplete alkoxide formation.[16]
NaOH Toluene/H₂O (PTC)50-80 °CModerate to GoodRequires a phase-transfer catalyst (e.g., TBAB). Can be a good option for large-scale synthesis.[10][11]
LDA THF-78 °C to 0 °CGoodLithium Diisopropylamide is a very strong, hindered base that can selectively deprotonate the hydroxyl group at low temperatures.[1]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a.
  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(4), 385-428. [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • ResearchGate. (n.d.). Optimization for the synthesis of 3 in batch.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.[Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Benchchem. (n.d.). "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[Link]

  • ResearchGate. (2009). Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine | 6859-99-0.
  • Reddit. (n.d.). Purification of THP protected compound.

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Technical Support Center: Synthesis of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Allyloxy)piperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Ambident Nucleophile Challenge

The synthesis of this compound is most commonly approached via a Williamson ether synthesis, reacting 3-hydroxypiperidine with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2] The core challenge arises from the structure of 3-hydroxypiperidine itself. It is an ambident nucleophile , possessing two reactive sites: the secondary amine (N) and the hydroxyl group (O). This duality leads to a competitive reaction environment where the desired O-alkylation competes with undesired N-alkylation, often resulting in a mixture of products and purification difficulties.

This guide will address the most frequent issues in a question-and-answer format, providing mechanistic explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting

FAQ 1: My primary impurity is N-allyl-3-hydroxypiperidine. Why is this forming, and how do I stop it?

Answer:

This is the most common side product and its formation is a direct consequence of the competitive nucleophilicity of the piperidine nitrogen versus the hydroxyl oxygen.

Causality: The nitrogen of the secondary amine is a relatively soft and potent nucleophile. In a typical Williamson ether synthesis, the base deprotonates the hydroxyl group to form an alkoxide, which is a strong, hard nucleophile. However, the neutral amine is still sufficiently nucleophilic to attack the allyl halide electrophile. The balance between these two pathways is sensitive to reaction conditions.

G cluster_reactants Reactants cluster_products Potential Products R1 3-Hydroxypiperidine Desired This compound (Desired O-Alkylation) R1->Desired O-Alkylation (Favored by strong base) Side1 N-allyl-3-hydroxypiperidine (Side Product: N-Alkylation) R1->Side1 N-Alkylation (Competes with O-alkylation) R2 Allyl Bromide R2->Desired R2->Side1 Side2 1-allyl-3-(allyloxy)piperidine (Side Product: Di-Alkylation) R2->Side2 Base Base (e.g., NaH) Base->R1 Deprotonates -OH Desired->Side2 Further N-Alkylation Side1->Side2 Further O-Alkylation

Caption: Competing reaction pathways in the allylation of 3-hydroxypiperidine.

Troubleshooting & Mitigation Strategies:

The most robust solution is to render the nitrogen non-nucleophilic by introducing a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under basic conditions and its straightforward removal.

Workflow: N-Protection Strategy

  • Protection: React 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-3-hydroxypiperidine. This selectively blocks the nitrogen.[3][4]

  • O-Allylation: Perform the Williamson ether synthesis on the N-protected intermediate. With the nitrogen blocked, the reaction can only proceed at the hydroxyl group, yielding N-Boc-3-(allyloxy)piperidine.

  • Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the pure, desired product.[5]

G start Start: 3-Hydroxypiperidine step1 Step 1: N-Protection Reagents: (Boc)₂O, Base Product: N-Boc-3-hydroxypiperidine start->step1 step2 Step 2: O-Allylation Reagents: Allyl Bromide, NaH Solvent: THF/DMF Product: N-Boc-3-(allyloxy)piperidine step1->step2 step3 Step 3: N-Deprotection Reagents: TFA or HCl Product: this compound step2->step3 end Final Product: Pure O-Alkylated Piperidine step3->end

Caption: N-Protection workflow for selective O-allylation.

FAQ 2: My mass spectrometry data shows a di-allylated product. How can I avoid this?

Answer:

The formation of 1-allyl-3-(allyloxy)piperidine indicates that both the nitrogen and the oxygen atoms have been alkylated. This typically occurs under forcing conditions or when an excess of the allylating agent is used.

Causality:

  • Sequential Alkylation: The desired product, this compound, still has a nucleophilic secondary amine. If excess allyl bromide and base are present after the initial O-alkylation, this amine can undergo a subsequent N-alkylation reaction.

  • High Temperature: Increased temperatures can provide the activation energy needed for the less reactive amine of the O-alkylated product to react.

Troubleshooting & Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of 3-hydroxypiperidine (1.1-1.2 equivalents) relative to the allyl halide.This ensures the electrophile (allyl halide) is the limiting reagent, minimizing the chance for a second alkylation event.
Reagent Addition Add the allyl halide slowly (dropwise) to the solution of the deprotonated 3-hydroxypiperidine.Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.
Temperature Maintain the lowest practical temperature for the reaction. Start at 0°C and allow the reaction to slowly warm to room temperature.Lower temperatures reduce the rate of the second, less favorable N-alkylation reaction more significantly than the initial O-alkylation.
Monitoring Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.Prevents the reaction from proceeding to the di-alkylation stage after the desired product has formed.
FAQ 3: How can I ensure my starting 3-hydroxypiperidine is suitable for the reaction?

Answer:

The quality of your starting material is critical. 3-Hydroxypiperidine is hygroscopic and can absorb water and carbon dioxide from the atmosphere, which can interfere with the reaction.

Troubleshooting & Mitigation Strategies:

  • Purity Check: Always check the purity of your 3-hydroxypiperidine by NMR or another suitable analytical method before use.

  • Drying: If it has been stored for a long time, consider dissolving it in a suitable solvent and drying over magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtering, and removing the solvent in vacuo. For more rigorous drying, azeotropic distillation with toluene can be effective.

  • Base Stoichiometry: The presence of water will consume the strong base (like NaH) used for deprotonation. If your starting material is not completely dry, you may need to use a slight excess of the base to ensure complete formation of the alkoxide. A common practice is to use 1.1-1.5 equivalents of sodium hydride.[6]

Protocol: Selective Synthesis of this compound via N-Boc Protection

This protocol is designed to maximize the yield of the desired O-alkylated product by preventing N-alkylation.

Part 1: N-Boc Protection of 3-Hydroxypiperidine
  • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (TEA) or sodium bicarbonate (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup: wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Part 2: O-Allylation of N-Boc-3-hydroxypiperidine
  • Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0°C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add allyl bromide (1.1 eq) dropwise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product (N-Boc-3-(allyloxy)piperidine) by flash column chromatography.

Part 3: N-Deprotection
  • Dissolve the purified N-Boc-3-(allyloxy)piperidine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane or diethyl ether.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt by dissolving the residue in water and adding a base (e.g., NaOH or NaHCO₃) until the pH is >10.

  • Extract the free amine product with DCM or ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

References

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin, 1-Allyloxy(2-hydroxypropyl)-substituted Benzotriazole and Benzimidazole, and N-allyloxy(2-hydroxypropyl)-substituted Pyrrolidone, Caprolactam, and Phthalimide. Request PDF. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Williamson, A. (1850).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • MDPI. (2018). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Allyloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The unique combination of a basic piperidine ring and a reactive allyloxy group presents a distinct set of purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the purification of this compound.

Issue 1: Significant Product Tailing During Silica Gel Chromatography

Question: I'm observing severe tailing of my this compound spot on TLC and the peak during column chromatography, leading to poor separation from impurities. What is causing this and how can I resolve it?

Answer:

Peak tailing of basic compounds like piperidines on standard silica gel is a frequent problem. This phenomenon is primarily caused by strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. These interactions lead to uneven elution and broad, tailing peaks.

Root Causes and Solutions:
  • Acid-Base Interactions: The lone pair of electrons on the piperidine nitrogen forms strong hydrogen bonds with the acidic protons of the silanol groups.

  • Inappropriate Mobile Phase: A purely neutral or acidic mobile phase will not effectively compete with the silica for interaction with the basic analyte.

Recommended Protocols:

Protocol 1: Mobile Phase Modification with a Basic Additive

The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive will neutralize the acidic sites on the silica gel, minimizing unwanted interactions with your product.

  • Step 1: Solvent System Selection: Begin by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Step 2: Adding a Basic Modifier: To the chosen solvent system, add a small percentage of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide. A typical concentration is 0.5-2% TEA or 1-5% of a 10% solution of ammonium hydroxide in methanol.[1][2]

  • Step 3: Column Equilibration: Before loading your sample, flush the packed column with 2-3 column volumes of the modified mobile phase. This "deactivates" the silica gel.[2][3]

  • Step 4: Elution: Proceed with the chromatography using the modified eluent. You should observe a significant improvement in peak shape and resolution.

Protocol 2: Use of Alternative Stationary Phases

If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic.

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1][4] It is available in neutral and basic grades. Basic alumina is particularly effective for strongly basic compounds.

  • Amine-Functionalized Silica: This specialized stationary phase has amino groups covalently bonded to the silica surface, which helps to shield the silanol groups and improve the chromatography of basic analytes.[4]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography can be an excellent option.[1][4]

Issue 2: Suspected Product Degradation on the Column

Question: My overall yield after column chromatography is significantly lower than expected, and I see new, unidentified spots on the TLC of my collected fractions. I suspect my this compound is degrading. What could be the cause and how can I prevent it?

Answer:

While the allyloxy group is relatively stable, it can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or prolonged exposure to the acidic environment of silica gel.[5] The piperidine ring itself is generally robust, but the ether linkage is a potential point of cleavage.

Potential Degradation Pathways:
  • Acid-Catalyzed Hydrolysis: The acidic silanol groups on the silica gel can catalyze the hydrolysis of the allyloxy ether, leading to the formation of 3-hydroxypiperidine and allyl alcohol.

  • Isomerization: The allyl group can potentially isomerize to a prop-1-enyl ether under certain conditions, which is more labile.[5]

Strategies to Mitigate Degradation:
  • Deactivate Silica Gel: As described in the previous section, neutralizing the silica gel with a basic additive like triethylamine is crucial to prevent acid-catalyzed degradation.[3]

  • Minimize Residence Time on the Column:

    • Use flash chromatography with slightly higher pressure to expedite the separation.

    • Avoid letting the column run dry or sit for extended periods with the compound loaded.

  • Alternative Purification Techniques: If degradation persists, consider non-chromatographic methods:

    • Acid-Base Extraction: This classic technique is highly effective for separating basic compounds from neutral or acidic impurities.

      • Protocol:

        • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

        • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer.

        • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

        • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.

        • Extract the free-based product back into an organic solvent.

        • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.

    • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6] Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential impurities from the synthesis of this compound?

The most common synthesis involves the allylation of 3-hydroxypiperidine.[8][9] Therefore, potential impurities include:

  • Unreacted 3-hydroxypiperidine: This is a highly polar impurity that can be difficult to separate by chromatography without proper mobile phase modification.

  • Allylating agent and its byproducts: For example, if allyl bromide is used, residual allyl bromide and any hydrolysis products may be present.

  • Over-allylation products: N-allylation of the piperidine nitrogen can occur as a side reaction.

  • Solvent and reagents: Residual solvents and bases used in the reaction.

Q2: How can I effectively monitor the purity of this compound?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Use a mobile phase similar to your column conditions (including the basic additive) to get an accurate representation of the separation. Visualize with potassium permanganate stain, which is very effective for detecting the allyl double bond.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water containing a buffer (e.g., ammonium formate) is suitable for assessing purity.[10][11]

  • Gas Chromatography (GC): Due to its volatility, GC can be a good method for purity analysis.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: Is the allyloxy group stable to both acidic and basic conditions?

The allyl ether is generally considered stable to a range of acidic and basic conditions, which is why it is often used as a protecting group in organic synthesis.[5] However, it is not completely inert. Strong acidic conditions can lead to cleavage. While it is relatively stable to bases, some very strong bases or specific palladium catalysts can facilitate its removal.[5] For typical purification conditions, such as using triethylamine in the mobile phase, the allyloxy group is sufficiently stable.

Q4: My compound is very polar and won't move off the baseline on the TLC plate, even with high concentrations of methanol in DCM. What should I do?

For very polar basic compounds, a standard DCM/MeOH system may not be sufficient. Consider the following:

  • Increase the concentration of the basic additive: Try increasing the amount of triethylamine or ammonium hydroxide.

  • Use a more polar solvent system: A gradient of DCM to a mixture of 90:10:1 MeOH/H₂O/NH₄OH can be effective for highly polar amines.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of polar compounds.[3][6]

  • Protecting Group Strategy: As a last resort for particularly challenging separations, you could protect the piperidine nitrogen (e.g., as a Boc or Cbz derivative), purify the less polar protected compound, and then deprotect it.[4]

Data and Workflow Visualization

Table 1: Troubleshooting Summary for Silica Gel Chromatography of this compound
Problem Primary Cause Recommended Solution Alternative Approaches
Peak Tailing Acidic silanol-amine interactionAdd 0.5-2% triethylamine or ammonium hydroxide to the eluent.Use neutral/basic alumina or an amine-functionalized column.
Low Yield/Degradation Acid-catalyzed hydrolysis on silicaDeactivate silica with a basic additive; use flash chromatography to reduce contact time.Purify via acid-base extraction or crystallization.
Poor Separation from Polar Impurities Insufficient eluent strengthIncrease the polarity of the mobile phase (e.g., higher % MeOH) while maintaining the basic additive.Consider reversed-phase chromatography or HILIC.
Experimental Workflow Diagram

The following diagram outlines a logical workflow for selecting a purification strategy for this compound.

purification_workflow start Crude this compound tlc_analysis TLC Analysis (DCM/MeOH + 1% TEA) start->tlc_analysis decision_separation Good Separation on TLC? tlc_analysis->decision_separation flash_chrom Flash Chromatography (Silica Gel, DCM/MeOH + 1% TEA) decision_separation->flash_chrom Yes alternative_chrom Alternative Chromatography (Alumina, Reversed-Phase) decision_separation->alternative_chrom No (Streaking) check_purity_yield Check Purity & Yield flash_chrom->check_purity_yield pure_product Pure Product check_purity_yield->pure_product Purity >95% decision_degradation Degradation or Low Yield? check_purity_yield->decision_degradation Purity <95% decision_degradation->flash_chrom No (Re-optimize) acid_base_extraction Acid-Base Extraction decision_degradation->acid_base_extraction Yes crystallization Crystallization / Salt Formation decision_degradation->crystallization If solid acid_base_extraction->pure_product alternative_chrom->pure_product crystallization->pure_product

Caption: Decision workflow for purifying this compound.

References

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, June 26). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl group. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Chromatography Forum. (2011, June 10). Colums for analysis of glycols, amines and piperazine. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of 3-(Allyloxy)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of this valuable synthetic intermediate. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several competing pathways and suboptimal conditions. The primary synthesis involves the O-alkylation of 3-hydroxypiperidine with an allyl halide. However, the piperidine nitrogen is also a strong nucleophile, leading to significant side reactions.

Root Cause Analysis & Solutions:

  • Competing N-Alkylation: The secondary amine of the piperidine ring is often more nucleophilic than the secondary alcohol, especially under basic conditions. This leads to the formation of N-allyl-3-hydroxypiperidine as a major byproduct, consuming starting material and reducing the yield of the desired O-alkylated product.[1][2]

    • Expert Solution: Employ an N-Protecting Group. The most robust solution is to protect the piperidine nitrogen before the etherification step. The tert-butoxycarbonyl (Boc) group is ideal. By converting 3-hydroxypiperidine to N-Boc-3-hydroxypiperidine, you deactivate the nitrogen nucleophile, ensuring that the reaction with the allyl halide occurs exclusively at the oxygen. The Boc group can be efficiently removed later under acidic conditions.[3][4]

  • Elimination Side Reaction (E2 Pathway): The alkoxide formed from 3-hydroxypiperidine is a strong base. It can promote the E2 elimination of the allyl halide (e.g., allyl bromide) to form propadiene, especially at higher temperatures.[5][6]

    • Solution: Control the reaction temperature. Williamson ether syntheses are often favored at lower to moderate temperatures.[6] Avoid using excessively strong or sterically hindered bases if possible, as they can favor elimination over substitution (S_N2).[6][7]

  • Suboptimal Reaction Conditions:

    • Base Selection: A base of insufficient strength will not fully deprotonate the hydroxyl group, leading to an incomplete reaction. Sodium hydride (NaH) is highly effective for forming the alkoxide.

    • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are optimal as they solvate the cation of the alkoxide without hydrogen bonding to the oxygen nucleophile, thus enhancing its reactivity in an S_N2 reaction.[8][9][10]

    • Alkylating Agent Reactivity: The reactivity of allyl halides follows the order I > Br > Cl. Using allyl bromide or iodide will result in faster reaction rates compared to allyl chloride.[8][11]

Below is a decision tree to diagnose and resolve low-yield issues.

G start Low Yield Observed q1 Is an N-Protecting Group (e.g., Boc) Used? start->q1 no_pg No q1->no_pg No yes_pg Yes q1->yes_pg Yes sol_n_alkylation Major Issue: Competing N-Alkylation. Implement N-Boc protection strategy. no_pg->sol_n_alkylation q2 What base and solvent are used? yes_pg->q2 sol_n_alkylation->q2 sol_conditions Optimize Conditions: 1. Use a strong base (e.g., NaH). 2. Use a polar aprotic solvent (DMF, THF). 3. Use a more reactive halide (Allyl-Br/I). q2->sol_conditions q3 Is the reaction temperature elevated (>60°C)? sol_conditions->q3 sol_temp Potential Issue: E2 Elimination. Lower the reaction temperature. q3->sol_temp Yes end Yield Improved q3->end No sol_temp->end

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My final product is contaminated with several impurities. How can I identify, prevent, and remove them?

Product purity is critical. Impurities typically arise from the side reactions discussed above or from unreacted starting materials.

Impurity NameOriginPrevention StrategyPurification Strategy
3-Hydroxypiperidine Unreacted starting materialUse a slight excess (1.1-1.2 eq.) of allyl halide and ensure complete deprotonation with a strong base.Acid-base extraction; column chromatography.
N-Allyl-3-hydroxypiperidine Competing N-alkylationUse an N-Boc protecting group. [3]Very difficult to separate from the desired product due to similar polarity and basicity. Prevention is key.
3-(Allyloxy)-N-allylpiperidine N-alkylation of the final productUse an N-Boc protecting group. Control stoichiometry carefully if not using protection.Column chromatography.
Diallyl ether Hydrolysis of allyl halide and subsequent reactionUse anhydrous solvents and reagents.Volatile; can often be removed under high vacuum.
Q3: I am struggling with the column chromatography purification. My product streaks badly on silica gel. What are my options?

This is a classic problem when purifying basic compounds like piperidines on standard silica gel, which is inherently acidic. The amine interacts strongly with the acidic silanol groups, leading to poor separation and "tailing" or streaking.[8]

Solutions:

  • Base-Treated Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of silica in a solvent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide, then evaporating the solvent. When running the column, add ~0.5-1% of the same base to your eluent system.[8]

  • Use a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

  • Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic product and any basic impurities will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified amines, leaving neutral impurities behind. This simplifies the mixture for chromatography.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective, scalable purification method.[12]

Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield synthetic protocol for this compound?

The most authoritative and reliable method involves a three-step sequence: N-protection, O-alkylation, and N-deprotection. This approach prevents N-alkylation, leading to a much cleaner reaction and higher isolated yield of the desired product.

G cluster_0 Optimized Synthesis A 1. N-Protection 3-Hydroxypiperidine + Boc₂O B 2. O-Alkylation N-Boc-3-hydroxypiperidine + NaH, then Allyl Bromide A->B C 3. N-Deprotection N-Boc-3-(allyloxy)piperidine + TFA or HCl B->C D Pure this compound C->D

Caption: High-yield, high-purity synthetic workflow.

See "Detailed Experimental Protocols" below for step-by-step instructions.

Q2: Which analytical techniques are best for assessing the purity and confirming the structure of this compound?

A combination of techniques is recommended for full characterization.[]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Key ¹H NMR signals to look for are the multiplets for the allyl group (~5.2-6.0 ppm) and the protons on the piperidine ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity by showing the relative area percentages of different components in the sample. The mass spectrum provides the molecular weight, confirming the product's identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy.[14][15] A suitable method would likely involve a C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Infrared Spectroscopy (IR): Useful for confirming the presence of the C-O-C ether linkage (~1100 cm⁻¹) and the absence of a broad O-H stretch from the starting material.

Q3: What are the recommended storage and handling conditions for this compound?

As a secondary amine, this compound can be sensitive to air and atmospheric CO₂ over time.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dark, and dry place.

  • Handling: Handle in a well-ventilated area. Amines can be corrosive and irritating; appropriate personal protective equipment (gloves, safety glasses) should always be worn.

Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from standard procedures for Boc-protection.[3]

  • To a stirred solution of (S)-3-hydroxypiperidine (10.0 g, 98.9 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add triethylamine (15.2 mL, 108.8 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (22.6 g, 103.8 mmol) in DCM (50 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.

Protocol 2: Synthesis of (S)-N-Boc-3-(allyloxy)piperidine

This protocol uses the Williamson ether synthesis method.[5]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.35 g, 108.8 mmol) in anhydrous DMF (150 mL) at 0 °C under a nitrogen atmosphere, add a solution of (S)-N-Boc-3-hydroxypiperidine (20.0 g, 99.4 mmol) in anhydrous DMF (50 mL) dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add allyl bromide (9.5 mL, 109.3 mmol) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 3: Deprotection to Yield (S)-3-(Allyloxy)piperidine
  • Dissolve (S)-N-Boc-3-(allyloxy)piperidine (10.0 g, 41.4 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (TFA, 20 mL) and stir at room temperature for 2-4 hours.

  • Monitor by TLC. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be done by distillation if necessary.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]

  • Pearson. (n.d.). The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. Retrieved from [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the allylic alkyl- ation of 1a. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Org. Biomol. Chem., 20, 8479-8486. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]_

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 946758-97-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • PubMed Central. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • IRIS - Unibo. (2023, July 14). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in complex chemical transformations. This guide focuses on a frequently encountered topic: controlling stereoselectivity in the synthesis of 3-(allyloxy)piperidine, a valuable scaffold in medicinal chemistry.

The stereochemical configuration of a molecule is critical to its pharmacological activity. Achieving the desired (R)- or (S)-enantiomer of this compound requires precise control at two key stages: first, establishing the stereocenter at the C-3 position of the piperidine ring to create a chiral alcohol precursor, and second, performing the subsequent O-allylation while either retaining or inverting that established stereochemistry. This guide is structured to address specific problems you may encounter at each of these stages.

Part 1: Troubleshooting the Chiral Precursor: (R/S)-N-Protected-3-Hydroxypiperidine

The most common and efficient route to a chiral this compound begins with a stereochemically pure N-protected-3-hydroxypiperidine intermediate. This is typically achieved either through asymmetric reduction of a prochiral ketone or by resolution of a racemic mixture.

FAQ 1.1: My asymmetric reduction of N-Boc-3-piperidone is resulting in low enantiomeric excess (ee). What are the critical parameters to optimize?

Answer: Low enantiomeric excess in the biocatalytic reduction of N-Boc-3-piperidone is a common issue that typically points to suboptimal reaction conditions for the enzyme, which is most often a ketoreductase (KRED).[1][2] These enzymes are highly sensitive to their environment.

Causality and Troubleshooting Steps:

  • Enzyme Selection and Activity: Not all ketoreductases are equal. The substrate, N-Boc-3-piperidone, may not be an ideal fit for the specific KRED you are using. If possible, screen a panel of different KREDs to find one with high selectivity for your substrate.[1] Furthermore, ensure your enzyme is active. Improper storage or handling can lead to denaturation.

  • Cofactor Regeneration: KREDs require a hydride source, typically from a cofactor like NADPH or NADH. The cost of using these stoichiometrically is prohibitive, so an efficient cofactor regeneration system is essential.[3] A common system uses a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase (e.g., glucose dehydrogenase) to continuously regenerate the active cofactor.[2][3] If this cycle is inefficient, the reduction will stall, potentially allowing for non-selective background reduction.

  • Reaction Temperature: Enzymatic reactions have an optimal temperature range. Temperatures that are too high can denature the enzyme, while temperatures that are too low can drastically reduce the reaction rate, making it impractically long.[1] A typical starting point is 30-40°C, but you must optimize this for your specific enzyme.

  • pH Control: The pH of the reaction medium is critical for maintaining the enzyme's three-dimensional structure and catalytic activity. Most KREDs operate optimally within a pH range of 6.0-8.0.[3] Use a well-buffered solution (e.g., phosphate buffer) to prevent pH drifts during the reaction.

  • Substrate/Product Inhibition: High concentrations of the starting ketone or the product alcohol can sometimes inhibit the enzyme, slowing the reaction and affecting its efficiency. Consider a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.

G Start Low Enantiomeric Excess (ee) in Asymmetric Reduction Q_Enzyme Is the KRED optimal for N-Boc-3-piperidone? Start->Q_Enzyme A_Enzyme_No Screen a panel of different KREDs. Q_Enzyme->A_Enzyme_No No Q_Cofactor Is the cofactor (NADPH/NADH) regeneration system efficient? Q_Enzyme->Q_Cofactor Yes A_Enzyme_No->Q_Cofactor A_Cofactor_No Optimize regeneration: - Add more sacrificial alcohol (e.g., IPA). - Ensure dehydrogenase is active. Q_Cofactor->A_Cofactor_No No Q_Conditions Are pH and Temperature optimal? Q_Cofactor->Q_Conditions Yes A_Cofactor_No->Q_Conditions A_Conditions_No Optimize conditions: - Maintain pH with buffer (e.g., 7.0-7.5). - Adjust temperature (e.g., 30-40°C). Q_Conditions->A_Conditions_No No Q_Inhibition Is substrate or product inhibition occurring? Q_Conditions->Q_Inhibition Yes A_Conditions_No->Q_Inhibition A_Inhibition_No Consider a fed-batch approach to maintain low substrate concentration. Q_Inhibition->A_Inhibition_No Yes End Achieved High Enantiomeric Excess Q_Inhibition->End No A_Inhibition_No->End

Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This protocol provides a general starting point for the synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase.[1][3]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 200 mM triethanolamine HCl buffer and adjust the pH to 7.5.

  • Reagent Addition:

    • Add N-Boc-3-piperidone to a final concentration of 10 g/L. This may require a co-solvent like isopropanol (IPA) to aid solubility.

    • Add the cofactor NAD+ to a final concentration of 10 mM.

    • Add the ketoreductase enzyme (e.g., KRED 110) to a concentration of 3% (w/v).

  • Reaction Execution:

    • Stir the mixture at approximately 230 rpm.

    • Maintain the temperature between 35–40 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-4 hours.

  • Workup and Analysis:

    • Once the reaction is complete, perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and analyze the product.

    • Determine the enantiomeric excess using Chiral High-Performance Liquid Chromatography (Chiral HPLC).

FAQ 1.2: My classical chiral resolution of racemic 3-hydroxypiperidine is inefficient, resulting in low yield of the desired enantiomer.

Answer: Classical resolution relies on the fractional crystallization of diastereomeric salts formed between the racemic amine and a chiral resolving agent. Low yields often stem from the solubility properties of these salts or incomplete separation.

Causality and Troubleshooting Steps:

  • Choice of Resolving Agent: The key is finding a resolving agent that forms a pair of diastereomeric salts with significantly different solubilities. If one salt is highly soluble and the other is sparingly soluble in your chosen solvent, you will achieve a clean separation. Common agents for amines include L-camphorsulfonic acid, tartaric acid derivatives, or D-pyroglutamic acid.[1][4] If one doesn't work well, you may need to screen others.

  • Solvent System: The choice of solvent is as critical as the resolving agent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Ethanol is a common starting point, but you should experiment with other alcohols, acetone, or solvent/anti-solvent mixtures to induce selective crystallization.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (typically 0.5-0.6 equivalents) is often more effective. This ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer in the mother liquor.

  • Temperature and Cooling Rate: Crystallization is a thermodynamic process. Ensure the initial solution is fully dissolved (gentle heating may be required). Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. A slow cooling rate promotes the formation of larger, purer crystals.

Part 2: Controlling Stereochemistry in the C-O Bond Formation (Allylation)

Once you have your enantiomerically pure (R)- or (S)-N-Boc-3-hydroxypiperidine, the final step is the etherification. Your choice of reaction here is critical as it dictates the final stereochemistry of the product.

FAQ 2.1: How do I choose the correct allylation strategy to obtain my desired stereoisomer of this compound?

Answer: The choice depends entirely on whether you need to retain or invert the stereochemistry of your starting alcohol.

  • For Retention of Stereochemistry: Use the Williamson Ether Synthesis . This reaction proceeds via an SN2 mechanism where the alkoxide of your chiral alcohol acts as the nucleophile. The chiral center's C-O bond is not broken during the reaction, so its configuration is preserved.[5][6]

  • For Inversion of Stereochemistry: Use the Mitsunobu Reaction . This powerful reaction also proceeds via an SN2 mechanism, but the alcohol is first activated by the Mitsunobu reagents. The incoming nucleophile (in this case, an allyl alcohol-derived species, though typically another nucleophile is used and then converted) attacks the carbon of the chiral center, displacing the activated oxygen and inverting the stereocenter.[7][8][9] A more practical approach is to use the Mitsunobu reaction to introduce a group with inversion (like an azide or phthalimide) which can then be converted to the desired functionality.[10] However, for direct etherification, the Williamson synthesis is more common. To achieve inversion for an ether, one might invert the alcohol to its opposite enantiomer first (e.g., via a Mitsunobu reaction with a carboxylate followed by hydrolysis) and then proceed with a Williamson synthesis. For the direct formation of an allyl ether, palladium-catalyzed allylation can also be an option, though its stereochemical outcome can be complex.[11][12]

G Start (S)-N-Boc-3-hydroxypiperidine p1 Start->p1 Williamson Williamson Ether Synthesis (e.g., NaH, Allyl Bromide) Retention (S)-N-Boc-3-(allyloxy)piperidine Williamson->Retention RETENTION of Stereochemistry Mitsunobu Mitsunobu Reaction (e.g., PPh₃, DIAD, Nucleophile) followed by conversion Inversion (R)-N-Boc-3-(allyloxy)piperidine Mitsunobu->Inversion INVERSION of Stereochemistry p1->Williamson p1->Mitsunobu p2

Caption: Stereochemical control in the allylation step.
FAQ 2.2: I'm attempting a Williamson ether synthesis on (S)-N-Boc-3-hydroxypiperidine, but I'm observing racemization and low yield. What is the cause?

Answer: This is a classic SN2 reaction, so issues typically arise from a competing elimination (E2) reaction or from compromising the stereochemical integrity of the starting material.[6][13]

Causality and Troubleshooting Steps:

  • Base Strength and Temperature: The first step is deprotonating the alcohol to form the alkoxide. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal.[14] Using a very strong, sterically hindered base (like potassium tert-butoxide) could promote the E2 elimination of your allyl halide, reducing your yield. Also, running the reaction at too high a temperature will favor elimination over substitution.[6] Perform the deprotonation at 0 °C and then allow the reaction to proceed at room temperature.

  • Choice of Allylating Agent: Use a primary allylic halide (e.g., allyl bromide). Secondary or tertiary halides are much more prone to elimination.[5] Ensure the allyl bromide is pure, as impurities can cause side reactions.

  • Racemization Source: The Williamson synthesis itself should not cause racemization at the alcohol's stereocenter. If you observe racemization, it's likely due to epimerization of your starting material or product. This could happen if your reaction conditions are too harsh (e.g., excessively strong base and high heat for prolonged periods), potentially deprotonating the adjacent C-H bond, though this is less likely for a simple piperidine ring. More likely, your starting material was not enantiomerically pure. Always verify the ee of your chiral alcohol before starting the reaction.

  • Solvent: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation (e.g., Na+) but not the alkoxide nucleophile, keeping it "naked" and highly reactive for the SN2 attack.

Experimental Protocol: Williamson Ether Synthesis (Retention of Stereochemistry)
  • Preparation: To a solution of enantiomerically pure N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. You should observe hydrogen gas evolution.

  • Allylation: Add allyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2.3: My Mitsunobu reaction to achieve stereoinversion is failing, resulting in low yield and a complex mixture of byproducts.

Answer: The Mitsunobu reaction is powerful but mechanistically complex, and its success is highly dependent on several factors, including reagent purity, order of addition, and the pKa of the nucleophile.[7][9]

Causality and Troubleshooting Steps:

  • Reagent Purity and Order of Addition: Use high-purity triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or the safer diisopropyl azodicarboxylate (DIAD).[7][10] The standard procedure involves dissolving the alcohol, nucleophile, and PPh₃ in THF, cooling to 0 °C, and then adding the DIAD dropwise.[7] Adding the reagents in the wrong order can lead to a host of side reactions.

  • Nucleophile pKa: The Mitsunobu reaction generally works best with nucleophiles that have a pKa of less than 13.[7] For direct etherification, the pKa of the alcohol nucleophile is too high, leading to side reactions. Therefore, a two-step process is more reliable for inversion:

    • Step 1 (Mitsunobu): Use a more acidic pronucleophile like benzoic acid or phthalimide to invert the stereocenter.[8][10] This step is typically very clean and high-yielding.

    • Step 2 (Conversion): Hydrolyze the resulting ester or deprotect the phthalimide and then perform a standard Williamson ether synthesis on the now-inverted alcohol.

  • Byproduct Removal: The major byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate. Removing these can be challenging. Using a modified phosphine or azodicarboxylate reagent linked to a polymer support can simplify purification. Alternatively, crystallization is often effective for removing TPPO.

Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion (Two-Step Example)

This protocol details the inversion of (S)-1-Boc-3-hydroxypiperidine to its (R)-phthalimido derivative, which can then be converted to the (R)-alcohol.[10]

Step 1: Mitsunobu Inversion

  • Reaction Setup: In a flask under an inert atmosphere, dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change is typically observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Workup: Remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the inverted product, (R)-1-Boc-3-phthalimidopiperidine.

Step 2: Conversion to (R)-Alcohol and Subsequent Allylation

  • Deprotection: The phthalimide can be removed using hydrazine in ethanol to yield the free (R)-amine, which would then need to be re-protected and converted. A more direct route from the inverted ester (if a carboxylic acid was used as the nucleophile) would be simple hydrolysis under basic conditions (e.g., LiOH in THF/water) to yield the (R)-1-Boc-3-hydroxypiperidine.

  • Allylation: With the inverted (R)-alcohol in hand, perform the Williamson Ether Synthesis as described in the protocol above to obtain (R)-N-Boc-3-(allyloxy)piperidine.

Summary Table: Comparison of Key Allylation Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction (for inversion)
Stereochemical Outcome Retention at the chiral centerInversion at the chiral center
Key Reagents Strong Base (e.g., NaH), Allyl HalidePPh₃, DIAD/DEAD, Pronucleophile (e.g., R-COOH)
Mechanism SN2 attack by alkoxide on allyl halideSN2 attack by nucleophile on activated alcohol
Common Issues Competing E2 elimination, impure reagentsComplex byproducts (TPPO), requires acidic nucleophile
Best For... Direct allylation when the starting alcohol has the desired stereochemistry.Creating the opposite enantiomer of the target molecule from a single chiral alcohol precursor (via a two-step process).

References

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.[Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.[Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... ResearchGate.[Link]

  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. NIH.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]

  • Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. ResearchGate.[Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal.[Link]

  • Mitsunobu reaction. Wikipedia.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. SpringerLink.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.[Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. MDPI.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. ACS Publications.[Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath.[Link]

  • Williamson Ether Synthesis. YouTube.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website.[Link]

  • Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. PubMed.[Link]

  • The Williamson Ether Synthesis. Chemistry Steps.[Link]

  • Williamson ether synthesis. Wikipedia.[Link]

  • Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. NIH.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. RSC Publishing.[Link]

  • 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. Semantic Scholar.[Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Stereoselective Synthesis of Piperidines. ResearchGate.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.[Link]

  • Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online.[Link]

  • Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols. Chemical Communications (RSC Publishing).[Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.[Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.[Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis.[Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.[Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.[Link]

  • Process for resolving racemic mixtures of piperidine derivatives.

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Preventing decomposition of "3-(Allyloxy)piperidine" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(Allyloxy)piperidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we will address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition during chemical reactions. Our approach is rooted in mechanistic principles to empower you with the knowledge to optimize your synthetic routes.

Introduction to the Chemistry of this compound

This compound incorporates two key functional groups: a secondary amine within a piperidine ring and an allyl ether. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its pharmacokinetic properties.[1] The allyl ether, while often employed as a robust protecting group, possesses latent reactivity that can be both a synthetic tool and a source of instability.[2] Understanding the interplay of these two groups is paramount to its successful application.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation even before use. What are the likely causes and how can I prevent this?

A1: Pre-reaction degradation is often due to improper storage and handling. Both the piperidine and allyl ether moieties are susceptible to environmental factors.

  • Piperidine Sensitivity: The piperidine ring, being a secondary amine, is basic and can react with atmospheric carbon dioxide to form a carbamate salt. It is also prone to oxidation, especially in the presence of light and air.[3] Long-term exposure to moisture can lead to hydrolysis, particularly if acidic or basic impurities are present.[3][4]

  • Allyl Group Reactivity: The allylic C-H bonds are weaker than standard sp³ C-H bonds, making them susceptible to autoxidation, a process that can be accelerated by light and trace metals.[5]

Troubleshooting and Prevention:

ParameterRecommendationRationale
Storage Temperature Store at 2-8°C.[6]Low temperatures slow down the rates of decomposition reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric CO₂ and moisture.
Container Use an amber glass vial with a tightly sealed cap.Protects the compound from light, which can catalyze degradation.[6]
Purity Use high-purity starting material.Impurities can act as catalysts for decomposition.
Q2: I'm observing cleavage of the allyl ether during my reaction. What conditions are known to cause this?

A2: Cleavage of the allyl ether is a common issue and can be triggered by a variety of reagents and conditions. The primary mechanisms of cleavage include isomerization followed by hydrolysis, or direct cleavage via transition metal catalysis or reduction.

  • Isomerization-Hydrolysis: Strong bases can catalyze the isomerization of the allyl ether to the corresponding prop-1-enyl ether. This enol ether is highly susceptible to hydrolysis under even mildly acidic workup conditions, yielding 3-hydroxypiperidine and propanal.

  • Transition Metal-Catalyzed Cleavage: Many transition metals, particularly palladium and nickel, are highly effective at cleaving allyl ethers.[2][7][8][9] These reactions often proceed through the formation of a π-allyl complex.

  • Reductive Cleavage: Certain reducing agents can also effect the cleavage of allyl ethers.[10]

Troubleshooting Flowchart for Allyl Ether Cleavage:

start Allyl Ether Cleavage Observed q1 Are strong bases (e.g., KOtBu, NaH) present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Consider isomerization-hydrolysis pathway. Use a milder, non-isomerizing base if possible. Ensure workup is neutral or basic. a1_yes->s1 q2 Are transition metals (e.g., Pd, Ni, Ru) present? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 This is the likely cause of cleavage. If the metal is a catalyst for another transformation, consider alternative catalysts or protecting groups. a2_yes->s2 q3 Are strong reducing agents (e.g., DIBAL-H with Ni catalyst) present? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Reductive cleavage is possible. Screen alternative reducing agents. a3_yes->s3 end If none of the above, investigate other potential reaction components for unforeseen reactivity. a3_no->end

Caption: Troubleshooting Allyl Ether Cleavage

Q3: My reaction is intended to modify the piperidine ring, but I'm getting a complex mixture of byproducts. What could be happening?

A3: The piperidine nitrogen is a nucleophilic and basic center, which can lead to a host of side reactions if not properly managed.

  • N-Alkylation/N-Acylation: In the presence of electrophiles, the secondary amine can undergo undesired alkylation or acylation, competing with your intended transformation.

  • Oxidation: Strong oxidizing agents can oxidize the piperidine ring, potentially leading to ring-opening or the formation of enamines or other oxidized species.[3]

  • Acid-Base Reactions: The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.2)[11] can interfere with reactions that are sensitive to pH or that employ base-labile reagents.

Preventative Strategy: N-Protection

To avoid these side reactions, it is often advisable to protect the piperidine nitrogen. The choice of protecting group is critical and should be orthogonal to the reaction conditions you plan to employ.

Protecting GroupIntroduction ReagentsCleavage ConditionsStability Profile
Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.
Cbz (Carboxybenzyl) CbzCl, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and many basic conditions.
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-Cl, baseBase (e.g., piperidine)Stable to acidic conditions and catalytic hydrogenation.

Experimental Protocol: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide (2.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove excess reagents and salts.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography if necessary.

This protocol provides a robust method to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective transformations elsewhere in the molecule.

Q4: I am performing a reaction under strongly acidic or basic conditions. What decomposition pathways should I be aware of?

A4: Both extremes of pH can lead to the degradation of this compound.

  • Strongly Acidic Conditions:

    • Piperidine Ring: While the piperidinium salt is formed, which deactivates the nitrogen as a nucleophile, very harsh acidic conditions can promote ring-opening or other unforeseen rearrangements, though the piperidine ring itself is generally quite stable.[1]

    • Allyl Ether: The allyl ether is relatively stable to acid.[2] However, if isomerization to the enol ether has occurred through another mechanism, acid will rapidly hydrolyze it.

  • Strongly Basic Conditions:

    • Piperidine Ring: The piperidine ring is generally stable to basic conditions. However, some piperidine derivatives can undergo degradation under strong base and heat.[4]

    • Allyl Ether: As mentioned in Q2, strong bases can catalyze the isomerization of the allyl ether to the more labile enol ether.[2]

Visualizing Decomposition Pathways:

cluster_acid Strong Acid (e.g., HCl, TFA) cluster_base Strong Base (e.g., KOtBu) cluster_metal Transition Metal (e.g., Pd(0)) start This compound acid_prod Piperidinium Salt (Generally Stable) start->acid_prod Protonation base_inter Isomerization to Prop-1-enyl Ether start->base_inter metal_prod 3-Hydroxypiperidine + Propene start->metal_prod π-Allyl Complex Formation base_prod 3-Hydroxypiperidine + Propanal (after acidic/neutral workup) base_inter->base_prod

Caption: Key Decomposition Pathways

Conclusion

The successful use of this compound in synthesis hinges on a proactive understanding of its potential decomposition pathways. By carefully selecting reaction conditions, considering the use of protecting groups, and ensuring proper storage, researchers can mitigate the risks of degradation and improve reaction outcomes. This guide provides a foundational framework for troubleshooting; however, each reaction is unique, and careful experimental observation remains your most valuable tool.

References

  • ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • PubMed. (2007). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine?. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Organic Chemistry Portal. Allyl Ethers. [Link]

  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Examples of biologically active 3-substituted piperidines. [Link]

  • PubMed Central. (2013). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. [Link]

  • ChemRxiv. (2020). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Wikipedia. Allyl group. [Link]

  • ACS Publications. (1976). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. [Link]

  • PubMed. (2002). Intramolecular Anodic Olefin Coupling Reactions: The Use of Allylsilane Coupling Partners with Allylic Alkoxy Groups. [Link]

  • Wiley Online Library. (2024). The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf. [Link]

  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link]

  • PubMed. (2005). Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage. [Link]

  • BTC. (2023). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. [Link]

  • Thieme. (2021). Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization. [Link]

  • ACS Publications. (2006). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. (2023). Chemoselective metal free deallylation of α-allyl-phenyl-carboxylic esters under reduction condition. [Link]

  • PubMed. (2000). Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. [Link]

  • ChemWhat. This compound. [Link]

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Technical Support Center: Protecting Group Strategies for 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-(allyloxy)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group manipulation for this bifunctional molecule. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Introduction: The Synthetic Challenge of this compound

This compound presents a unique synthetic challenge due to the presence of two distinct functional groups: a nucleophilic secondary amine (the piperidine nitrogen) and an acid- and transition metal-sensitive allyl ether. The successful implementation of multi-step synthetic routes often necessitates the protection of the piperidine nitrogen to prevent unwanted side reactions. The choice of the N-protecting group is critical and must be compatible with the stability of the allyl ether. This guide provides a comprehensive overview of orthogonal protecting group strategies, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for this compound, and what are the key considerations for choosing one?

A1: The most common N-protecting groups for this compound are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups. The primary consideration for selecting a protecting group is the planned downstream reaction conditions and the desired deprotection strategy. An ideal protecting group should be stable to the reaction conditions while the allyl ether needs to remain intact, and it should be removable without affecting the allyl ether. This concept is known as orthogonal protection .[1]

Q2: Is the allyl ether stable to the conditions used for N-Boc deprotection?

A2: Generally, the allyl ether is stable to the acidic conditions used for N-Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] However, prolonged reaction times, elevated temperatures, or the use of very strong acids can lead to the cleavage of the allyl ether.[3] It is crucial to carefully monitor the reaction and use the mildest conditions necessary for complete Boc deprotection.

Q3: Can I use piperidine to remove an N-Fmoc group in the presence of the 3-(allyloxy) functionality?

A3: Yes, the use of piperidine for Fmoc deprotection is compatible with the allyl ether. The basic conditions required for Fmoc removal do not typically affect the allyl ether linkage.[4] However, be aware of potential side reactions associated with piperidine in peptide synthesis, such as aspartimide formation, though these are less relevant to the this compound core itself unless it is part of a larger peptide structure.[5][6]

Q4: Is it possible to deprotect the N-Cbz group via hydrogenolysis without affecting the allyl ether?

A4: This is a significant concern. Catalytic hydrogenolysis (e.g., H₂ with Pd/C), the standard method for Cbz deprotection, will also reduce the double bond of the allyl group, converting the allyl ether to a propyl ether.[7] Therefore, these two groups are not orthogonal under these conditions. Alternative, non-reductive methods for Cbz cleavage would be required if the allyl group must be preserved.

Q5: What is the advantage of using an N-Alloc protecting group on this compound?

A5: The N-Alloc group offers the advantage of being removable under conditions that are orthogonal to many other protecting groups, including the allyl ether itself. Both the N-Alloc group and the allyl ether can be cleaved using palladium catalysis.[8] However, selective deprotection can be challenging and requires careful control of reaction conditions. The primary benefit is its stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[9]

Troubleshooting Guides

Issue 1: Cleavage of the Allyl Ether during N-Boc Deprotection

Symptom: You are attempting to deprotect the N-Boc group using TFA/DCM and observe the formation of 3-hydroxypiperidine as a byproduct, indicating cleavage of the allyl ether.

Potential Causes:

  • Excessively Harsh Acidic Conditions: High concentrations of TFA, prolonged reaction times, or elevated temperatures can lead to the cleavage of the allyl ether.[3]

  • Presence of Strong Lewis Acids: Trace amounts of Lewis acids in your reagents can catalyze the cleavage of the allyl ether.

Solutions:

  • Milder Acidic Conditions:

    • Use a lower concentration of TFA (e.g., 10-20% in DCM) and conduct the reaction at 0 °C, monitoring carefully by TLC or LC-MS.[10]

    • Consider using 4M HCl in dioxane, which is often effective for Boc deprotection and can be milder towards certain acid-sensitive groups.[11]

  • Alternative Deprotection Methods:

    • For highly sensitive substrates, consider thermal deprotection by heating the N-Boc protected piperidine in a high-boiling point solvent like water or toluene.[12]

    • TMSI in DCM with a bicarbonate workup provides a neutral method for Boc deprotection.[11]

Issue 2: Incomplete or Sluggish N-Alloc Deprotection

Symptom: The palladium-catalyzed deprotection of your N-Alloc-3-(allyloxy)piperidine is slow or stalls before completion.

Potential Causes:

  • Catalyst Deactivation: The Pd(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may have degraded upon storage or handling.[9]

  • Inefficient Scavenger: The allyl scavenger is crucial for driving the reaction to completion by trapping the liberated allyl group. An inappropriate or insufficient amount of scavenger can lead to incomplete reaction or side reactions.[8]

  • Poor Substrate Solubility: The substrate may not be fully soluble in the reaction solvent, limiting its access to the catalyst.

Solutions:

  • Catalyst and Reagent Handling:

    • Use a freshly opened bottle of the palladium catalyst or an air-stable precursor like Pd(PPh₃)₂Cl₂.[9]

    • Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Scavenger and Reaction Conditions:

    • Common scavengers include phenylsilane, Meldrum's acid, and dimedone.[13] Experiment with different scavengers and ensure an adequate excess is used (typically 5-20 equivalents).

    • Gentle heating (e.g., to 40-50 °C) can often accelerate the reaction.[8]

  • Solvent Choice:

    • Ensure your substrate is fully dissolved. A co-solvent system may be necessary. Common solvents for this reaction include DCM, THF, and DMF.

Issue 3: Unwanted N-Allylation during N-Alloc Deprotection

Symptom: During the deprotection of the N-Alloc group, you observe the formation of N-allyl-3-(allyloxy)piperidine as a byproduct.

Potential Cause:

  • Inefficient Allyl Cation Trapping: If the allyl scavenger is not effective, the liberated allyl cation can be trapped by the newly deprotected piperidine nitrogen, leading to N-allylation.

Solution:

  • Choice of Scavenger: Amine-borane complexes, such as Me₂NH·BH₃, have been shown to be highly effective scavengers that prevent this side reaction.[14] Ensure the scavenger is added before the palladium catalyst.

Data & Protocols

Table 1: Orthogonality of Common N-Protecting Groups with the Allyl Ether
N-Protecting GroupProtection ReagentDeprotection ConditionsAllyl Ether StabilityOrthogonal?
Boc Boc₂O, baseTFA in DCM; or 4M HCl in dioxaneGenerally stable, sensitive to harsh conditionsYes
Fmoc Fmoc-Cl or Fmoc-OSu, base20% Piperidine in DMFStableYes
Cbz Cbz-Cl, baseH₂, Pd/CNot Stable (reduced to propyl ether)No
Alloc Alloc-Cl, basePd(0) catalyst, scavengerCleaved under similar conditionsChallenging
Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(allyloxy)piperidine.

Protocol 2: Selective N-Boc Deprotection

  • Dissolve N-Boc-3-(allyloxy)piperidine (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[10]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Protocol 3: N-Alloc Deprotection

  • Dissolve N-Alloc-3-(allyloxy)piperidine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Add the allyl scavenger, for example, phenylsilane (10 eq).[15]

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.[15]

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. Note that residual palladium can be difficult to remove and may require washing with a chelating agent solution or filtration through a dedicated scavenger resin.[15]

Visualizing Protecting Group Strategies

Decision-Making Workflow for N-Protection

G start Start: this compound q1 What are the downstream reaction conditions? start->q1 acid Acidic Conditions (e.g., peptide coupling) q1->acid Acidic base Basic Conditions (e.g., ester hydrolysis) q1->base Basic reductive Reductive Conditions (e.g., hydrogenation) q1->reductive Reductive pg_choice1 Choose N-Fmoc or N-Alloc acid->pg_choice1 pg_choice2 Choose N-Boc or N-Alloc base->pg_choice2 pg_choice3 Choose N-Boc or N-Fmoc reductive->pg_choice3 deprotection Deprotection Strategy pg_choice1->deprotection pg_choice2->deprotection pg_choice3->deprotection

Caption: Decision workflow for selecting an N-protecting group.

Orthogonal Deprotection Scheme

G start N-Boc-3-(allyloxy)piperidine intermediate1 This compound start->intermediate1 TFA / DCM intermediate2 N-Boc-3-hydroxypiperidine start->intermediate2 Pd(0), scavenger final_product 3-Hydroxypiperidine intermediate1->final_product Pd(0), scavenger intermediate2->final_product TFA / DCM

Caption: Orthogonal deprotection pathways.

References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sheppard, R. C., & Williams, B. J. (1982). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. International Journal of Peptide and Protein Research, 20(5), 451-454.
  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. WordPress. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Pepresin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Noncovich, A., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Beaucage, S. L. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]

  • ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. Organic & Biomolecular Chemistry, 20(41), 8084-8091.
  • Kulkarni, S. S., & Kumar, K. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(1), 1-6.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3), 73. [Link]

  • Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

  • Roy, R., et al. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(6), 838-845. [Link]

  • ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]

  • Hu, Y.-J., Dominique, R., Das, S. K., & Roy, R. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(6), 838-845.
  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3), p73. [Link]

  • ResearchGate. (n.d.). Trifluoroacetic acid (TFA). [Link]

  • Kennedy, C. R., & Sammakia, T. (2011). Allyl Transfer to Aldehydes and Ketones by Brønsted Acid Activation of Allyl and Crotyl 1,3,2-Dioxazaborolidines. Journal of the American Chemical Society, 133(45), 18010–18013. [Link]

  • LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Google Patents. (1990).
  • Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14463–14469. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

  • Li, W., et al. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Organic Chemistry Frontiers, 12(1), 123-129. [Link]

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Analytical methods for detecting impurities in "3-(Allyloxy)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 3-(Allyloxy)piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting, identifying, and quantifying impurities, structured in a practical question-and-answer format to address challenges you may encounter during your work.

Part 1: Frequently Asked Questions - Impurity Profiling Fundamentals

This section covers foundational knowledge and regulatory context crucial for designing a robust impurity analysis strategy.

Q1: What are the likely impurities I should expect when working with this compound?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate like this compound are typically categorized based on their origin.[1][2] You should anticipate:

  • Process-Related Impurities: These arise from the manufacturing process.[1]

    • Unreacted Starting Materials: Such as piperidin-3-ol and an allylating agent (e.g., allyl bromide).

    • Intermediates: Incomplete reaction products or intermediates from multi-step syntheses.[3]

    • By-products: Resulting from side reactions. For this compound, this could include N-allylation, over-alkylation, or formation of positional isomers.[4][5]

  • Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or reactive agents.[3][6] The allyl ether moiety could be susceptible to hydrolysis or oxidation.

  • Reagents, Ligands, and Catalysts: Trace amounts of substances used in the synthesis that are not completely removed.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[2] Their control is mandated by guidelines like ICH Q3C.[1][7]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The primary guidelines come from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances.[7][8][9][10] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product and dictate the level at which an impurity must be reported, identified, and qualified.

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[7][10]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[7][10]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[1][7]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7][10]

Q3: How do I select the right analytical method for my sample?

A3: The choice depends on the properties of the impurity you are targeting. A multi-technique approach is often necessary for comprehensive profiling.[2][3] Use the following decision tree to guide your selection.

MethodSelection start Start: Analyze Impurity in This compound impurity_type What is the nature of the target impurity? start->impurity_type volatile Volatile or Semi-Volatile? (e.g., Residual Solvents, Low BP By-products) impurity_type->volatile Yes non_volatile Non-Volatile? (e.g., Starting Materials, By-products, Degradants) impurity_type->non_volatile No elemental Elemental? (e.g., Metal Catalysts) impurity_type->elemental Elemental gc Gas Chromatography (GC) - Headspace-GC for Residual Solvents - GC-MS for Identification volatile->gc hplc High-Performance Liquid Chromatography (HPLC) - HPLC-UV for Quantification - LC-MS for Identification non_volatile->hplc icpms Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) elemental->icpms unknown Unknown Structure? elucidate Isolate with Prep-HPLC, then analyze with: - High-Resolution MS (HRMS) - Nuclear Magnetic Resonance (NMR) unknown->elucidate hplc->unknown Unknown peak detected

Caption: Decision tree for selecting an analytical method.

Part 2: Troubleshooting Guide - Chromatographic Methods

This section provides detailed protocols and solutions to common problems encountered with HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating and quantifying non-volatile organic impurities.[6][11]

Q4: I'm seeing poor peak shape (tailing) for this compound. What's the cause and how do I fix it?

A4: Peak tailing for this compound is almost certainly due to the basic nature of the piperidine nitrogen. This secondary amine can interact strongly with acidic residual silanol groups on the surface of traditional silica-based HPLC columns.[3]

Troubleshooting Steps:

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" to block most silanol groups. However, for potent bases, select a column specifically marketed as base-deactivated or one with a hybrid particle stationary phase.

  • Increase Mobile Phase pH: Using a buffer to raise the pH of the mobile phase (e.g., pH 8-10) will deprotonate the silanol groups, minimizing the unwanted interaction. Crucial: Ensure your column is rated for high pH use, as traditional silica will dissolve above ~pH 7.5.

  • Add a Competitive Amine: Introducing a small amount of a "sacrificial" amine like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, improving the peak shape of your analyte.[3]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[3] Dilute your sample and reinject.

Experimental Protocol: General-Purpose HPLC-UV Method

This protocol provides a starting point for separating potential non-volatile impurities.

Parameter Condition Rationale / Scientist's Notes
Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column. A high-pH stable or hybrid particle column is highly recommended to avoid peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is MS-compatible and helps to protonate the analyte for better retention in reversed-phase.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent column overload.
Detector UV at 210 nmThe molecule lacks a strong chromophore, so detection at a low wavelength is necessary. A mass spectrometer is highly preferred for better sensitivity and identification.
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to 1 mg/mLThe sample should be dissolved in a solvent similar to the initial mobile phase conditions to ensure good peak shape.[3]
Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile impurities, especially residual solvents.[2][11][13]

Q5: I need to quantify residual solvents. What's the best GC approach?

A5: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method. This technique avoids injecting the non-volatile API onto the GC column, which prevents contamination and extends column lifetime. The FID provides excellent sensitivity for organic solvents.

Q6: My piperidine-related compounds show low response or disappear entirely in my GC analysis. Why?

A6: This is a common issue known as "analyte loss" and is often due to the high polarity and basicity of piperidine derivatives.

  • Active Sites: The compound can irreversibly adsorb to active sites (exposed silanols) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a base-deactivated GC column (e.g., a "WAX" or amine-specific column).

  • Thermal Degradation: The high temperatures in the GC inlet can cause some compounds to degrade before they even reach the column.

    • Solution: Optimize the inlet temperature. Start low (~200 °C) and increase only as needed to ensure proper volatilization.

Experimental Protocol: Headspace GC-FID for Residual Solvents

Parameter Condition Rationale / Scientist's Notes
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmA 624-phase column is a standard choice for residual solvent analysis due to its selectivity.
Carrier Gas Helium or Hydrogen, 1.5 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minThis program separates common solvents based on boiling point.
Inlet Temp. 220 °CHot enough to transfer analytes without causing degradation.
Detector (FID) Temp. 250 °CMust be hotter than the final oven temperature to prevent condensation.
Headspace Vial Temp. 80 °CBalances efficient volatilization with minimizing potential degradation.
Headspace Incubation 15 minAllows the sample to reach equilibrium.
Sample Prep. Dissolve a precise weight of sample in a high-boiling solvent like DMSO or DMF.Using a high-boiling solvent ensures that only the volatile impurities are partitioned into the headspace.
Part 3: Troubleshooting Guide - Structural Elucidation

This section details the workflow for identifying unknown impurities.

Q7: I have an unknown peak in my HPLC chromatogram that is above the identification threshold. What is the workflow to identify it?

A7: Identifying an unknown impurity requires a systematic approach combining separation science and spectroscopy. The goal is to obtain clean mass spectrometry and NMR data.[14]

UnknownID start Unknown peak detected in HPLC-UV/MS > 0.10% lcms Step 1: Preliminary LC-MS Analysis - Obtain accurate mass (HRMS) - Propose molecular formula - Analyze fragmentation (MS/MS) start->lcms isolate Step 2: Isolation - Develop preparative HPLC method - Collect fractions of the unknown peak lcms->isolate nmr Step 3: NMR Spectroscopy - Acquire ¹H, ¹³C, COSY, HSQC spectra - Elucidate the final structure isolate->nmr confirm Step 4: Confirmation - Confirm structure matches MS data - Synthesize a reference standard if necessary nmr->confirm

Caption: Workflow for unknown impurity identification.

Scientist's Insights:

  • Step 1 (LC-MS): High-Resolution Mass Spectrometry (HRMS) is invaluable.[15] It provides a highly accurate mass measurement, which allows you to generate a shortlist of possible elemental compositions, significantly narrowing down the potential structures. MS/MS fragmentation provides clues about the molecule's substructures.

  • Step 2 (Isolation): Isolating a pure sample of the impurity is often the most challenging step. You will need to scale up your analytical HPLC method to a preparative scale. This may require significant optimization to achieve baseline separation and sufficient material (~1-5 mg for full NMR characterization).

  • Step 3 (NMR): NMR spectroscopy is the definitive technique for structural elucidation.[11][14] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will allow you to piece together the molecular skeleton and confirm the exact structure, including stereochemistry if applicable.

References
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (URL: )
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Quality: impurities | European Medicines Agency (EMA). (URL: [Link])

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy. (URL: )
  • Separation of o-(Allyloxy)phenol on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
  • Mass Spectrometry in Drug Development Applic
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (URL: )
  • The benefits of high-resolution mass spectrometry for impurity profiling. (URL: )
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: )
  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization | Asian Journal of Chemistry. (URL: )
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Deriv
  • Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine - Benchchem. (URL: )
  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy - INIS-IAEA. (URL: )
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (URL: )
  • piperidine analysis in API by GC-HS - Chrom
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: )
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: )

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Technical Support Center: Work-up Procedures for 3-(Allyloxy)piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and procedural guidance for the synthesis and purification of 3-(Allyloxy)piperidine. Our focus is on anticipating and resolving common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions & Reaction Optimization

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.

Q1: My O-allylation reaction is slow or fails to reach completion. What are the likely causes?

A: Slow or incomplete reactions are typically traced back to three factors: the reactivity of the electrophile, the choice of base, or the solvent system.

  • Alkylating Agent Reactivity: The reactivity of allyl halides follows the order: Allyl Iodide > Allyl Bromide > Allyl Chloride. If you are using allyl chloride, consider switching to the more reactive allyl bromide.[1][2] For particularly stubborn reactions, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive bromides or chlorides via an in situ Finkelstein reaction.

  • Base Selection: A strong, non-nucleophilic base is critical for efficiently deprotonating the hydroxyl group of 3-hydroxypiperidine without competing in the alkylation. Sodium hydride (NaH) is a common and effective choice. For less sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) can be used, but may require more forcing conditions.[1][3]

  • Solvent Effects: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.[2] Poor solubility of reagents, particularly the base, can stall the reaction.[1]

Q2: I am observing a significant amount of the N-allylated byproduct. How can I achieve selective O-allylation?

A: This is the most critical challenge in this synthesis. The secondary amine of the piperidine ring is often more nucleophilic than the secondary alcohol, leading to competitive N-allylation.

The most robust solution is to employ a protecting group strategy. By temporarily protecting the piperidine nitrogen, you eliminate its nucleophilicity and direct the allylation exclusively to the oxygen atom. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal.

The overall strategy is a three-step process:

  • N-Protection: React 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) to form (S)-N-Boc-3-hydroxypiperidine.[4][5]

  • O-Allylation: Perform the Williamson ether synthesis on the N-protected intermediate.

  • N-Deprotection: Remove the Boc group using an acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).

This method provides unparalleled selectivity and is the industry-standard approach for synthesizing analogues of this type.

Part 2: Troubleshooting the Work-up and Extraction

A successful reaction is only half the battle. The basic nature of the piperidine core introduces specific challenges during aqueous work-up and extraction.

Q1: What is the correct and safe procedure for quenching a reaction involving Sodium Hydride (NaH)?

A: Quenching excess NaH is a hazardous step that must be performed with extreme caution as it produces flammable hydrogen gas.

Protocol: Safe Quenching of Sodium Hydride

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Under an inert atmosphere (Nitrogen or Argon), slowly and dropwise add a scavenger solvent like isopropanol to react with the bulk of the unreacted NaH.

  • Once the initial vigorous effervescence subsides, continue the quench by slowly adding water dropwise.

  • Finally, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to ensure all reactive species are neutralized.

Q2: My product yield is low, and I suspect it's remaining in the aqueous layer during extraction. Why is this happening and how do I fix it?

A: This is a classic problem when working with basic amines. The piperidine nitrogen (pKa of the conjugate acid is ~11.2) will be protonated to form a water-soluble ammonium salt in neutral or acidic aqueous solutions. To extract the product into an organic solvent, you must convert it to its neutral, "free base" form.

Solution: After quenching, ensure the pH of the aqueous layer is adjusted to be strongly basic (pH > 12) before performing the extraction. This deprotonates the piperidinium ion, rendering the molecule significantly more soluble in organic solvents like DCM or Ethyl Acetate.

pH Condition Dominant Species Solubility Extraction Efficiency
< 10Protonated (Piperidinium Salt)High in WaterPoor in Organic Solvent
> 12Neutral (Free Base)Low in WaterHigh in Organic Solvent
Visual Workflow: General Work-up & Extraction

The following diagram outlines the critical decision points in the work-up and extraction process for this compound.

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Extraction & Isolation Phase A Completed Reaction Mixture (Product, Base, Solvent) B 1. Cool to 0 °C A->B C 2. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) B->C D 3. Adjust to pH > 12 (e.g., add 1M NaOH) C->D E 4. Extract with Organic Solvent (e.g., DCM, EtOAc) D->E Ensures product is in 'free base' form F Separate Layers E->F G Aqueous Layer (Discard) F->G Salts H Organic Layer F->H Product I 5. Dry with Na₂SO₄, Filter H->I J 6. Concentrate in vacuo I->J K Crude this compound J->K

Caption: Standard work-up and extraction workflow for basic amine products.

Part 3: Purification by Flash Chromatography

Purifying secondary amines like this compound on silica gel can be challenging due to interactions with acidic silanol groups on the stationary phase, leading to peak tailing and poor separation.

Q1: My compound is streaking badly on the silica gel column. What solvent system should I use?

A: To prevent streaking, you must add a basic modifier to your eluent. This deactivates the acidic sites on the silica gel, ensuring a sharp, symmetrical peak shape. A common and effective strategy is to use a gradient of Methanol in Dichloromethane (DCM) with a small, constant percentage of a basic additive.

Recommended Eluent Systems for Amines:

Primary Solvents Basic Additive Typical Concentration Notes
Dichloromethane / MethanolTriethylamine (TEA)0.5 - 2% (v/v)TEA is volatile and easily removed during concentration.
Dichloromethane / MethanolAmmonium Hydroxide (aq)0.5 - 2% (v/v)Use a saturated solution of NH₃ in MeOH as your polar solvent.[6]
Ethyl Acetate / HexanesTriethylamine (TEA)0.5 - 2% (v/v)A less polar system, suitable if byproducts are non-polar.

Pro-Tip: Always pre-treat your silica gel by flushing the packed column with the initial, low-polarity eluent containing the basic additive before loading your sample. This ensures the entire stationary phase is neutralized.

Q2: How do I choose the right solvent system and effectively load my sample?

A: Method development should always begin with Thin Layer Chromatography (TLC).[7]

Protocol: TLC for Method Development

  • Use the intended eluent system (e.g., DCM/MeOH with 1% TEA) to develop your TLC plate.

  • Aim for a retention factor (Rf) of 0.15 - 0.30 for your target compound in the starting eluent mixture.[7][8] This ensures the compound will bind to the column but can be eluted effectively.

  • For loading, if your compound is soluble in a non-polar solvent like DCM, you can use the "wet loading" method.[8]

  • If solubility is poor, use the "dry loading" method: dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[8] This technique often leads to sharper bands and better separation.

Part 4: Characterization and Stability

Final confirmation of your product's identity and purity is essential, as is proper storage to prevent degradation.

Q1: What are the key analytical signatures to confirm the structure of this compound?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous characterization.

  • ¹H NMR: Look for the characteristic signals of the allyl group: a multiplet around 5.9 ppm (the internal vinyl proton), two doublets around 5.2 ppm (the terminal vinyl protons), and a doublet around 4.0 ppm (the allylic CH₂ protons). The protons on the piperidine ring will appear as a series of complex multiplets.

  • ¹³C NMR: Expect to see three signals in the alkene region (~117 and 135 ppm) and a signal for the allylic carbon at ~70 ppm.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is an invaluable tool for confirming the molecular weight of the product and assessing its purity.[9][10] For this compound (C₈H₁₅NO), the expected [M+H]⁺ ion would be m/z = 142.1.

Q2: My purified product has developed a yellow or brown color upon storage. Is it still usable?

A: The discoloration of piperidines upon storage is often due to air oxidation.[2] The usability depends on the sensitivity of your next reaction. For many applications, minor discoloration may not be an issue. However, for high-purity applications like pharmaceutical development, the material should be repurified.

Storage Recommendation: To prevent oxidation, store purified this compound as a solid or neat oil under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container at 2-8 °C.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]

  • Google Patents. (2019). WO2019073491A1 - Process for the preparation of piperine.
  • Kowalska, T., Sajewicz, M., & Sherma, J. (Eds.). (2015). Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine and piperidine are the two major alkaloids extracted from... Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 13, 1614. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine...
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). US5744320A - Quenching reagents and assays for enzyme-mediated luminescence.
  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • NIH PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Universität zu Köln. (2025). On the application of asymmetric transition metal catalyzed allylic substitutions... Retrieved from [Link]

  • NIH NCBI. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

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Validation & Comparative

A Strategic Guide to Piperidine Synthesis: 3-(Allyloxy)piperidine vs. 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in a vast array of FDA-approved drugs underscores the importance of efficient and selective synthetic strategies for its functionalization. Among the myriad of substituted piperidines, 3-hydroxypiperidine is a particularly valuable building block due to the versatile handle provided by its hydroxyl group. However, the very presence of this hydroxyl group, alongside the nucleophilic secondary amine, presents a classic chemoselectivity challenge in many synthetic transformations. This guide provides an in-depth comparison of two key intermediates in piperidine synthesis: 3-hydroxypiperidine and its O-protected counterpart, 3-(allyloxy)piperidine. We will delve into the strategic considerations for choosing between these two reagents, supported by experimental rationale and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Chemoselectivity Conundrum: Navigating N- vs. O-Functionalization

The primary challenge in the direct use of 3-hydroxypiperidine in many synthetic routes is the competition between N- and O-functionalization. Both the secondary amine and the secondary alcohol are nucleophilic, and their relative reactivity is highly dependent on the reaction conditions and the nature of the electrophile. This can lead to mixtures of products, posing significant purification challenges and reducing the overall yield of the desired N-functionalized product.

To circumvent this issue, a common strategy is to protect the hydroxyl group, thereby masking its nucleophilicity and directing the reaction exclusively to the nitrogen atom. The allyl ether in this compound serves as an effective protecting group for this purpose. It is relatively stable to a wide range of reaction conditions used for N-functionalization and can be readily removed under mild conditions at a later stage in the synthesis.

At a Glance: Key Properties and Synthetic Considerations

Property3-HydroxypiperidineThis compound
Molecular Formula C₅H₁₁NOC₈H₁₅NO
Molecular Weight 101.15 g/mol 141.21 g/mol
Key Functional Groups Secondary Amine, Secondary AlcoholSecondary Amine, Allyl Ether
Primary Synthetic Use Direct use in N-functionalization (with potential for O-functionalization side products)Intermediate for selective N-functionalization
Advantages Commercially available, fewer synthetic steps if chemoselectivity can be controlled.Prevents O-functionalization, leading to cleaner reactions and higher yields of N-substituted products.
Disadvantages Risk of O-functionalization, leading to product mixtures and lower yields.Requires additional steps for protection and deprotection, increasing overall step count.
Typical N-Protection Boc, Cbz, etc.Boc, Cbz, etc.

The Strategic Decision: A Workflow for Synthetic Planning

The choice between utilizing 3-hydroxypiperidine directly or opting for its allyloxy-protected form is a critical decision in the planning of a synthetic route. The following workflow illustrates the key considerations:

Caption: Decision workflow for selecting between 3-Hydroxypiperidine and this compound.

Experimental Protocols and Rationale

Synthesis of N-Boc-3-hydroxypiperidine

The protection of the nitrogen atom of 3-hydroxypiperidine is a common first step in many synthetic sequences. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal.

Protocol:

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-3-hydroxypiperidine, which can often be used without further purification.

Causality: The Boc group is introduced to deactivate the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at the hydroxyl group if desired, or to prevent N-alkylation during subsequent steps where the hydroxyl group is protected.

Synthesis of N-Boc-3-(allyloxy)piperidine via Williamson Ether Synthesis

The preparation of this compound typically involves the protection of the nitrogen, followed by O-alkylation of the hydroxyl group.

Caption: Williamson ether synthesis for the preparation of N-Boc-3-(allyloxy)piperidine.

Protocol:

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(allyloxy)piperidine.[1][2]

Causality: The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide which then displaces the bromide from allyl bromide in a classic SN2 reaction.[1][2] The use of an aprotic solvent is crucial to prevent protonation of the highly reactive alkoxide.

Deprotection of the Allyl Group

The removal of the allyl ether to unveil the free hydroxyl group is a key final step. Palladium-catalyzed deallylation is a common and efficient method.

Protocol:

  • Dissolve N-substituted-3-(allyloxy)piperidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or THF.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add an allyl scavenger, such as morpholine, pyrrolidine, or a boronic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-hydroxypiperidine derivative.

Causality: The palladium(0) catalyst coordinates to the double bond of the allyl group, forming a π-allyl palladium complex. The allyl scavenger then removes the allyl group from the palladium, regenerating the catalyst and releasing the free alcohol.

Comparative Performance in N-Arylation: A Case Study

While direct side-by-side comparative studies are not abundant in the literature, we can infer the performance advantages of using the protected form from studies on analogous systems. For instance, in copper-catalyzed N-arylations of hydroxypyridines, it has been shown that 3-hydroxypyridine undergoes O-arylation, while 2- and 4-hydroxypyridines undergo N-arylation.[3] This highlights the propensity for O-functionalization in the 3-hydroxy substituted heterocycle.

Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency

The decision to use this compound over 3-hydroxypiperidine is a strategic one, guided by the principles of chemoselectivity and overall synthetic efficiency. While the direct use of 3-hydroxypiperidine may seem more atom-economical, the potential for side reactions and purification challenges can often negate this advantage. The introduction of the allyl protecting group, although adding two steps to the overall synthesis, ensures a clean and high-yielding N-functionalization, which is often crucial in the context of complex molecule synthesis and drug development. By carefully considering the reaction conditions and the desired outcome, researchers can leverage the distinct properties of these two valuable building blocks to streamline their synthetic endeavors and accelerate the discovery of new chemical entities.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Nicolaou, K. C.; Sorensen, E. J.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Kurti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
  • Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century; John Wiley & Sons, Ltd: Chichester, 2004.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Buckwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. A Rational Ligand Design for the Arylation of Amines. Angew. Chem. Int. Ed.2007, 46 (48), 9296–9325.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
  • Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2001, 123 (31), 7727–7729.

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A Comparative Guide to the Reactivity of 3-(Allyloxy)piperidine and Other 3-Alkoxypiperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Alkoxypiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, featuring prominently in a vast array of FDA-approved therapeutics. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. When substituted at the 3-position with an alkoxy group, the resulting 3-alkoxypiperidine motif offers a versatile platform for tuning physicochemical properties such as lipophilicity and basicity, which are critical for optimizing drug metabolism and pharmacokinetic (DMPK) profiles.

This guide provides an in-depth comparison of the chemical reactivity of 3-(allyloxy)piperidine against other common 3-alkoxypiperidines, such as 3-methoxy- and 3-ethoxypiperidine. While direct, head-to-head kinetic studies on these specific analogs are not extensively documented in the literature, a robust comparative analysis can be constructed from the well-established principles of organic chemistry and the known reactivity of their constituent functional groups. Understanding these reactivity differences is paramount for researchers in drug development, as it informs decisions in library synthesis, late-stage functionalization, and the design of prodrug strategies. Saturated N-alkyl heterocycles are significant structural motifs in many FDA-approved drugs, and methods for their selective functionalization are crucial for optimizing biological activity and physicochemical properties[1][2].

Core Reactivity Domains: A Tale of Two Ethers

The primary distinction in reactivity between this compound and its saturated counterparts lies in the unique chemical handles offered by the allyl group versus a simple alkyl group. This comparison will focus on two key areas of chemical transformation: reactions involving the ether linkage and reactions involving the piperidine nitrogen.

Reactivity at the Ether Linkage: The Allyl Group as a Versatile Functional Handle

The C-O bond of an ether is generally robust. However, the nature of the alkyl group can dramatically alter its susceptibility to cleavage and its potential for synthetic elaboration.

This compound: A Gateway to Further Functionalization

The allyl group in this compound introduces several unique modes of reactivity not available to simple alkyl ethers.

  • Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction): The most significant difference is the susceptibility of the allyl group to palladium(0) catalysis[3]. This reaction allows for the mild and selective cleavage of the allyl ether under conditions that would leave a saturated ether untouched. This transformation proceeds through a π-allyl palladium intermediate, which can then be attacked by a wide range of nucleophiles. This unique reactivity makes the allyloxy group an excellent protecting group for the 3-hydroxy functionality, which can be deprotected without resorting to harsh acidic conditions.

  • Isomerization and Subsequent Hydrolysis: The double bond in the allyl group can be isomerized to an enol ether using catalysts such as nickel hydride complexes[4]. The resulting enol ether is readily hydrolyzed under mild acidic conditions to reveal the 3-hydroxy group. This two-step process offers an alternative, mild deprotection strategy.

  • Acid-Catalyzed Cleavage (SN1/E1 Pathway): While all ethers can be cleaved by strong acids like HBr or HI, the mechanism for allylic ethers differs[5][6]. The cleavage of an allylic ether can proceed through a more facile SN1 or E1 pathway due to the formation of a resonance-stabilized allylic carbocation[5][6]. This can lead to faster reaction rates at lower temperatures compared to saturated ethers that react via a higher-energy SN2 or a more substituted SN1 pathway.

Saturated 3-Alkoxypiperidines (e.g., 3-Methoxy-, 3-Ethoxy-): General Stability and Harsh Cleavage

In contrast, 3-methoxy- and 3-ethoxypiperidine lack the versatile reactivity of the allyl ether.

  • General Inertness: The methyl and ethyl ether linkages are chemically robust and resistant to the palladium-catalyzed conditions and isomerization reactions that this compound readily undergoes.

  • Forced Acidic Cleavage (SN2/SN1): Cleavage of these saturated ethers requires treatment with strong, nucleophilic acids such as HBr or HI at elevated temperatures[7][8]. The reaction proceeds via either an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon, or an SN1 mechanism if a stable carbocation can be formed[6][7][8]. Given the secondary nature of the 3-position on the piperidine ring, an SN2 pathway is likely to be competitive, though an SN1 mechanism cannot be entirely ruled out. These harsh conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule.

Data Presentation: A Comparative Overview of Ether Reactivity

The following table summarizes the expected comparative reactivity based on established chemical principles. "Reactivity Score" is a qualitative assessment where 'High' indicates facile reaction under mild conditions, 'Moderate' suggests the need for more forcing conditions, and 'Low' implies general inertness to the specified conditions.

Reaction TypeThis compound3-Methoxypiperidine / 3-EthoxypiperidineMechanistic Rationale
Palladium-Catalyzed Cleavage HighLowFormation of a stable π-allyl palladium intermediate with the allyloxy group[3]. Saturated ethers do not form such complexes.
Isomerization-Hydrolysis HighLowThe allyl double bond can be isomerized to a labile enol ether[4]. This pathway is unavailable for saturated ethers.
Acidic Cleavage (HBr, HI) HighModerateThe allylic group can stabilize a carbocation, favoring a faster SN1 pathway[5][6]. Saturated secondary ethers react via a slower SN2 or less favored SN1 mechanism[7][8].

Experimental Protocols: Demonstrating Comparative Reactivity

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Palladium-Catalyzed Deprotection

This experiment aims to demonstrate the selective cleavage of the allyl ether in the presence of a saturated ether.

Objective: To compare the stability of the ether linkage in this compound and 3-methoxypiperidine under palladium-catalyzed conditions.

Methodology:

  • In separate, dry reaction vessels under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) and 3-methoxypiperidine (1.0 equiv) in anhydrous dichloromethane.

  • To each vessel, add a nucleophile such as morpholine (1.5 equiv).

  • To each vessel, add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) over a period of 4 hours.

Expected Outcome: The reaction with this compound is expected to show complete consumption of the starting material and formation of 3-hydroxypiperidine. The reaction with 3-methoxypiperidine is expected to show no significant conversion, with the starting material remaining largely unreacted.

G cluster_0 This compound Reaction cluster_1 3-Methoxypiperidine Reaction Allyloxy_Start This compound Allyloxy_Product 3-Hydroxypiperidine Allyloxy_Start->Allyloxy_Product Pd(PPh₃)₄, Morpholine (High Conversion) Methoxy_Start 3-Methoxypiperidine Methoxy_Product No Reaction Methoxy_Start->Methoxy_Product Pd(PPh₃)₄, Morpholine (No Conversion)

Caption: Expected outcomes of palladium-catalyzed cleavage.

Protocol 2: Comparative Acidic Ether Cleavage

This experiment aims to compare the relative rates of cleavage of the two ether types under strong acidic conditions.

Objective: To compare the reactivity of this compound and 3-methoxypiperidine towards cleavage by hydrobromic acid.

Methodology:

  • In separate reaction vessels, dissolve this compound (1.0 equiv) and 3-methoxypiperidine (1.0 equiv) in glacial acetic acid.

  • Add a 48% aqueous solution of hydrobromic acid (3.0 equiv) to each vessel.

  • Heat the reactions to 80 °C and monitor by TLC or LC-MS at regular intervals (e.g., every 30 minutes) for 4 hours.

Expected Outcome: The reaction with this compound is expected to proceed to completion at a significantly faster rate than the reaction with 3-methoxypiperidine, both yielding 3-hydroxypiperidine. This is attributable to the greater stability of the allylic carbocation intermediate in an SN1 pathway.

Reactivity at the Piperidine Nitrogen: N-Functionalization

The secondary amine of the piperidine ring is a key site for introducing molecular diversity. The nature of the 3-alkoxy substituent is expected to have a more subtle, yet potentially significant, electronic influence on the nucleophilicity of the nitrogen.

Comparative Nucleophilicity

The oxygen atom of the 3-alkoxy group can exert a through-bond, electron-withdrawing inductive effect, which would decrease the electron density on the nitrogen and thus reduce its nucleophilicity. This effect is expected to be modest but potentially measurable. There is unlikely to be a significant difference in the inductive effect of a 3-allyloxy group versus a 3-methoxy or 3-ethoxy group. Therefore, the rates of N-alkylation are predicted to be broadly similar across these analogs, with all being slightly less reactive than unsubstituted piperidine.

Protocol 3: Comparative N-Alkylation Kinetics

This experiment aims to quantify any potential differences in the rate of N-alkylation.

Objective: To compare the rates of N-alkylation of this compound, 3-methoxypiperidine, and piperidine.

Methodology:

  • Prepare 0.1 M solutions of this compound, 3-methoxypiperidine, and piperidine in anhydrous acetonitrile.

  • In separate reaction vessels, treat each solution with an equimolar amount of a standard electrophile, such as benzyl bromide, at room temperature.

  • Monitor the disappearance of the starting materials over time using quantitative techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Determine the initial reaction rates and calculate the relative rate constants.

Expected Outcome: It is anticipated that the rates of N-alkylation for this compound and 3-methoxypiperidine will be very similar and slightly lower than that of unsubstituted piperidine. This would confirm that the primary electronic effect on the nitrogen is the modest inductive withdrawal from the 3-alkoxy substituent, regardless of whether it is allylic or saturated.

G cluster_legend Relative N-Alkylation Rates Piperidine Piperidine N-Alkylation_Product N-Alkylated Product Piperidine->N-Alkylation_Product k₁ (fastest) 3-Alkoxypiperidines This compound 3-Methoxypiperidine 3-Alkoxypiperidines->N-Alkylation_Product k₂ ≈ k₃ (slightly slower) Legend k₁ > k₂ ≈ k₃

Caption: Predicted relative rates of N-alkylation.

Conclusion and Strategic Implications

The choice between this compound and other 3-alkoxypiperidines in a drug discovery campaign should be guided by the intended synthetic strategy.

  • This compound is the superior choice when the 3-alkoxy group is intended as a protecting group for a hydroxyl functionality that needs to be revealed later in the synthesis under mild conditions. Its unique susceptibility to palladium-catalyzed cleavage provides a significant synthetic advantage.

  • 3-Methoxy- and 3-Ethoxypiperidine are ideal for applications where the 3-alkoxy group is a permanent structural feature of the final molecule, intended to modulate physicochemical properties. Their greater chemical stability ensures they will be retained throughout a multi-step synthesis that may involve harsh reagents.

By understanding these fundamental differences in reactivity, medicinal chemists can make more informed decisions in the design and synthesis of novel piperidine-based drug candidates, ultimately accelerating the drug discovery process.

References

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(27), 11102-11105. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Retrieved from [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Old Dominion University Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

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A Comparative Guide to the Biological Activity Screening of 3-(Allyloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a "privileged" structural motif in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1] Its favorable physicochemical and pharmacokinetic properties often lead to improved drug-like characteristics.[1] This guide provides a comprehensive framework for the biological activity screening of a novel class of piperidine-containing compounds: 3-(allyloxy)piperidine derivatives.

Here, we will not only detail the "how" but also the "why" behind the experimental choices, offering a self-validating system for assessing the therapeutic potential of these compounds. We will present a comparative analysis, using a case study of a potent piperidine-containing dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT), to contextualize the screening data of our hypothetical this compound library.

The Rationale for Screening this compound Derivatives

The substitution pattern on the piperidine ring plays a crucial role in modulating biological activity and pharmacokinetics.[1] The 3-position, in particular, is a key vector for chemical modification. The introduction of an allyloxy group at this position offers a unique combination of a flexible ether linkage and a reactive allyl group, providing opportunities for diverse interactions with biological targets and potential for further chemical modification.

Given the broad anticancer and neurological activities of piperidine-based compounds, a primary screening cascade for a library of novel this compound derivatives would logically focus on these therapeutic areas.[1][2]

A Strategic Workflow for Biological Activity Screening

A robust screening cascade is designed to efficiently identify promising lead compounds from a library of novel molecules. This process begins with broad, high-throughput primary screens and progresses to more specific and complex secondary and tertiary assays for hit validation and lead optimization.

Figure 2: Workflow for the PARP1 enzyme inhibition assay.

MTT Cell Viability Assay

This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Cell culture medium and supplements

  • Test compounds and reference cytotoxic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment. [3]2. Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator. [3]5. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [3][4]6. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [4]7. Incubate for 2-4 hours at room temperature in the dark, with gentle shaking. [5]8. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

In Vitro Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic fate.

Materials:

  • Human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds and reference compounds with known metabolic stability

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). [6]2. Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. [7]5. Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard. [6][8]7. Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the in vitro half-life (t1/2) from the slope of the linear regression.

Conclusion and Future Directions

This guide outlines a comprehensive and logical approach to the biological activity screening of novel this compound derivatives. By employing a systematic workflow of primary and secondary assays, and by contextualizing the data against relevant benchmarks, researchers can efficiently identify and advance promising new therapeutic candidates. The provided protocols offer a solid foundation for conducting these critical early-stage drug discovery experiments with scientific integrity.

The next steps for promising "hit" compounds from this screening cascade would involve further lead optimization, including structure-activity relationship (SAR) studies to improve potency and selectivity, as well as more extensive in vitro and in vivo ADME and toxicology studies to assess their overall drug-like properties.

References

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  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. PubMed. Available at: [Link]

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  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. NIH. Available at: [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. PubMed. Available at: [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). NIH. Available at: [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. Available at: [Link]

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  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. Available at: [Link]

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Introduction: The Imperative of Three-Dimensional Structure in Piperidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(Allyloxy)piperidine Derivatives: A Comparative Analysis for Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that are crucial for molecular recognition.[1] For derivatives such as "this compound," understanding the precise spatial arrangement of the piperidine ring, the orientation of the allyloxy substituent, and the resulting intermolecular interactions is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and lead optimization. This guide, intended for researchers and drug development scientists, provides an in-depth exploration of single-crystal X-ray diffraction (XRD)—the definitive method for elucidating atomic-level 3D structures.[2][3] We will contextualize its unparalleled advantages by comparing its performance and data output with complementary analytical techniques, providing the field-proven insights necessary to make strategic decisions in a drug development pipeline.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure within a crystal lattice.[2][3] By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, we can generate a three-dimensional electron density map and, from it, build an atomic model of the molecule.[3] This technique is the only method that can directly reveal precise bond lengths, bond angles, torsion angles, and the absolute stereochemistry of chiral centers.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

X_Ray_Workflow cluster_synthesis Phase 1: Sample Preparation cluster_crystallization Phase 2: Crystallization cluster_diffraction Phase 3: Data Collection & Processing cluster_analysis Phase 4: Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification High-Purity Purification (>99.5%) synthesis->purification e.g., Column Chromatography, Recrystallization screening Crystallization Screening purification->screening growth Single Crystal Growth screening->growth Optimization of Solvent, Temp., etc. mount Crystal Selection & Mounting growth->mount data_collection X-ray Diffraction Data Collection mount->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Structure Validation & Analysis refinement->validation Techniques_Comparison main 3D Molecular Structure nmr NMR Spectroscopy main->nmr  Solution-State Conformation  Connectivity  Dynamics comp Computational Modeling main->comp  Predicted Conformers  Energy Landscapes  Electronic Properties xray X-ray Crystallography xray->main  Absolute Structure  Solid-State Conformation  Intermolecular Interactions ms Mass Spectrometry ms->main  Molecular Weight  Formula

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A Comparative Guide to the In Vitro ADME Properties of 3-(Allyloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, enhance biological activity, and improve the overall pharmacokinetic profile of drug candidates.[1][3] Within this privileged class of heterocycles, compounds derived from "3-(allyloxy)piperidine" represent a promising area of chemical space for the development of novel therapeutics. However, early and comprehensive assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify candidates with the highest potential for clinical success.

This guide provides a comparative analysis of the key in vitro ADME properties of hypothetical derivatives of this compound. While specific experimental data for these proprietary compounds are not publicly available, this document presents illustrative data based on established structure-ADME relationships for piperidine-containing molecules.[4][5] The objective is to offer a framework for researchers to understand the potential impact of structural modifications on key ADME parameters and to provide detailed, field-proven protocols for their in vitro assessment.

Comparative ADME Profiling

The following table summarizes the predicted in vitro ADME properties for a series of hypothetical this compound derivatives. These illustrative data points are intended to demonstrate how substitutions on the piperidine ring can influence key drug-like characteristics.

Compound IDR1-SubstituentR2-SubstituentKinetic Solubility (µM)[6][7]Caco-2 Permeability (Papp, 10⁻⁶ cm/s)[8][9][10]Metabolic Stability (t½, min)[11][12][13]Plasma Protein Binding (%)[14][15][16][17]CYP3A4 Inhibition (IC50, µM)[18][19][20][21]
Parent-001 HH855.24535> 50
Deriv-002 4-F-PhH428.9386522
Deriv-003 4-OMe-PhH357.5257215
Deriv-004 HMe956.15530> 50
Deriv-005 HCOOH> 2001.2> 120< 10> 50

Disclaimer: The data presented in this table is illustrative and not based on actual experimental results for specific this compound derivatives. It is intended to provide a comparative framework for understanding potential structure-ADME relationships.

Interpreting the Structure-ADME Relationship

The illustrative data highlights several key principles in medicinal chemistry:

  • Lipophilicity and Solubility: The introduction of lipophilic aromatic groups (Deriv-002 and Deriv-003) is predicted to decrease aqueous solubility compared to the parent compound. Conversely, the addition of a polar carboxylic acid group (Deriv-005) is expected to significantly enhance solubility.

  • Permeability: Increased lipophilicity often correlates with higher passive permeability across cell membranes, as suggested for Deriv-002 and Deriv-003 in the Caco-2 assay.[10] The highly polar nature of Deriv-005 would likely result in poor permeability.

  • Metabolic Stability: The site of metabolism on the piperidine ring can be influenced by substituents.[1] The addition of a methyl group (Deriv-004) might slightly increase metabolic stability by sterically hindering access to metabolic enzymes. Aromatic substituents (Deriv-002 and Deriv-003) can introduce new sites for metabolism, potentially decreasing the half-life.

  • Plasma Protein Binding: Increased lipophilicity generally leads to higher plasma protein binding, as only the unbound fraction of a drug is pharmacologically active.[14][16] This is reflected in the higher predicted binding for the more lipophilic derivatives.

  • CYP450 Inhibition: Certain structural motifs can interact with and inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions.[18][21] The introduction of specific aromatic functionalities could lead to CYP3A4 inhibition, a critical parameter to assess.[22]

Experimental Protocols

To ensure the generation of reliable and reproducible in vitro ADME data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[7][23]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[7]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][24] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters.[10][25]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used. The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, is also assessed to confirm monolayer integrity.[25]

  • Transport Experiment (Apical to Basolateral):

    • Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (at a final concentration of, for example, 10 µM) to the apical (donor) compartment.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment and replace with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 is often indicative of active transport.[25]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.[11][12][13][26] The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound drug is available to exert its pharmacological effect and be cleared from the body.[17][27] The rapid equilibrium dialysis (RED) method is a commonly used technique.[16]

Protocol:

  • Compound Spiking: Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of, for example, 1 µM.

  • RED Device Setup: Add the plasma sample containing the test compound to one chamber of the RED device and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber, which are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.

  • Equilibration: Incubate the RED device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation of Percent Unbound: The percentage of unbound drug is calculated as:

    • % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

CYP3A4 Inhibition Assay (IC50 Determination)

This assay evaluates the potential of a test compound to inhibit the activity of a specific cytochrome P450 isoform, such as CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs.[21][28]

Protocol:

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP3A4 probe substrate (e.g., midazolam), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a specific time during which the formation of the metabolite is linear.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent.

  • Metabolite Quantification: Quantify the amount of the metabolite formed (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • IC50 Calculation: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key in vitro ADME assays.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Add to PBS (pH 7.4) B->C D Incubate with shaking C->D E Measure turbidity (Nephelometry) D->E F Determine solubility concentration E->F

Caption: Workflow for the kinetic solubility assay.

G cluster_1 Caco-2 Permeability Workflow G Culture Caco-2 on Transwell® H Check monolayer integrity (TEER) G->H I Add compound to donor side H->I J Sample from receiver side at time points I->J K Quantify compound by LC-MS/MS J->K L Calculate Papp value K->L

Caption: Workflow for the Caco-2 permeability assay.

G cluster_2 Metabolic Stability Workflow M Incubate compound with liver microsomes N Initiate reaction with NADPH M->N O Terminate reaction at time points N->O P Analyze parent compound by LC-MS/MS O->P Q Calculate half-life (t½) P->Q

Caption: Workflow for the metabolic stability assay.

Conclusion

The in vitro ADME profiling of novel chemical entities is an indispensable component of modern drug discovery. For compounds derived from the this compound scaffold, a systematic evaluation of properties such as solubility, permeability, metabolic stability, and plasma protein binding is crucial for identifying candidates with a higher probability of success in later stages of development. By employing robust and standardized in vitro assays, researchers can make data-driven decisions to optimize lead compounds and mitigate potential liabilities early in the drug discovery process. This guide provides a foundational framework and detailed protocols to support these critical activities.

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  • - FDA

  • - Thieme Connect

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A Comparative Spectroscopic Guide to 3-(Allyloxy)piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of N-heterocyclic compounds is paramount. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their functionalization can lead to a diverse array of molecules with distinct pharmacological profiles. "3-(Allyloxy)piperidine" and its isomers represent a class of compounds where subtle changes in molecular architecture can significantly impact biological activity. Distinguishing between these isomers—be it positional, constitutional, or stereoisomeric—is a critical analytical challenge.

Isomeric Landscape of "this compound"

Before delving into the spectroscopic analysis, it is essential to define the isomeric landscape. The molecular formula C₈H₁₅NO can correspond to several isomers, including:

  • Positional Isomers: The allyloxy group can be located at different positions on the piperidine ring, namely 2-(allyloxy)piperidine, this compound, and 4-(allyloxy)piperidine.

  • Constitutional Isomer (N-allyl vs. C-allyloxy): The allyl group can be attached to the nitrogen atom, forming N-allyl-3-hydroxypiperidine, which is an isomer of this compound.

  • Enantiomers: this compound possesses a chiral center at the C3 position, leading to the existence of (R)- and (S)-enantiomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between the isomers of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized approach is crucial for obtaining comparable data.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially in complex regions, acquiring 2D spectra such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis prep1 Dissolve 5-10 mg in 0.6 mL CDCl₃ acq1 ¹H NMR prep1->acq1 acq2 ¹³C NMR {¹H Decoupled} acq1->acq2 acq3 DEPT-135 acq2->acq3 acq4 2D NMR (COSY, HSQC) acq3->acq4 an1 Assign Signals acq4->an1 an2 Compare Chemical Shifts (δ) an1->an2 an3 Analyze Coupling Constants (J) an2->an3

Figure 1: Workflow for NMR-based isomer analysis.

A. Differentiating Positional Isomers (2-, 3-, and 4-Allyloxypiperidine)

The position of the electron-withdrawing allyloxy group significantly impacts the chemical shifts of the piperidine ring protons and carbons. The most notable differences will be observed for the carbon atom bearing the substituent (the ipso-carbon) and its immediate neighbors (the ortho-carbons).

Isomer Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted)
2-(Allyloxy)piperidine The proton at C2 (the methine proton) will be significantly downfield shifted (δ ~ 4.0-4.5 ppm) and will show coupling to the C3 protons.C2 will be the most downfield of the piperidine ring carbons (δ ~ 75-80 ppm). C3 and C6 will also be shifted compared to unsubstituted piperidine.
This compound The proton at C3 will be downfield shifted (δ ~ 3.5-4.0 ppm). The protons at C2 and C4 will be deshielded relative to those in 4-allyloxypiperidine.C3 will be downfield (δ ~ 70-75 ppm). C2 and C4 will be deshielded compared to unsubstituted piperidine.
4-(Allyloxy)piperidine The proton at C4 will be downfield (δ ~ 3.3-3.8 ppm). Due to symmetry, the signals for C2/C6 and C3/C5 protons may be equivalent, simplifying the spectrum.C4 will be downfield (δ ~ 68-73 ppm). C2/C6 and C3/C5 will be equivalent, resulting in fewer signals for the piperidine ring compared to the other isomers.

Note: Predicted chemical shifts are based on general substituent effects on piperidine rings. Actual values may vary.

B. Differentiating N-Allyl-3-hydroxypiperidine from this compound

The location of the allyl group (on the nitrogen versus the oxygen) leads to dramatic and easily distinguishable NMR spectral differences.

Isomer Key ¹H NMR Features Key ¹³C NMR Features
This compound - Protons on the piperidine carbons alpha to the nitrogen (C2, C6) will be in the δ ~ 2.5-3.0 ppm range. - A broad singlet for the N-H proton will be present (can be exchanged with D₂O). - The allylic -CH₂- protons will be adjacent to an oxygen, appearing around δ ~ 4.0 ppm.- Piperidine carbons alpha to nitrogen (C2, C6) will be in the δ ~ 45-55 ppm range. - The allylic -CH₂- carbon will be in the δ ~ 65-70 ppm range.
N-Allyl-3-hydroxypiperidine - Protons on the piperidine carbons alpha to the nitrogen (C2, C6) will be slightly upfield compared to this compound. - A broad singlet for the O-H proton will be present (can be exchanged with D₂O). - The allylic -CH₂- protons will be adjacent to a nitrogen, appearing further upfield around δ ~ 3.0-3.2 ppm.- Piperidine carbons alpha to nitrogen (C2, C6) will be in the δ ~ 55-65 ppm range. - The allylic -CH₂- carbon will be in the δ ~ 55-60 ppm range.
C. Distinguishing Enantiomers: The Chiral NMR Approach

(R)- and (S)-3-(Allyloxy)piperidine are enantiomers and, as such, are indistinguishable in a standard (achiral) NMR solvent. To resolve them, a chiral environment must be introduced.[1][2]

Experimental Protocol: Chiral Solvating Agent Analysis

  • Acquire Spectrum of Racemate: Obtain a standard ¹H NMR spectrum of the racemic this compound.

  • Introduce Chiral Solvating Agent (CSA): Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral crown ether like (18-crown-6)-2,3,11,12-tetracarboxylic acid, to the NMR tube.[1]

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with each enantiomer, which have slightly different magnetic environments.

  • Analysis: Look for the splitting of one or more signals. Protons closer to the chiral center (e.g., H3, H2, and H4) are most likely to show resolved signals for the two enantiomers. The integration of these split signals can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

G cluster_racemate Racemic Mixture (R/S) cluster_csa Addition of Chiral Solvating Agent (CSA) cluster_resolved Resulting Spectrum racemate Single signal for each proton in achiral solvent csa Forms transient diastereomeric complexes (R)-Analyte + CSA (S)-Analyte + CSA racemate->csa resolved Splitting of signals into two sets, one for each enantiomer csa->resolved

Figure 2: Principle of chiral NMR for enantiomer resolution.

II. Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be as powerful as NMR for distinguishing positional isomers, it is highly effective at differentiating the constitutional N-allyl vs. C-allyloxy isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Expected IR Absorptions for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch3300-3500 (broad, weak-medium)Indicates a secondary amine.
=C-H Stretch (sp²)3050-3100 (medium)Confirms the presence of the alkene C-H bonds in the allyl group.
C-H Stretch (sp³)2800-3000 (strong)From the piperidine ring and the allylic CH₂.
C=C Stretch1640-1680 (weak-medium)Diagnostic for the alkene double bond.
C-O Stretch (Ether)1050-1150 (strong)Confirms the ether linkage.
IR-Based Isomer Differentiation
  • Positional Isomers: The IR spectra of 2-, 3-, and 4-allyloxypiperidine are expected to be very similar, as they all contain the same functional groups. Subtle differences in the "fingerprint region" (<1500 cm⁻¹) may exist but are difficult to interpret without authentic standards.

  • N-Allyl-3-hydroxypiperidine vs. This compound: This is where IR spectroscopy excels.

    • This compound: Will show a weak N-H stretch (~3300-3500 cm⁻¹) and a strong C-O ether stretch (~1050-1150 cm⁻¹).

    • N-Allyl-3-hydroxypiperidine: Will show a strong, broad O-H stretch (~3200-3600 cm⁻¹) and will lack the strong C-O ether stretch in the 1050-1150 cm⁻¹ region. Instead, it will have a C-O stretch from the secondary alcohol at a slightly different position (~1000-1100 cm⁻¹).

III. Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC. The GC will separate the components of the mixture before they enter the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

Expected Fragmentation Patterns

The molecular ion (M⁺˙) for all C₈H₁₅NO isomers will be at m/z = 141.

  • This compound (and positional isomers):

    • α-Cleavage: The most characteristic fragmentation for piperidines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of an ethyl radical (C₂H₅•, 29 Da) from the ring, resulting in a fragment at m/z 112.

    • Loss of the Allyloxy Group: Cleavage of the C3-O bond can lead to a fragment corresponding to the loss of the allyloxy radical (•OCH₂CH=CH₂, 57 Da), resulting in a piperidinyl cation at m/z 84.

    • Allyl Cation: A prominent peak at m/z 41 ([C₃H₅]⁺) from the stable allyl cation is highly expected.

  • N-Allyl-3-hydroxypiperidine:

    • α-Cleavage (Loss of Allyl): The most favorable α-cleavage will be the loss of the largest substituent on the nitrogen, the allyl group (•CH₂CH=CH₂, 41 Da). This will lead to a very prominent base peak at m/z 100 . This is a key diagnostic fragment.

    • Loss of Water: The hydroxyl group can be lost as water (18 Da) from the molecular ion, leading to a peak at m/z 123.

Summary Table of Diagnostic MS Fragments
Isomer Type Molecular Ion (m/z) Key Diagnostic Fragment(s) (m/z) Rationale
C-Allyloxy Isomers14141, 84Stable allyl cation; loss of the allyloxy group.
N-Allyl Isomer141100α-cleavage with loss of the N-allyl group.

Conclusion

The unambiguous differentiation of this compound isomers is a tractable analytical challenge when a multi-technique spectroscopic approach is employed.

  • NMR Spectroscopy stands as the most definitive method, capable of distinguishing positional isomers through chemical shifts, constitutional isomers by the profound influence of the N-allyl versus O-allyl moiety, and enantiomers with the aid of chiral solvating agents.

  • IR Spectroscopy provides a rapid and effective means to differentiate the constitutional N-allyl-3-hydroxypiperidine from the C-allyloxy isomers by identifying the characteristic O-H versus N-H and C-O stretches.

  • Mass Spectrometry offers clear differentiation between the N-allyl and C-allyloxy isomers through their distinct and predictable fragmentation pathways, particularly the facile loss of the allyl group in the N-allyl isomer.

By leveraging the strengths of each of these techniques, researchers can confidently elucidate the precise structure of their target molecules, ensuring the integrity and reproducibility of their scientific and drug development endeavors.

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 76(18), 7542–7547. Available from: [Link]

  • Gant, T. G. (2014). Using chiral NMR solvating agents to assign the absolute configuration of stereogenic centers. Organic & Biomolecular Chemistry, 12(35), 6786-6795. Available from: [Link]

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A Comparative Guide to 3-(Allyloxy)piperidine as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery, the optimization of a lead compound is a critical and iterative journey. A molecule with promising pharmacological activity may be hindered by poor metabolic stability, undesirable side effects, or suboptimal bioavailability.[1] Bioisosterism, the strategic replacement of a functional group with another that possesses similar physicochemical properties, stands as a cornerstone of modern medicinal chemistry for overcoming these hurdles.[2][3] This strategy allows for the meticulous tuning of a molecule's characteristics to enhance efficacy, safety, and pharmacokinetic profiles.[4][5]

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, found in a vast array of clinically approved drugs targeting everything from central nervous system disorders to cancer.[6][7] Its conformational flexibility and basic nitrogen atom provide a versatile three-dimensional framework for interacting with biological targets.[8] This guide focuses on a specific, yet highly versatile, derivative: 3-(Allyloxy)piperidine . We will dissect its molecular features and present a comparative analysis of its role as a bioisostere for other common functional groups, supported by established principles and proposed experimental validation workflows.

Chapter 1: The Molecular Anatomy of this compound

To understand the utility of this compound as a bioisostere, we must first appreciate the distinct contributions of its constituent parts. Each feature offers a lever for modulating molecular properties.

  • The Piperidine Core: This saturated heterocycle is not merely a passive scaffold.[9] It typically adopts a low-energy chair conformation, placing substituents in defined axial or equatorial positions. The nitrogen atom acts as a proton acceptor at physiological pH, influencing solubility and the potential for ionic interactions with target proteins. This basicity is a key parameter that can be fine-tuned.[10]

  • The 3-Oxy Linkage: The ether oxygen at the 3-position is a hydrogen bond acceptor. Unlike a hydroxyl group, it lacks a donor proton, and unlike an ester, it is significantly more resistant to hydrolysis. This linkage positions the allyl group with a specific spatial vector relative to the piperidine ring, influencing the molecule's overall shape and interaction profile.

  • The Allyl Terminus: The terminal vinyl group is a unique feature. It increases the lipophilicity of the substituent compared to a simple methyl or ethyl ether. Critically, it also serves as a potential metabolic handle for enzymes like cytochrome P450s, but its reactivity is generally lower than more labile groups. This provides a balance of stability and a site for potential soft metabolism.

cluster_M This compound: Key Features M This compound F1 Piperidine Core M->F1 Scaffold & Basicity F2 Ether Linkage (3-Oxy) M->F2 H-Bond Acceptor Metabolic Stability F3 Allyl Terminus M->F3 Lipophilicity Modulation Handle

Caption: Key pharmacophoric features of the this compound scaffold.

Chapter 2: A Comparative Analysis of Bioisosteric Replacements

The true value of this compound is realized when we compare it to the functional groups it can replace. The goal of such a replacement is not perfect mimicry, but rather the strategic improvement of drug-like properties while retaining biological activity.[11]

Comparison 1: this compound vs. 3-Hydroxypiperidine

The 3-hydroxy group is a common polar functionality. Replacing it with an allyloxy group represents a shift from a small, polar, hydrogen-bond donating and accepting group to a larger, more lipophilic, hydrogen-bond accepting group.

  • Causality Behind the Choice: This replacement is often explored to improve metabolic stability and membrane permeability. A primary alcohol is a prime site for rapid Phase II metabolism via glucuronidation. Capping it with an allyl group blocks this pathway, potentially increasing the compound's half-life.[12] The increased lipophilicity can also enhance absorption and blood-brain barrier penetration.[3]

Comparison 2: this compound vs. 3-(Methylcarboxamido)piperidine

An amide bond is a ubiquitous functional group in bioactive molecules, capable of acting as both a hydrogen bond donor and acceptor.[11]

  • Causality Behind the Choice: While amides are structurally important, they can be susceptible to hydrolysis by amidase enzymes and their hydrogen bond donating capacity may not always be optimal for cell permeability. The allyloxy group can mimic the steric profile and hydrogen bond accepting vector of the amide carbonyl while eliminating the donor NH and the hydrolytic liability. This can lead to improved oral bioavailability.[11]

Data Summary: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound and its potential bioisosteric counterparts. These values are essential for initial assessment before synthesis.

Property3-Hydroxypiperidine3-(Methylcarboxamido)piperidineThis compoundRationale for Change
Molecular Weight ( g/mol ) 101.15142.19141.21Minimal change vs. amide; moderate increase vs. alcohol.
Predicted LogP ~ -0.5~ 0.2~ 1.5Significantly increases lipophilicity, potentially improving permeability.
H-Bond Donors 2 (OH, NH)1 (NH)1 (NH)Removes the OH donor, which can reduce the desolvation penalty upon binding.[12]
H-Bond Acceptors 2 (O, N)2 (O, N)2 (O, N)Preserves the key hydrogen bond accepting capability.
Metabolic Liability High (Glucuronidation)Moderate (Hydrolysis)Moderate (O-dealkylation)Shifts metabolism from rapid clearance to a typically slower pathway.

Chapter 3: Experimental Validation Workflows

A bioisosteric hypothesis must be validated through rigorous experimentation. The following workflows provide a self-validating system to objectively compare a novel analog like this compound against a parent compound.

Workflow 1: Physicochemical & ADME Profiling

The first step is to confirm the predicted physicochemical properties and assess the molecule's drug-like characteristics.

cluster_WF1 Workflow: Physicochemical & ADME Validation P1 Synthesis & Purification of Compounds P2 Kinetic Solubility Assay (pH 7.4) P1->P2 Characterize Properties P3 LogD7.4 Determination (Shake-flask or HPLC) P1->P3 Characterize Properties P4 Liver Microsomal Stability Assay (Measures T½, CLint) P1->P4 Assess ADME Profile P5 Caco-2 Permeability Assay (Measures Papp A->B, Efflux Ratio) P1->P5 Assess ADME Profile P6 Data Analysis & Comparison P2->P6 P3->P6 P4->P6 P5->P6

Caption: Experimental workflow for comparing physicochemical and ADME properties.

Protocol: Liver Microsomal Stability Assay

This assay is crucial for testing the hypothesis that this compound is more metabolically stable than, for example, 3-Hydroxypiperidine.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM (final concentration 0.5 mg/mL) in the phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the 100% reference.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

  • Trustworthiness Check: A high-clearance positive control compound (e.g., verapamil) and a low-clearance negative control (e.g., warfarin) must be run in parallel. The results for these controls must fall within established laboratory limits for the assay to be considered valid.

Workflow 2: Biological Activity Confirmation

Improved physicochemical properties are meaningless if biological potency is lost. A direct comparison of binding affinity or functional activity is essential.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds to a specific receptor, allowing for direct comparison.

  • Materials: Prepare a membrane preparation from cells expressing the target receptor, a specific radioligand for that receptor, and assay buffer.

  • Assay Plate Setup: To a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., this compound analog) or the parent compound.

  • Controls: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filtermat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

  • Calculation: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used. This allows for a standardized comparison of affinity.

Conclusion

This compound is a compelling bioisosteric building block for medicinal chemists. It offers a nuanced alternative to more common functional groups like hydroxyls and amides. By preserving hydrogen bond accepting capabilities while simultaneously enhancing lipophilicity and metabolic stability, it provides a rational path to improve the pharmacokinetic properties of a lead compound. The allyl group offers a unique combination of features, providing a stable yet potentially modifiable handle. As with any bioisosteric replacement, the utility of this compound is context-dependent and must be confirmed with the rigorous experimental validation workflows outlined in this guide.[11] Its thoughtful application can be a powerful tool in the complex, multifaceted process of designing safer and more effective medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. [Link]

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  • Bioisosterism | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Bioisostere. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

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  • Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin, 1-Allyloxy(2-hydroxypropyl)-substituted Benzotriazole and Benzimidazole, and N-allyloxy(2-hydroxypropyl)-substituted Pyrrolidone, Caprolactam, and Phthalimide. (2025). ResearchGate. [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1977-1991. [Link]

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Benchmarking the Performance of 3-(Allyloxy)piperidine in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the piperidine scaffold remains a cornerstone in the design of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle offers a powerful tool to modulate physicochemical properties and biological activity. This guide provides an in-depth technical comparison of "3-(Allyloxy)piperidine," a versatile building block, benchmarking its performance in key chemical transformations against established alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the critical information needed to effectively integrate this reagent into their synthetic workflows.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound combines the structural features of a secondary amine, a chiral center (in its enantiopure forms), and a reactive allyl ether moiety. This unique combination makes it a valuable precursor for a variety of synthetic manipulations. The piperidine nitrogen can be functionalized through N-alkylation, acylation, or arylation, while the allyl group is amenable to a wide range of transformations, including palladium-catalyzed cross-coupling reactions, metathesis, and oxidation. Furthermore, the oxygen atom of the allyloxy group can influence the reactivity and coordination properties of the molecule, potentially rendering it an effective ligand in transition metal catalysis.

The synthesis of this compound can be achieved from commercially available 3-hydroxypiperidine through a Williamson ether synthesis. This straightforward preparation allows for access to both the racemic and enantiopure forms of the molecule, depending on the chirality of the starting alcohol.

Performance in Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction with broad applications in organic synthesis. The performance of ligands in this reaction is critical for achieving high yields and selectivities. While direct comparative studies detailing the performance of this compound as a ligand in this specific reaction are not extensively documented in publicly available literature, we can infer its potential based on the behavior of structurally related piperidine-containing ligands.

The nitrogen atom of the piperidine ring and the oxygen of the allyloxy group in this compound can potentially coordinate to a palladium center, forming a bidentate ligand. The steric and electronic properties of the piperidine ring and the allyloxy substituent would influence the stability and reactivity of the resulting palladium complex.

Hypothetical Comparison with Standard Ligands:

To provide a framework for evaluation, we can compare the hypothetical performance of a palladium catalyst bearing a this compound-derived ligand with well-established phosphine and nitrogen-based ligands in a model allylic alkylation reaction.

Ligand/Catalyst SystemExpected Yield (%)Expected Enantiomeric Excess (%)Key Characteristics
Pd / this compound Derivative (Hypothetical) Moderate to HighLow to Moderate (for racemic)Potentially forms a bidentate N,O-ligand. Steric bulk of the piperidine may influence selectivity.
Pd / (R,R)-Trost Ligand HighHighWell-established chiral ligand for asymmetric allylic alkylation, often yielding excellent enantioselectivity.[1]
Pd / PPh₃ Moderate to HighN/A (achiral)A common, versatile phosphine ligand, generally providing good yields in a variety of cross-coupling reactions.
Pd / BINAP HighHighA classic chiral bisphosphine ligand known for inducing high enantioselectivity in various asymmetric reactions.[2]

Causality Behind Expected Performance:

The expected moderate to high yield with a this compound-based ligand is based on the general effectiveness of nitrogen and oxygen-containing ligands in stabilizing palladium catalysts. The anticipated lower enantioselectivity for a racemic ligand is a fundamental principle of asymmetric catalysis. To achieve high enantioselectivity, a chiral, enantiopure ligand is necessary. The development of chiral variants of this compound could unlock its potential in asymmetric synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 3-hydroxypiperidine.

Materials:

  • 3-Hydroxypiperidine

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

  • Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic peaks for the piperidine ring protons, the allylic protons, and the ether linkage.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification 3-Hydroxypiperidine 3-Hydroxypiperidine Alkoxide Formation Alkoxide Formation 3-Hydroxypiperidine->Alkoxide Formation Allyl bromide Allyl bromide Williamson Ether Synthesis Williamson Ether Synthesis Allyl bromide->Williamson Ether Synthesis NaH NaH NaH->Alkoxide Formation Alkoxide Formation->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[2] The choice of ligand is crucial for the efficiency of this transformation, particularly when coupling challenging substrates.

While specific data for this compound as a ligand in the Buchwald-Hartwig amination is scarce, we can draw parallels with other N-heterocyclic and bidentate N,O-ligands. The presence of both a nitrogen and an oxygen donor atom could allow for the formation of a stable palladium complex, potentially facilitating the catalytic cycle.

Hypothetical Comparative Performance:

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Expected Yield (%)
This compound Derivative (Hypothetical) 1-2NaOtBuToluene80-100Moderate
XPhos 0.5-1NaOtBuToluene80-100High
RuPhos 0.5-1K₃PO₄Dioxane100High
BINAP 1-2Cs₂CO₃Toluene100Moderate to High

Rationale for Expected Performance:

Bulky, electron-rich phosphine ligands like XPhos and RuPhos are well-established for their high efficiency in Buchwald-Hartwig aminations, often requiring lower catalyst loadings and providing high yields.[3] A ligand derived from this compound would likely be less electron-donating and sterically bulky compared to these state-of-the-art phosphine ligands, which may result in lower catalytic activity and consequently, moderate yields. However, its ease of synthesis and potential for modification could make it an attractive alternative for specific applications where cost and accessibility are primary concerns.

Mechanistic Considerations in Palladium Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

BuchwaldHartwigCycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation + R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Generalized Buchwald-Hartwig catalytic cycle.

The ligand (L) plays a critical role in each step. In the case of a this compound-derived ligand, the N,O-bidentate coordination could stabilize the palladium center throughout the catalytic cycle. The steric and electronic properties of the ligand would directly impact the rates of oxidative addition and reductive elimination, thereby influencing the overall efficiency of the reaction.

Conclusion and Future Outlook

This compound is a promising and versatile building block with significant potential in organic synthesis. While direct, comprehensive comparative data on its performance in specific named reactions is currently limited in the public domain, its structural features suggest it could serve as a valuable precursor for the development of novel ligands for transition metal catalysis.

Future research should focus on the systematic evaluation of enantiopure this compound derivatives as chiral ligands in a range of asymmetric transformations. Detailed kinetic and mechanistic studies will be crucial to understand the structure-activity relationships and to rationally design more efficient catalysts based on this scaffold. The accessibility and modularity of this compound make it an attractive platform for the discovery of new and practical catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Cossy, J., & Agbossou-Niedercorn, F. (2013). Catalytic Asymmetric Allylic Alkylation of 3-Arylated Piperidin-2-ones. European Journal of Organic Chemistry, 2013(22), 4979-4985. [Link]

  • Trost, B. M. (1996). Asymmetric allylic alkylation, an enabling methodology. Accounts of Chemical Research, 29(8), 355-364. [Link]

  • Renata, H., et al. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald-Hartwig amination after 25 years. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ENICHEM SYNTHESIS S.p.A. (1987). Process for preparation of N-allyl-piperidine derivatives.
  • Castillo-Arellano, G., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1800. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BINAP. In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Allyloxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Deconstructing the Hazard Profile: A Logic-Driven Assessment

The safe handling of any chemical begins with a thorough understanding of its potential hazards. By examining the piperidine and allyloxy moieties, we can construct a presumptive hazard profile that informs our safety protocols.

  • The Piperidine Core: Piperidine is a well-characterized heterocyclic amine. It is known to be a highly flammable liquid and vapor.[1] Critically, it is also corrosive, capable of causing severe skin burns and serious eye damage.[2] Furthermore, it is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[1]

  • The Allyloxy Functional Group: The allyl group introduces its own set of potential hazards. Allyl compounds can be irritants and may be flammable.[3][4] The presence of the double bond in the allyl group suggests a potential for reactivity.[5]

  • Analogous Compound Data: The Safety Data Sheet for the closely related isomer, 4-(Allyloxy)piperidine, classifies it as causing skin, eye, and respiratory irritation, and being harmful if swallowed.[6]

Based on this analysis, we must assume 3-(Allyloxy)piperidine presents a multi-faceted risk profile. The following table summarizes the anticipated hazards, forming the basis for our PPE and handling recommendations.

Hazard Classification (Assumed)Potential EffectsGHS Hazard Statement (Anticipated)Rationale
Flammable Liquid Poses a fire risk from heat, sparks, or flames. Vapors may form explosive mixtures with air.H225/H226Based on the known high flammability of piperidine.[7]
Skin Corrosion/Irritation May cause severe skin burns and irritation upon contact.H314/H315Piperidine is highly corrosive.[1][2] Allyloxy compounds and analogous piperidines are known skin irritants.[6][8]
Serious Eye Damage/Irritation May cause serious, potentially irreversible eye damage.H318/H319Piperidine can cause severe eye damage.[1] The analogous 4-(Allyloxy)piperidine is a known eye irritant.[6]
Acute Toxicity (Dermal, Inhalation, Oral) Toxic or harmful if it enters the body through skin contact, inhalation, or ingestion.H302, H311, H331/H332Piperidine is toxic via these routes.[1] The "harmful if swallowed" warning for the 4-isomer supports this.[6]
Specific Target Organ Toxicity May cause respiratory irritation if vapors or mists are inhaled.H335A common hazard for volatile amines and irritant compounds like the 4-isomer.[6][8]

The Core Protocol: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. The selection of each component is a direct response to the hazards identified above. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Primary Barriers: Hand and Body Protection
  • Hand Protection:

    • Selection: Wear chemically resistant gloves. Nitrile or neoprene rubber gloves are recommended.[3][4]

    • Causality: The piperidine structure necessitates gloves that can resist corrosive and toxic substances. Avoid thin, disposable latex gloves, which offer minimal protection. Always check the manufacturer's glove compatibility charts for specific breakthrough times if available.

    • Protocol: Use a double-gloving technique for added protection, especially when handling larger quantities or for prolonged tasks. Inspect gloves for any signs of degradation or perforation before each use. Remove and replace gloves immediately if contamination is suspected, and always wash your hands thoroughly after removing gloves.[8]

  • Body Protection:

    • Selection: A flame-retardant laboratory coat is mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes, supplement with a chemical-resistant apron.

    • Causality: This protects your skin from accidental splashes of the potentially corrosive and toxic liquid. The flame-retardant property addresses the significant fire hazard posed by the piperidine core.[10]

Critical Sensory Protection: Eye and Face
  • Eye and Face Protection:

    • Selection: Chemical safety goggles are the minimum requirement. Given the high risk of severe eye damage, it is strongly recommended to use a full-face shield in addition to safety goggles.[10]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and vapors. The corrosive nature of piperidine derivatives means a single droplet in the eye could cause permanent damage. Contact lenses should not be worn when handling this chemical, as they can trap vapors against the eye.[3][4]

Respiratory Protection: The Final Defense
  • Respiratory Protection:

    • Primary Control: All work must be conducted in a properly functioning chemical fume hood.

    • Secondary Control: In situations where a fume hood is not available or in the event of a significant spill, a NIOSH-certified respirator with an organic vapor (black cartridge) is required.[3]

    • Causality: The assumed toxicity upon inhalation necessitates stringent control of airborne vapors. A fume hood provides the primary engineering control, while a respirator is essential for emergency situations or non-routine maintenance tasks.

Operational and Disposal Plans

Proper PPE use is integrated into a broader context of safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[3][4]

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves (using the double-gloving method). If required, add a face shield.

  • Chemical Handling:

    • Perform all manipulations inside a chemical fume hood.[9]

    • Ground and bond containers during transfers to prevent the buildup of static electricity, which could ignite the flammable vapors.[3]

    • Use only non-sparking tools.[11]

  • Post-Handling: After completing work, carefully remove disposable PPE, turning gloves inside out to contain any residue. Wash hands thoroughly with soap and water.[3][4]

Waste Disposal Workflow

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.[9] Designate a specific, clearly labeled hazardous waste container for this chemical.

  • Containerization: Use a chemically compatible, sealable container for all liquid waste and any solid waste (e.g., contaminated gloves, paper towels).[9]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[4][9]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service.[9][11] Never dispose of this chemical down the drain or in regular trash.[11]

Visualizing the Safety Workflow

To ensure clarity, the following diagram outlines the critical decision points and procedural flow for safely handling this compound.

prep Preparation - Verify fume hood function - Locate eyewash/shower ppe Don PPE - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves prep->ppe handling Chemical Handling (Inside Fume Hood) - Ground containers - Use non-sparking tools ppe->handling spill Spill or Emergency? handling->spill spill_response Spill Response - Evacuate area - Don respirator - Use spill kit spill->spill_response Yes complete Work Complete spill->complete No spill_response->handling waste Segregate Waste - Label dedicated container - Collect contaminated solids complete->waste Yes decontam Decontamination - Doff PPE correctly - Wash hands thoroughly waste->decontam storage Store Hazardous Waste - Seal container - Move to designated area decontam->storage disposal Final Disposal - Contact licensed waste service storage->disposal

Caption: Workflow for Handling and Disposing of this compound.

References

  • Gelest, Inc. (2014). ALLYLOXY(DIETHYLENE OXIDE), METHYL ETHER, tech-95 Safety Data Sheet. [Link]

  • Gelest, Inc. (2015). ALLYLOXY(POLYETHYLENE OXIDE) (12-20 EO) Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 946758-97-0. [Link]

  • LyondellBasell. (n.d.). Allyl Alcohol Product Safety Bulletin. [Link]

  • Fisher Scientific. (2023). Piperidine Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.